molecular formula C8H17ClO3 B1580697 2-Chloro-1,1,1-triethoxyethane CAS No. 51076-95-0

2-Chloro-1,1,1-triethoxyethane

Cat. No.: B1580697
CAS No.: 51076-95-0
M. Wt: 196.67 g/mol
InChI Key: URFKLQSFBXBOQU-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-triethoxyethane is a useful research compound. Its molecular formula is C8H17ClO3 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203073. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1,1-triethoxyethane
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InChI

InChI=1S/C8H17ClO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFKLQSFBXBOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50308321
Record name 2-Chloro-1,1,1-triethoxyethane
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Molecular Weight

196.67 g/mol
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CAS No.

51076-95-0
Record name 2-Chloro-1,1,1-triethoxyethane
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Record name 2-Chloro-1,1,1-triethoxyethane
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Record name 51076-95-0
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Record name 2-Chloro-1,1,1-triethoxyethane
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Record name 2-chloro-1,1,1-triethoxyethane
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Record name 2-CHLORO-1,1,1-TRIETHOXY-ETHANE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1-triethoxyethane (CAS RN: 51076-95-0), also known as Triethyl 2-chloroorthoacetate, is a halogenated orthoester of significant interest in synthetic organic chemistry. Its unique structural features, combining the reactivity of a chlorinated alkane with the protective and reactive capabilities of a triethyl orthoester moiety, render it a versatile building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its safe handling, application in chemical reactions, and process optimization.

Molecular and Chemical Identity

A fundamental starting point for understanding the behavior of any chemical compound is its molecular identity. The structural representation and key identifiers for this compound are detailed below.

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 51076-95-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₁₇ClO₃--INVALID-LINK--
Molecular Weight 196.67 g/mol --INVALID-LINK--, --INVALID-LINK--
Canonical SMILES CCOC(CCl)(OCC)OCC--INVALID-LINK--
InChI Key URFKLQSFBXBOQU-UHFFFAOYSA-N--INVALID-LINK--

The presence of a chiral center at the orthoester carbon suggests the potential for enantiomeric forms, a critical consideration in asymmetric synthesis and the development of stereospecific pharmaceuticals.

Physicochemical Properties: A Tabular Summary

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and process applications.

PropertyValueConditionsSource
Physical State LiquidAmbient--INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Density 1.031 g/mLat 20 °C--INVALID-LINK--
Boiling Point 75-80 °Cat 15 mmHg--INVALID-LINK--
Refractive Index 1.422at 20 °C--INVALID-LINK--
Flash Point -2 °CClosed cup--INVALID-LINK--
Solubility Soluble in organic solvents; Limited solubility in water.[1]

In-Depth Analysis of Physical Properties

Density

The density of this compound, measured at 1.031 g/mL at 20 °C, is slightly greater than that of water. This property is crucial for reaction engineering, particularly in biphasic systems where phase separation is required. Knowledge of the density is also essential for mass-to-volume conversions in process scale-up.

Boiling Point

The boiling point of 75-80 °C at a reduced pressure of 15 mmHg indicates that this compound is a relatively high-boiling liquid at atmospheric pressure. Purification by vacuum distillation is the recommended method to avoid thermal decomposition that may occur at higher temperatures. This property is a direct consequence of its molecular weight and the intermolecular van der Waals forces.

Refractive Index

The refractive index of 1.422 at 20 °C is a valuable parameter for rapid identification and purity assessment. It can be easily and non-destructively measured, providing a quick check of material identity against a known standard. Any deviation from this value may indicate the presence of impurities.

Solubility

This compound is soluble in common organic solvents, which is expected given its predominantly nonpolar hydrocarbon structure.[1] Its limited solubility in water is attributed to the hydrophobic nature of the ethoxy groups.[1] This differential solubility is a key factor in designing extraction and purification protocols.

Health and Safety Information

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. The following information is derived from globally harmonized system (GHS) classifications.

GHS Pictograms:

alt text
alt text

Signal Word: Danger Hazard Statements:

  • H225: Highly flammable liquid and vapor. [2]* H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H317: May cause an allergic skin reaction. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. * P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. * P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. * P302 + P352: IF ON SKIN: Wash with plenty of water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Physical Property Determination

The determination of the physical properties of a chemical like this compound follows a standardized experimental workflow to ensure accuracy and reproducibility.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample High-Purity Sample of This compound Density Density Measurement (Pycnometer/Densitometer) Sample->Density Characterization BoilingPoint Boiling Point Determination (Vacuum Distillation Apparatus) Sample->BoilingPoint Characterization RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Characterization FlashPoint Flash Point Test (Closed-Cup Tester) Sample->FlashPoint Characterization Analysis Data Analysis and Comparison to Standards Density->Analysis BoilingPoint->Analysis RefractiveIndex->Analysis FlashPoint->Analysis Report Technical Data Sheet Generation Analysis->Report

References

2-Chloro-1,1,1-triethoxyethane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1,1,1-triethoxyethane: Synthesis, Applications, and Protocol

Introduction

This compound, also known by its synonym Triethyl 2-chloroorthoacetate, is a versatile bifunctional reagent crucial in modern organic synthesis.[1] Its unique structure, combining the reactivity of a chloro group with the stability of an orthoester, makes it an invaluable building block, particularly for the construction of heterocyclic compounds that form the backbone of many pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis methodologies, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of this compound's utility.

Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in research and development. This compound is a flammable liquid characterized by a molecular weight of 196.67 g/mol and a chemical formula of C₈H₁₇ClO₃.[1][3] Its identity and key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 196.67 g/mol --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
Molecular Formula C₈H₁₇ClO₃--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
CAS Number 51076-95-0--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--[3]
Synonyms Triethyl 2-chloroorthoacetate--INVALID-LINK--, --INVALID-LINK--[1]
Boiling Point 75-80 °C at 15 mmHg--INVALID-LINK--
Density 1.031 g/mL at 20 °C--INVALID-LINK--
Refractive Index (n20/D) 1.422--INVALID-LINK--
Flash Point -2 °C (28.4 °F) - closed cup--INVALID-LINK--
SMILES CCOC(CCl)(OCC)OCC--INVALID-LINK--[3], --INVALID-LINK--

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound is most effectively achieved through the chlorination of its precursor, 1,1,1-triethoxyethane (commonly known as triethyl orthoacetate). The choice of chlorinating agent and solvent system is critical for achieving high yield and purity while ensuring operational safety and scalability.

Authoritative Synthesis Route: Chlorination with N-Chlorosuccinimide (NCS)

The most widely cited and efficient laboratory-scale preparation involves the reaction of triethyl orthoacetate with N-chlorosuccinimide (NCS).[2][4] This method is favored due to the moderate reactivity and solid nature of NCS, which simplifies handling compared to gaseous chlorine. The use of a non-polar solvent like carbon tetrachloride was historically common, though safer alternatives are now preferred.[2][5] A key advantage of this approach is its high chemospecificity, leading to the desired product in excellent yield.[2][4]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Reactant1 1,1,1-Triethoxyethane (Triethyl Orthoacetate) Reaction Chlorination Reaction Reactant1->Reaction Reactant2 N-Chlorosuccinimide (NCS) Reactant2->Reaction Solvent Solvent (e.g., CCl4 or Dichloromethane) Solvent->Reaction Crude Crude Product Mixture Reaction->Crude Purification Distillation Crude->Purification Byproduct Succinimide Crude->Byproduct filtered out FinalProduct This compound (High Purity) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via NCS.

Detailed Experimental Protocol

This protocol is adapted from the highly efficient procedure described in Synthetic Communications, which reports a 93% yield.[2][4]

Materials:

  • 1,1,1-Triethoxyethane (Triethyl orthoacetate)

  • N-Chlorosuccinimide (NCS)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-triethoxyethane in the chosen solvent (e.g., CCl₄).

  • Addition of NCS: Slowly add N-chlorosuccinimide to the solution portion-wise. The reaction is exothermic, and controlled addition is necessary to manage the reaction temperature.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution. Remove the solid succinimide by filtration.

  • Purification: The filtrate, containing the crude product, is concentrated under reduced pressure to remove the solvent. The resulting oil is then purified by vacuum distillation to yield pure this compound.[5]

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a bifunctional electrophile for the one-step synthesis of 2-chloromethyl substituted heterocycles.[2][4] This is particularly valuable in drug discovery, where heterocyclic scaffolds are prevalent.

Mechanism of Action: Cyclization Reactions

The compound reacts readily with nucleophiles such as 2-aminothiophenols and 2-aminophenols. The reaction proceeds via an initial nucleophilic attack by the amino group on the central carbon of the orthoester, followed by intramolecular cyclization and elimination of ethanol to form the heterocyclic ring. This process provides a direct and practical route to important intermediates like 2-chloromethylbenzothiazole and 2-chloromethylbenzoxazole.[2] This method is often more effective than using reagents like chloroacetyl chloride, especially with substituted or sensitive substrates.[4]

ReactionPathway cluster_substrates Substrates cluster_products Heterocyclic Products Reagent This compound Reaction Cyclization Reaction (Acid Catalyst, Heat) Reagent->Reaction Aminothiophenol 2-Aminothiophenol Aminothiophenol->Reaction Aminophenol 2-Aminophenol Aminophenol->Reaction Benzothiazole 2-Chloromethylbenzothiazole Reaction->Benzothiazole Benzoxazole 2-Chloromethylbenzoxazole Reaction->Benzoxazole

Caption: Synthesis of 2-chloromethyl heterocycles using this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes significant skin and eye irritation.[3]

GHS Hazard Information
Hazard ClassCodeDescriptionSource
Flammable liquidsH225Highly flammable liquid and vapor--INVALID-LINK--[3], --INVALID-LINK--
Acute toxicity, oralH302Harmful if swallowed--INVALID-LINK--[3], --INVALID-LINK--
Skin corrosion/irritationH315Causes skin irritation--INVALID-LINK--[3], --INVALID-LINK--
Sensitization, SkinH317May cause an allergic skin reaction--INVALID-LINK--[3], --INVALID-LINK--
Serious eye damage/eye irritationH319Causes serious eye irritation--INVALID-LINK--[3], --INVALID-LINK--
Specific target organ toxicity, single exposureH335May cause respiratory irritation--INVALID-LINK--[3], --INVALID-LINK--

Handling and Storage Recommendations:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6] A lab coat is mandatory.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use spark-proof tools and explosion-proof equipment.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[7][8] The compound is classified as a Dangerous Good for transport.[1]

  • Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[7]

Conclusion

This compound is a reagent of significant strategic importance in synthetic chemistry. Its reliable and high-yield synthesis, coupled with its proven utility in constructing complex heterocyclic systems, ensures its continued relevance in pharmaceutical and materials science research. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory.

References

2-Chloro-1,1,1-triethoxyethane structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1,1,1-triethoxyethane: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51076-95-0), a versatile orthoester of significant interest in synthetic organic chemistry. As a bifunctional reagent, its unique structure, featuring a reactive chloromethyl group and a triethoxy orthoester moiety, makes it an invaluable building block for the construction of complex organic molecules, particularly heterocyclic scaffolds relevant to pharmaceutical and agrochemical development. This document details the compound's physicochemical properties, outlines and contrasts key synthetic methodologies, provides a thorough guide to its spectroscopic characterization, explores its chemical reactivity and core applications, and summarizes essential safety and handling protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic strategies.

Molecular Structure and Physicochemical Properties

This compound, also known as triethyl 2-chloroorthoacetate, possesses a central quaternary carbon atom bonded to a chloromethyl group (-CH₂Cl) and three ethoxy groups (-OCH₂CH₃). This orthoester structure is the key to its synthetic utility, serving as a masked carboxylic acid derivative that can participate in a variety of chemical transformations.

The presence of the electron-withdrawing chlorine atom influences the reactivity of the adjacent methylene group, making it susceptible to nucleophilic attack. Simultaneously, the orthoester functionality provides a stable yet versatile handle for constructing more complex molecular architectures.

Data Presentation: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 51076-95-0[1]
Molecular Formula C₈H₁₇ClO₃[2]
Molecular Weight 196.67 g/mol [2]
Appearance Colorless Liquid[3]
Boiling Point 75-80 °C at 15 mmHg
Density 1.031 g/mL at 20 °C
Refractive Index (n20/D) 1.422
Flash Point -2 °C (28.4 °F) - closed cup
IUPAC Name This compound[2]
SMILES CCOC(CCl)(OCC)OCC[2]
InChIKey URFKLQSFBXBOQU-UHFFFAOYSA-N[2]

Synthesis of this compound

The preparation of this compound is critical for its application. Historically, several methods have been developed, each with distinct advantages and drawbacks regarding yield, purity, cost, and environmental impact. The choice of synthetic route often depends on the scale of the reaction and the purity requirements for the final application.

Chlorination with N-Chlorosuccinimide (NCS)

A prevalent and efficient laboratory-scale method involves the reaction of the commercially available 1,1,1-triethoxyethane (triethyl orthoacetate) with N-chlorosuccinimide (NCS).[4][5] This approach is favored for its high selectivity and yield.

Causality of Experimental Choice: NCS is a mild and highly selective chlorinating agent for activated C-H bonds, such as those adjacent to the oxygen atoms in the orthoester. The reaction is typically carried out in an inert solvent like carbon tetrachloride. A 1989 publication in Synthetic Communications detailed this procedure as a practical route for large-scale preparation, achieving a 93% yield of high-purity product.[4][6] The primary drawback of this method is the high cost of NCS and the generation of succinimide as a solid byproduct, which requires removal via filtration, complicating the work-up process.[5]

Synthesis_with_NCS reactant1 1,1,1-Triethoxyethane plus + reactant1->plus reactant2 N-Chlorosuccinimide (NCS) reactant2->plus product This compound byproduct Succinimide product->byproduct Forms Byproduct solvent CCl₄ solvent->plus solvent plus->product Reaction

Caption: Synthesis via N-Chlorosuccinimide.

Direct Chlorination

For industrial-scale production, direct chlorination with gaseous or liquid chlorine presents a more economical alternative.[5] This method avoids the costly NCS reagent and simplifies byproduct management.

Causality of Experimental Choice: This process is more atom-economical. However, it suffers from lower selectivity. A significant challenge is the formation of the 2,2-dichloro-1,1,1-triethoxyethane byproduct, which is difficult to separate from the desired monochlorinated product due to close boiling points.[5] This impurity can be problematic in subsequent reactions, especially in the pharmaceutical sector where high purity is paramount.[5] Patent literature describes reacting 1,1,1-triethoxyethane with chlorine in the presence of an alcohol solvent or a base like pyridine to modulate reactivity, but controlling the extent of chlorination remains a key challenge.[4][5]

Experimental Protocol: Synthesis via NCS

This protocol is adapted from established literature methods and represents a self-validating system for producing high-purity material.[4]

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 1,1,1-triethoxyethane (1.0 eq) and anhydrous carbon tetrachloride (approx. 2-3 mL per gram of orthoester).

  • Initiation: Begin stirring and add N-Chlorosuccinimide (1.05 eq) to the solution portion-wise to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis, observing the consumption of the starting orthoester. The solid succinimide byproduct will precipitate as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture under vacuum to remove the precipitated succinimide. Wash the solid cake with a small amount of cold carbon tetrachloride.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., 75-80 °C at 15 mmHg) to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure and purity of this compound is essential. A combination of NMR, IR, and Mass Spectrometry provides a definitive analytical workflow.

Analytical_Workflow prep Sample Preparation (Dilution in Solvent) analysis Spectroscopic Analysis (NMR, IR, MS) prep->analysis process Data Processing (Peak Integration, etc.) analysis->process elucidate Structural Elucidation & Purity Check process->elucidate

Caption: Standard workflow for spectroscopic analysis.

Data Presentation: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/zNotes
¹H NMR -O-CH₂ -CH₃~3.6 ppm (q)Quartet, integration 6H. Diastereotopic protons due to chiral center.
-O-CH₂-CH₃ ~1.2 ppm (t)Triplet, integration 9H.
Cl-CH₂ -C~3.5 ppm (s)Singlet, integration 2H.
¹³C NMR -C (OEt)₃~115 ppmQuaternary carbon of the orthoester.
Cl-C H₂-~50 ppmChloromethyl carbon.
-O-C H₂-CH₃~60 ppmMethylene carbons of the ethoxy groups.
-O-CH₂-C H₃~15 ppmMethyl carbons of the ethoxy groups.
IR C-H stretch (alkane)2980-2850 cm⁻¹Strong, characteristic of alkyl groups.
C-O stretch (ether)1150-1085 cm⁻¹Strong, multiple bands expected for the orthoester.
C-Cl stretch800-600 cm⁻¹Medium to strong.
Mass Spec (EI) [M]⁺196Molecular ion peak for ³⁵Cl isotope.
[M+2]⁺198Isotopic peak for ³⁷Cl, approx. 1/3 intensity of M⁺.
Fragmentation[M - OEt]⁺, [M - CH₂Cl]⁺Common fragmentation patterns for orthoesters and chlorinated alkanes.

Note: NMR chemical shifts are predictions based on analogous structures like 2-chloro-1,1,1-trimethoxyethane and general principles; actual values may vary based on solvent and spectrometer frequency.[7][8]

Experimental Protocol: Spectroscopic Characterization
  • Sample Preparation:

    • NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • IR: Place one drop of the neat liquid sample directly onto the crystal of an FTIR spectrometer equipped with an ATR accessory.

    • MS: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol for GC-MS analysis.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

    • IR: Record the spectrum from 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.

    • MS: Inject the sample into a GC-MS system. Use electron ionization (EI) at 70 eV to generate a fragmentation pattern.

  • Data Processing: Process the raw data using appropriate software to determine chemical shifts, coupling constants, peak intensities, and mass-to-charge ratios for comparison against predicted values.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its ability to act as a versatile electrophilic building block. Its primary application is in the one-step synthesis of 2-chloromethyl substituted heterocycles, which are crucial intermediates in the development of new therapeutic agents.[4][9]

Core Application: Synthesis of Benzothiazoles and Benzoxazoles

A key transformation involves the cyclization reaction with bifunctional nucleophiles. For example, reacting this compound with 2-aminothiophenol or 2-aminophenol provides a direct and efficient route to 2-chloromethylbenzothiazole and 2-chloromethylbenzoxazole, respectively.[4]

Mechanism Insight: The reaction proceeds via initial attack of the amino group onto the central carbon of the orthoester, followed by elimination of ethanol and subsequent intramolecular cyclization. This transformation showcases the compound's high chemospecificity and reactivity, making it a superior choice for constructing these important heterocyclic systems.[4] These scaffolds are prevalent in many FDA-approved drugs.[9]

Application_in_Heterocycle_Synthesis reagent1 This compound plus + reagent1->plus reagent2 2-Aminothiophenol reagent2->plus product 2-Chloromethylbenzothiazole intermediate Cyclization Intermediate intermediate->product Elimination of EtOH plus->intermediate Reaction

Caption: Synthesis of 2-Chloromethylbenzothiazole.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

  • Physical Hazards: It is a highly flammable liquid and vapor (GHS H225) with a low flash point.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof equipment and take precautionary measures against static discharge.[11]

  • Health Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[11]

Conclusion

This compound is a potent and versatile reagent for organic synthesis. Its structure allows for the efficient introduction of a chloromethyl group within a masked carboxylate framework, providing a powerful tool for constructing complex molecules. Understanding its synthesis, spectroscopic signature, and reactivity, particularly in the formation of heterocyclic systems, is crucial for its effective application in research, and especially in the field of drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

2-Chloro-1,1,1-triethoxyethane, also known as triethyl 2-chloroorthoacetate, is a versatile bifunctional reagent of significant interest in modern organic synthesis. Its structure uniquely combines a reactive orthoester moiety with a primary alkyl chloride. This duality allows for its application as a potent building block, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceuticals and agrochemicals.[1] The orthoester can act as a masked carboxylic acid derivative, while the chloromethyl group serves as a reactive electrophilic site for nucleophilic substitution. This guide provides a detailed exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Pathway: α-Chlorination of Triethyl Orthoacetate

The most direct and high-yielding approach to this compound involves the selective chlorination of its parent orthoester, 1,1,1-triethoxyethane (commonly known as triethyl orthoacetate). This transformation targets the α-carbon of the ethyl group attached to the central orthoester carbon. The choice of chlorinating agent is critical to achieving high selectivity and minimizing side reactions.

Method 1: N-Chlorosuccinimide (NCS) Mediated Chlorination

This method stands out for its efficiency and high product purity, making it a preferred route for laboratory and large-scale preparations.[1]

Causality and Experimental Rationale: N-Chlorosuccinimide (NCS) is an electrophilic chlorinating agent. The reaction is typically initiated by a radical initiator or photochemically, but in the context of orthoesters, it can also proceed via an ionic pathway. The use of a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) is crucial.[1] CCl₄ is inert under the reaction conditions and effectively solubilizes both the starting orthoester and NCS. The reaction's success hinges on the ability to generate a chlorine radical or a polarized species that selectively abstracts a hydrogen atom from the α-position, leading to a stabilized radical or carbocation intermediate that is subsequently chlorinated. The succinimide byproduct is a solid, which simplifies the initial stages of product workup through simple filtration.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Isolation cluster_purification Purification A Charge reactor with 1,1,1-triethoxyethane and Carbon Tetrachloride B Add N-Chlorosuccinimide (NCS) in portions A->B C Heat mixture to reflux (approx. 77°C) B->C D Monitor reaction (e.g., by GC/TLC) until starting material is consumed C->D E Cool reaction mixture to room temperature D->E F Filter to remove solid succinimide byproduct E->F G Wash filtrate with aqueous solution (e.g., NaHCO₃) to remove impurities F->G H Dry organic layer (e.g., over MgSO₄) G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product via vacuum distillation I->J K Collect pure fraction of This compound J->K

Caption: Workflow for NCS-mediated synthesis of this compound.

Detailed Experimental Protocol: A representative procedure adapted from established literature.[1]

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 1,1,1-triethoxyethane (1 mole equivalent) and carbon tetrachloride (approx. 4-5 volumes relative to the orthoester).

  • Reagent Addition: N-Chlorosuccinimide (NCS) (1.05 mole equivalents) is added portion-wise to the stirred solution. A slight excess of NCS ensures complete conversion of the starting material.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and maintained at this temperature. The progress of the reaction is monitored periodically using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup - Part 1 (Isolation): Upon completion, the mixture is cooled to ambient temperature. The precipitated succinimide byproduct is removed by vacuum filtration, and the filter cake is washed with a small portion of fresh carbon tetrachloride.

  • Workup - Part 2 (Washing): The combined filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. This removes any remaining acidic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Method 2: Direct Chlorination with Gaseous Chlorine

An alternative approach involves the direct use of gaseous or liquid chlorine.[2] This method can be cost-effective for large-scale production but requires stringent control over reaction conditions to prevent over-chlorination and manage the corrosive hydrogen chloride (HCl) byproduct.

Mechanistic and Procedural Considerations: This reaction proceeds via a radical mechanism. To neutralize the HCl generated, a stoichiometric amount of a base, such as pyridine, is often included.[1] The reaction is typically performed at low temperatures to enhance selectivity and control the exothermic nature of the chlorination. The use of an inert chlorinated hydrocarbon solvent is also common.[2] While effective, this method presents greater handling challenges due to the toxicity of chlorine gas and the need for precise temperature and stoichiometric control.

Quantitative Data Summary

The following table summarizes typical quantitative data for the highly efficient NCS-mediated synthesis pathway.

ParameterValue / DescriptionSource
Starting Material 1,1,1-Triethoxyethane[1]
Chlorinating Agent N-Chlorosuccinimide (NCS)[1]
Molar Ratio Triethyl Orthoacetate : NCS ≈ 1 : 1.05[1]
Solvent Carbon Tetrachloride (CCl₄)[1]
Reaction Temperature Reflux (~77°C)[1]
Reported Yield ~93%[1]
Purification Method Vacuum Distillation[2]
Boiling Point 75-80 °C / 15 mmHg

Reaction Mechanism: α-Chlorination with NCS

The precise mechanism can be complex, but a plausible radical pathway is often invoked, particularly when initiated.

G cluster_mech Plausible Radical Mechanism Start 1,1,1-Triethoxyethane + NCS Intermediate Orthoester Radical + Succinimidyl Radical Start->Intermediate Initiation (heat/light) Propagation1 Orthoester Radical + NCS Product This compound + Succinimidyl Radical Propagation1->Product Chlorine Atom Transfer Regeneration Succinimidyl Radical + 1,1,1-Triethoxyethane Regeneration->Intermediate H-atom Abstraction

Caption: Plausible radical mechanism for the chlorination of triethyl orthoacetate using NCS.

Alternative "Green" Synthesis Pathway

In line with the principles of green chemistry, an alternative synthesis has been proposed that avoids the use of hazardous chlorinated solvents and reagents like NCS. This route involves the reaction of ethyl chloroacetate with triethyl orthoformate, catalyzed by sulfuric acid.[1]

Green Chemistry Advantages:

  • Safer Solvents: This method can potentially be run in less hazardous solvents, such as excess ethanol, reducing environmental impact.[1]

  • Atom Economy: The primary byproduct is ethanol, which has a low molecular weight and is easier to manage or recycle than the solid succinimide waste from the NCS route.[1]

  • Waste Prevention: It avoids the generation of solid waste, simplifying process management.[1]

This pathway represents a more sustainable approach, aligning with modern industrial standards for safety and environmental responsibility.

Conclusion

The synthesis of this compound is most reliably achieved through the selective α-chlorination of triethyl orthoacetate. The use of N-chlorosuccinimide in an inert solvent provides a high-yielding, clean, and controllable method suitable for both research and scale-up applications. While direct chlorination with Cl₂ offers a potentially cheaper alternative, it demands more rigorous safety and process controls. For future development, greener routes starting from materials like ethyl chloroacetate present an environmentally sound alternative, minimizing hazardous waste and aligning the synthesis with sustainable chemical practices. The availability of robust synthetic routes to this valuable bifunctional reagent ensures its continued application in the innovative design of new chemical entities.

References

The Principle of Structural Analogy in Hazard Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safety Assessment of Triethyl 2-chloroorthoacetate and Structurally Related Compounds

Therefore, this document will not serve as a direct replacement for an official SDS. Instead, it will empower scientific professionals to conduct a thorough risk assessment by leveraging data from structurally analogous compounds and adhering to fundamental principles of chemical safety. We will analyze the known hazards of similar orthoesters to infer potential risks and establish robust safety protocols.

When specific toxicological and safety data for a compound is unavailable, a common and accepted starting point is the analysis of structurally related molecules. For Triethyl 2-chloroorthoacetate, we can infer potential hazards by examining the safety profiles of:

  • Triethyl orthoacetate: The parent compound without the chloro group.

  • Triethyl orthoformate: A similar orthoester.

  • Other chlorinated compounds and phosphonoacetates to understand the potential influence of the chloro- and acetate-moieties.

It is imperative to understand that this analog-based assessment provides potential, not definitive, hazards. The introduction of a chloro- group can significantly alter the reactivity, toxicity, and overall safety profile of the molecule.

Hazard Identification from Analogous Compounds

Based on the Safety Data Sheets of structurally related compounds, we can anticipate a range of potential hazards for Triethyl 2-chloroorthoacetate.

GHS Classification of Analogous Compounds

The following table summarizes the GHS classifications for compounds structurally related to Triethyl 2-chloroorthoacetate. This data is instrumental in anticipating the hazard profile.

CompoundGHS ClassificationSource
Triethyl orthoacetate Flammable liquids - Category 3; Skin corrosion/irritation - Category 2; Serious eye damage/eye irritation - Category 2[1][2]
Triethyl orthoformate Flammable liquids - Category 3
Triethyl 2,2-dichloro-2-phosphonoacetate Skin irritation - Category 2; Eye irritation - Category 2; Specific target organ toxicity – single exposure - Category 3[3]
Triethyl phosphonoacetate Serious eye damage/eye irritation - Category 2A; Hazardous to the aquatic environment, long-term hazard - Category 2[4]

From this data, it is reasonable to hypothesize that Triethyl 2-chloroorthoacetate is likely to be a flammable liquid and an irritant to the skin and eyes . The presence of the chloro- group could also introduce other toxicological concerns that require further investigation.

Comprehensive Safety Protocols

Given the anticipated hazards, the following protocols are recommended for handling Triethyl 2-chloroorthoacetate. These protocols are designed to be self-validating, ensuring a high margin of safety in the absence of specific data.

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum PPE for Handling Triethyl 2-chloroorthoacetate eye Chemical Splash Goggles (EN166 or OSHA 1910.133 compliant) end Proceed with Work eye->end hands Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Inspect before use hands->end body Flame-Retardant Lab Coat body->end resp Respirator (if vapors/aerosols are generated) resp->end start Before Handling start->eye start->hands start->body start->resp

Caption: Essential Personal Protective Equipment (PPE) for handling Triethyl 2-chloroorthoacetate.

Engineering Controls
  • Ventilation: All work with Triethyl 2-chloroorthoacetate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

  • Ignition Sources: Due to its likely flammability, all sources of ignition (e.g., open flames, hot plates, static electricity) must be eliminated from the handling area. Use spark-proof tools and explosion-proof equipment.[1][5][6]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1] Do not breathe vapors or mists.[1] Use non-sparking tools and take precautionary measures against static discharges. Ground and bond containers when transferring material.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][5] Keep away from heat, sparks, and open flames.[5] The material may be moisture-sensitive; store protected from moisture.[1][5]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition ppe Don appropriate PPE ignition->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect residue using spark-proof tools contain->collect dispose Place in a suitable, closed container for disposal collect->dispose clean Clean the affected area dispose->clean report Report Incident clean->report

Caption: Step-by-step workflow for responding to an accidental release.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1] Water spray can be used to cool fire-exposed containers.[5][7] Vapors are likely heavier than air and may travel to a source of ignition and flash back.[5]

Toxicological and Ecological Information

  • Toxicology: The toxicological properties of Triethyl 2-chloroorthoacetate have not been fully investigated.[1] Based on analogs, it may cause skin and eye irritation.[1][2][3] Ingestion may be harmful and cause gastrointestinal irritation.[5] Inhalation may cause respiratory tract irritation.[5]

  • Ecotoxicity: The ecotoxicological effects are unknown. It is prudent to prevent the material from entering drains or waterways.[1]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Conclusion: A Proactive Stance on Safety

The responsible use of novel chemical compounds like Triethyl 2-chloroorthoacetate in a research and development setting demands a proactive and conservative approach to safety. By leveraging data from structural analogs and adhering to the rigorous protocols outlined in this guide, scientists can mitigate potential risks and maintain a safe laboratory environment. This framework of hazard identification, risk assessment, and control should be considered a mandatory procedure for any chemical for which a verified Safety Data Sheet is not available.

References

2-Chloro-1,1,1-triethoxyethane reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Chloro-1,1,1-triethoxyethane with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile bifunctional reagent whose utility in modern organic synthesis, particularly in the construction of pharmaceutical and agrochemical scaffolds, is of significant interest.[1] This technical guide provides an in-depth analysis of its reactivity profile with a range of nucleophiles. We will explore the core principles governing its electrophilicity, the predominant SN2 reaction mechanism, and its application in forming carbon-oxygen, carbon-nitrogen, carbon-carbon, and carbon-sulfur bonds. Emphasis is placed on the causality behind experimental choices and the synthesis of complex heterocyclic systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.

The Reagent: Structure, Properties, and Significance

This compound, also known as trimethyl chloro-orthoacetate, is an orthoester derivative characterized by a trichloromethyl group where two chlorine atoms have been substituted by ethoxy groups and one remains.[2][3][4] More accurately, it is an orthoacetate derivative chlorinated at the 2-position. Its structure features a carbon atom bonded to three ethoxy groups and a chloromethyl group, making it a valuable building block in organic chemistry.[5][6]

Chemical Structure: ClCH₂C(OCH₂CH₃)₃

Physicochemical Properties

The molecule's reactivity is a direct consequence of its structure. The key features are the primary chloride, which serves as an excellent leaving group in nucleophilic substitution reactions, and the orthoester functionality.

PropertyValueSource
Molecular Formula C₈H₁₇ClO₃PubChem[6]
Molecular Weight 196.67 g/mol PubChem[6]
Boiling Point 91 °C / 25 mmHgSynthetic Communications (1989)[5]
Density ~1.031 g/mL at 20 °CSigma-Aldrich
Refractive Index n20/D ~1.425Sigma-Aldrich
Synthesis and Availability

Historically, chlorinated orthoesters were prepared by reacting orthoesters with reagents like N-chlorosuccinimide (NCS), often in chlorinated hydrocarbon solvents such as carbon tetrachloride.[1][7] An efficient and scalable procedure involves the exposure of commercially available 1,1,1-triethoxyethane to NCS with gentle heating, which can produce this compound in high yield (93%).[1][5] This method avoids more hazardous chlorinating agents and provides a practical route for laboratory and industrial production.

Significance in Chemical Science

The importance of this compound lies in its role as a versatile electrophilic building block. The presence of two distinct functional groups—a reactive alkyl chloride and a stable orthoester—allows for selective transformations. The orthoester can act as a masked carboxylic acid or ester, while the chloride is a prime site for nucleophilic attack. This duality is particularly powerful in the synthesis of substituted heterocycles, which are foundational structures in many FDA-approved drugs and other biologically active molecules.[1][5][8]

Core Reactivity: The Mechanism of Nucleophilic Substitution

The central theme of this compound's reactivity is the nucleophilic substitution at the carbon atom bearing the chlorine. This carbon is an electrophilic center, susceptible to attack by electron-rich nucleophiles.[9][10]

The SN2 Pathway: A Dominant Mechanism

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12][13] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon from the backside relative to the chloride leaving group.[12][14] Simultaneously, the carbon-chlorine bond breaks, leading to an inversion of stereochemistry if the carbon were chiral.

Several factors favor the SN2 pathway:

  • Primary Halide: The chlorine atom is attached to a primary carbon, which is sterically accessible and strongly disfavors the formation of an unstable primary carbocation required for an SN1 reaction.[15][16][17]

  • Good Leaving Group: The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a stable species and an excellent leaving group.[9][18]

  • Electronic Effects: The three electron-withdrawing ethoxy groups on the adjacent carbon atom reduce electron density at the reaction center, potentially making it more electrophilic.[19] However, this inductive effect would also destabilize any potential carbocation intermediate, further hindering an SN1 pathway.[19]

The overall rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.[9][14]

Caption: Generalized SN2 reaction of this compound.

Reactivity with Specific Nucleophile Classes

The versatility of this compound is demonstrated by its effective reaction with a wide range of nucleophiles.

Nitrogen Nucleophiles: Gateway to Heterocycles and Amines

Reactions with nitrogen nucleophiles are arguably the most significant application of this reagent, providing access to valuable scaffolds in medicinal chemistry.

  • Primary and Secondary Amines: These react readily to form substituted secondary and tertiary amines, respectively. The reaction is fundamental for constructing more complex molecules.

  • Bifunctional Amines (e.g., 2-Aminothiophenols, 2-Aminophenols): This is a cornerstone application. The reagent acts as a bifunctional electrophile. The initial SN2 reaction with the amino group is followed by an intramolecular cyclization, driven by the orthoester moiety, to form five-membered heterocyclic rings like benzothiazoles and benzoxazoles.[5] This one-step procedure is highly efficient for creating complex heterocyclic systems from simple precursors.[1][5]

Oxygen Nucleophiles: Ether and Ester Synthesis
  • Alkoxides and Phenoxides (Williamson Ether Synthesis): In the presence of a strong base to deprotonate an alcohol or phenol, the resulting alkoxide or phenoxide acts as a potent oxygen nucleophile. The subsequent SN2 reaction with this compound yields a substituted ether orthoester.[15][16] This reaction follows the classic principles of the Williamson ether synthesis, where a primary alkyl halide is preferred to minimize competing elimination reactions.[16]

  • Carboxylates: The salt of a carboxylic acid can act as a nucleophile to displace the chloride, forming an acylal orthoester. This reaction provides a route to link carboxylic acid moieties to the orthoester structure.

Carbon Nucleophiles: C-C Bond Formation
  • Grignard Reagents (R-MgX): Grignard reagents are powerful carbon nucleophiles but also strong bases.[20] Their reaction with this compound is expected to proceed via an SN2 pathway to form a new carbon-carbon bond, yielding a more complex orthoester.[20][21] It is critical to use anhydrous conditions, as Grignard reagents react violently with protic solvents. While Grignard reagents typically do not perform SN2 reactions with many alkyl halides efficiently, the reactivity of primary halides makes this transformation feasible.[20]

  • Cyanide (CN⁻): The cyanide ion is an excellent nucleophile for SN2 reactions, and its reaction with this compound would produce 3,3,3-triethoxypropanenitrile. This introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Application Spotlight: Synthesis of 2-Chloromethyl Heterocycles

A highly practical and authoritative application of this compound is its use in a one-step synthesis of 2-chloromethyl derivatives of various heterocycles.[5] This method provides a significant advantage over other multi-step or lower-yielding procedures.

The reaction between this compound and 3-amino-4-mercaptobenzotrifluoride hydrochloride in ethanol is a prime example. The process involves an initial nucleophilic attack by the amine, followed by cyclization and elimination to afford the benzothiazole product in good yield.[5]

Cyclization_Mechanism Start 2-Aminothiophenol + this compound Intermediate1 Initial Adduct Formation (S-alkylation or N-acylation precursor) Start->Intermediate1 Nucleophilic Attack Cyclization Intramolecular Cyclization (Attack of N or S onto orthoester carbon) Intermediate1->Cyclization Tautomerization/ Rearrangement Elimination Elimination of 3 EtOH and HCl Cyclization->Elimination Condensation Product 2-Chloromethylbenzothiazole Derivative Elimination->Product

Caption: Logical workflow for benzothiazole synthesis.

Quantitative Data for Heterocycle Synthesis

The following data, adapted from Mylari et al., demonstrates the versatility of this reaction with various substituted aminothiophenols.[5]

Substituent (X) on BenzothiazoleSolventYield (%)Melting Point (°C)
HEthanol8048-49
5-CF₃Ethanol75118-121
5-ClEthanol82105
5-NO₂Chloroform75134-136

Table based on data from Synthetic Communications, 19(16), 2921-2924 (1989). Yields were not optimized in all cases.[5]

Experimental Protocol: Synthesis of 2-Chloromethyl-5-trifluoromethylbenzothiazole

This protocol is a self-validating system adapted from established literature, providing a reliable method for synthesis.[5] It incorporates reaction setup, execution, and product isolation.

Materials and Equipment
  • 3-Amino-4-mercaptobenzotrifluoride hydrochloride

  • This compound

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and filtration

Step-by-Step Procedure
  • Reaction Setup: To a solution of 3-amino-4-mercaptobenzotrifluoride hydrochloride (30.0 g) in ethanol (125 mL) in a 250 mL round-bottom flask, add this compound (31.0 g).

  • Heating: Heat the reaction mixture to 60°C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Cooling and Precipitation: After 1 hour, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Drying and Characterization: Dry the isolated solid under vacuum. The final product, 2-chloromethyl-5-trifluoromethylbenzothiazole, can be characterized by its melting point (118-121°C) and other spectroscopic methods (NMR, IR, MS).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Combine Reactants: - 3-Amino-4-mercaptobenzotrifluoride HCl - this compound - Ethanol B Heat mixture to 60°C for 1 hour A->B C Monitor by TLC B->C D Cool mixture in ice bath C->D Reaction Complete E Collect precipitate by vacuum filtration D->E F Wash solid with cold ethanol E->F G Dry product under vacuum F->G H Characterize: - Melting Point - NMR, IR, MS G->H

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

This compound is a potent and highly versatile reagent for synthetic chemists. Its reactivity is dominated by the SN2 displacement of its primary chloride, providing reliable access to a wide range of substituted products. The true power of this molecule is realized in its one-pot synthesis of complex heterocyclic systems, which are of paramount importance in drug discovery and development. By understanding the fundamental principles of its reactivity and leveraging established protocols, researchers can effectively employ this building block to construct novel and valuable molecular architectures.

References

solubility of 2-Chloro-1,1,1-triethoxyethane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-1,1,1-triethoxyethane in Organic Solvents

Introduction

This compound, also known as Triethyl 2-chloroorthoacetate, is a versatile synthetic intermediate whose utility in the development of pharmaceuticals and agrochemicals is of significant interest. Its function as a bifunctional reagent for constructing heterocyclic compounds makes understanding its behavior in various reaction media critical for process optimization, purification, and formulation.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents, grounded in fundamental physicochemical principles.

This document moves beyond a simple data sheet to explain the underlying thermodynamics and intermolecular forces that govern the dissolution process. For researchers, scientists, and drug development professionals, this guide offers a predictive framework for solvent selection and provides a robust experimental protocol for determining precise solubility, ensuring reproducibility and scientific integrity in your work.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and physical properties. The presence of a polar carbon-chlorine bond and three flexible ethoxy groups gives this compound a unique profile that dictates its interaction with solvents.

PropertyValueSource(s)
Molecular Formula C₈H₁₇ClO₃[1][2]
Molecular Weight 196.67 g/mol [1][2]
Appearance Colorless LiquidInferred from related compounds
Density 1.031 g/mL at 20 °C[2]
Boiling Point 75-80 °C at 15 mmHg[2]
Refractive Index n20/D 1.422[2]
SMILES CCOC(CCl)(OCC)OCC[1]
InChI Key URFKLQSFBXBOQU-UHFFFAOYSA-N[2]

Section 2: The Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is determined by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔHsolution - TΔSsolution

  • Enthalpy of Solution (ΔHsolution): This represents the net energy change from breaking and forming intermolecular bonds. The process can be conceptually broken into three steps:

    • Step 1: Breaking Solute-Solute Interactions (ΔH₁ > 0): Energy is required to overcome the forces holding the this compound molecules together. These are primarily dipole-dipole interactions from the C-Cl bond and London dispersion forces.

    • Step 2: Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent for the solute molecule. The strength of these interactions varies greatly between solvents (e.g., strong hydrogen bonds in alcohols vs. weak dispersion forces in alkanes).

    • Step 3: Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute and solvent molecules interact. Favorable dissolution occurs when these new interactions are strong.

    The overall enthalpy of solution is the sum: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃ . If the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2, the process is exothermic (ΔH < 0) or slightly endothermic, favoring solubility.

  • Entropy of Solution (ΔSsolution): Entropy is a measure of disorder. Typically, mixing a solute and solvent increases the overall disorder of the system (ΔS > 0), which thermodynamically favors the dissolution process. Even if the enthalpy change is slightly unfavorable (endothermic), a large positive entropy change can still drive dissolution.

The fundamental principle of "like dissolves like" is a practical summary of these thermodynamic considerations. Solvents that have similar intermolecular forces to the solute will form strong solute-solvent interactions (favorable ΔH₃) without requiring excessive energy to break their own bonds (moderate ΔH₂), leading to high solubility.

Section 3: Predicted Solubility Profile and Solvent Selection

While extensive quantitative solubility data for this compound is not widely published, a highly reliable predictive profile can be constructed based on its molecular structure and the known solubility of its parent compound, Triethyl Orthoacetate. Triethyl Orthoacetate is reported to be soluble in common organic solvents like alcohol, ether, and benzene. The addition of a chlorine atom increases the molecule's polarity, which will influence its interactions.

The following table provides a predicted solubility profile across a range of common laboratory solvents, categorized by their polarity.

SolventTypePredicted SolubilityRationale for Prediction
Hexane NonpolarModerate Dominated by weak London dispersion forces. While the ethoxy chains can interact favorably, the polar C-Cl group may limit miscibility compared to more polar solvents.
Toluene Nonpolar (Aromatic)High The aromatic ring of toluene is highly polarizable, allowing for favorable dipole-induced dipole interactions with the C-Cl bond, in addition to dispersion forces.
Diethyl Ether Polar AproticHigh The ether linkages in both the solute and solvent are highly compatible. Diethyl ether can effectively solvate the entire molecule.
Acetone Polar AproticHigh The strong dipole of acetone's carbonyl group interacts very favorably with the polar C-Cl bond of the solute, leading to strong solvation.
Ethyl Acetate Polar AproticHigh Similar to acetone, the ester group provides a strong dipole for favorable interactions. The overall polarity is highly compatible.
Ethanol/Methanol Polar ProticHigh These alcohols can act as hydrogen bond acceptors for the oxygen atoms in the ethoxy groups and have strong dipole moments to solvate the C-Cl bond. High miscibility is expected.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of polar organic molecules and is expected to fully solvate this compound.

Section 4: Key Factors Influencing Solubility

Several interconnected factors determine the extent to which this compound will dissolve in a given solvent. Understanding these factors allows for precise control over experimental conditions.

Caption: Key factors governing the solubility of a solute.

  • Solvent Polarity: This is the most critical factor. A solvent's ability to match the intermolecular forces of this compound (dipole-dipole and dispersion) will determine the extent of dissolution.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy (ΔH₁) and solvent-solvent interactions (ΔH₂). While the solute is a liquid, increasing temperature generally increases miscibility by providing more kinetic energy to the system, favoring the entropy of mixing.

  • Purity: The presence of impurities, particularly water, can significantly impact solubility. Water can cause slow hydrolysis of the orthoester functionality, changing the chemical nature of the solute over time. Always use anhydrous solvents for consistent and reliable measurements.

Section 5: Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a well-controlled experimental procedure is essential. The following protocol describes the isothermal saturation method, a gold-standard technique, with quantification via UV-Vis spectroscopy. This method is self-validating through the use of a calibration curve and ensures that the system has reached true thermodynamic equilibrium.

Methodology: Isothermal Equilibrium with UV-Vis Quantification

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standards of known, decreasing concentrations. The concentration range should bracket the expected solubility.

  • Spectroscopic Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), previously determined by scanning the stock solution.

  • Curve Generation: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

Part B: Solubility Measurement

  • Equilibration Setup: In a sealed vial, add an excess amount of this compound to a known volume of the solvent. The presence of undissolved solute (a second phase or slurry) is essential to ensure saturation.

  • Isothermal Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle. It is crucial not to alter the temperature during this step.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot from the clear, supernatant layer using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility of the original saturated solution. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Experimental_Workflow cluster_0 Part A: Calibration cluster_1 Part B: Measurement A1 Prepare Stock (Known Conc.) A2 Serial Dilutions (Standards) A1->A2 A3 Measure Absorbance of Standards A2->A3 A4 Generate Calibration Curve A3->A4 B5 Measure Absorbance A4->B5 Use Curve for Calculation B1 Add Excess Solute to Solvent B2 Isothermal Equilibration (24-48h) B1->B2 B3 Filter Supernatant (0.22 µm) B2->B3 B4 Dilute Sample B3->B4 B4->B5 B6 Calculate Solubility (mg/mL or mol/L) B5->B6

Caption: Workflow for solubility determination via isothermal saturation.

Conclusion

This compound is predicted to exhibit high solubility in a wide range of common polar aprotic and polar protic organic solvents, with moderate solubility in nonpolar solvents. This behavior is dictated by its molecular structure, which allows for favorable dipole-dipole and dispersion interactions. For applications requiring precise concentration data, the provided experimental protocol offers a reliable and accurate method for determining its solubility in any solvent of interest. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the synthetic potential of this valuable compound.

References

mechanism of action of Triethyl 2-chloroorthoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of Triethyl 2-chloroorthoacetate

Executive Summary

Triethyl 2-chloroorthoacetate, while not a prevalently documented reagent, belongs to the orthoester class of compounds, whose reactivity is well-established. This guide elucidates its mechanism of action by first dissecting the comprehensive chemistry of its parent compound, Triethyl orthoacetate. The primary reaction of Triethyl orthoacetate is the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. We will detail this-sigmatropic rearrangement, from the initial acid-catalyzed activation to the formation of the key ketene acetal intermediate and the final rearranged product.

Subsequently, this guide will extrapolate these principles to Triethyl 2-chloroorthoacetate. The introduction of an electron-withdrawing chlorine atom at the C2 position is hypothesized to significantly influence the reagent's reactivity. This guide provides a detailed analysis of these electronic effects, predicting altered reaction kinetics for both the Johnson-Claisen rearrangement and hydrolysis. By grounding the analysis in the proven reactivity of analogous structures, this document offers a robust and scientifically rigorous exploration of the topic for researchers and drug development professionals.

Introduction to Orthoacetates: Structure and General Reactivity

Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. They can be considered derivatives of carboxylic acids where the carbonyl oxygen has been replaced by two alkoxy groups. Triethyl orthoacetate (TEOA), also known as 1,1,1-triethoxyethane, is a prototypical example and a versatile reagent in organic synthesis. Its chlorinated analog, Triethyl 2-chloroorthoacetate, features a chlorine atom on the methyl group, introducing significant electronic changes to the molecule.

Orthoesters are primarily known for two key reactive pathways:

  • Hydrolysis: They act as protecting groups for carboxylic acids, being stable to basic and nucleophilic conditions but readily hydrolyzed under acidic conditions to form an ester and an alcohol.

  • Rearrangement Reactions: Most notably, TEOA is the cornerstone reagent in the Johnson-Claisen rearrangement, which facilitates the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1]

Physicochemical Properties

The properties of the parent compound, Triethyl orthoacetate, provide a baseline for understanding its chlorinated derivative.

PropertyValue (for Triethyl Orthoacetate)Reference
CAS Number 78-39-7
Molecular Formula C8H18O3
Boiling Point 145°C
Density 0.89 g/mL
Flash Point 37°C
Signal Word Warning
Hazards Flammable liquid and vapor, Causes skin and serious eye irritation.[2]

The Core Mechanism: Johnson-Claisen Rearrangement with Triethyl Orthoacetate

The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for forming C-C bonds. It involves the reaction of an allylic alcohol with an excess of Triethyl orthoacetate in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures.[3] The overall transformation results in a two-carbon elongation, yielding a γ,δ-unsaturated ester.

The mechanism proceeds through several distinct steps:

  • Acid Catalysis and Activation: A proton from the acid catalyst protonates one of the ethoxy groups of the orthoester. This creates a good leaving group (ethanol).

  • Formation of Dioxolenium Ion: Loss of ethanol generates a highly reactive resonance-stabilized oxonium cation (a dioxolenium ion).

  • Nucleophilic Attack: The hydroxyl group of the allylic alcohol attacks the electrophilic carbon of the dioxolenium ion.

  • Formation of Ketene Acetal: A subsequent proton transfer and elimination of a second molecule of ethanol leads to the formation of a mixed ketene acetal intermediate. This is the crucial intermediate for the rearrangement.

  • -Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereoselectivity of the reaction.[3] This step forms the new carbon-carbon bond and establishes the final stereochemistry.

Diagram of the Johnson-Claisen Rearrangement

Johnson_Claisen Figure 1: Mechanism of the Johnson-Claisen Rearrangement cluster_1 Step 1 & 2: Activation cluster_2 Step 3 & 4: Ketene Acetal Formation cluster_3 Step 5: [3,3]-Sigmatropic Rearrangement Orthoester Triethyl Orthoacetate Protonated Protonated Orthoester Orthoester->Protonated + H+ H_plus H+ Oxonium Dioxolenium Ion Protonated->Oxonium - EtOH Allyl_OH Allylic Alcohol Intermediate_1 Adduct Oxonium->Intermediate_1 EtOH_1 - EtOH Allyl_OH->Intermediate_1 Ketene_Acetal Mixed Ketene Acetal Intermediate_1->Ketene_Acetal - EtOH, -H+ Intermediate_1->Ketene_Acetal Transition_State Chair-like Transition State Ketene_Acetal->Transition_State EtOH_2 - EtOH Product γ,δ-Unsaturated Ester Transition_State->Product [3,3] Rearrangement Comparative_Reactivity Figure 2: Predicted Relative Reactivity TEOA_JC Johnson-Claisen (Standard Rate) TEOA_Hyd Hydrolysis (Standard Rate) Cl_TEOA_JC Johnson-Claisen (Slower Rate) Cl_TEOA_Hyd Hydrolysis (Faster Rate) Inductive_Effect Electron-Withdrawing Inductive Effect of Cl Inductive_Effect->Cl_TEOA_JC Destabilizes Cation Intermediate Inductive_Effect->Cl_TEOA_Hyd Increases C Electrophilicity

References

chlorination of 1,1,1-triethoxyethane mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chlorination of 1,1,1-Triethoxyethane: Mechanisms, Selectivity, and Synthetic Protocols

Abstract

The chlorination of 1,1,1-triethoxyethane, an orthoacetate of significant interest in organic synthesis, presents a compelling case study in reaction mechanisms and regioselectivity. This guide provides a comprehensive analysis of the predominant free-radical chlorination pathway, exploring the factors that govern its outcome. We will dissect the mechanistic steps from initiation to termination, rationalize the observed regioselectivity for the ethoxy moiety, and present validated experimental protocols for researchers. This document is intended to serve as a practical and theoretical resource for scientists engaged in the synthesis of halogenated organic compounds, offering insights into process control and the minimization of undesirable byproducts.

Introduction: The Synthetic Value of 1,1,1-Triethoxyethane

1,1,1-Triethoxyethane, also known as triethyl orthoacetate, is a stable orthoester widely utilized in organic synthesis.[1] Its unique structure, featuring a central quaternary carbon bonded to a methyl group and three ethoxy groups, makes it a versatile precursor. The introduction of chlorine atoms into this molecule via halogenation reactions unlocks a new tier of reactive intermediates, crucial for the synthesis of complex bioactive molecules and functional materials. Understanding the mechanism of this chlorination is paramount to controlling the reaction's regioselectivity and maximizing the yield of desired products. While several chlorination pathways could be envisioned, the reaction typically proceeds via a free-radical chain mechanism, particularly when initiated by UV light or radical initiators.[2]

The Predominant Mechanism: Free-Radical Chlorination

The reaction of 1,1,1-triethoxyethane with chlorine, under conditions that favor radical formation (e.g., UV irradiation), follows a classic free-radical chain reaction pathway.[3][4] This process can be broken down into three distinct phases: initiation, propagation, and termination.

Initiation: The Generation of Chlorine Radicals

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an external energy input, typically in the form of ultraviolet (UV) light or heat.[4][5]

  • Reaction: Cl₂ + hν (UV light) → 2 Cl•

This initiation step is crucial as it generates the radical species necessary to start the chain reaction. Without this input of energy, the stable chlorine molecule will not spontaneously form radicals.

Propagation: The Self-Sustaining Chain Reaction

Once formed, a chlorine radical can abstract a hydrogen atom from the 1,1,1-triethoxyethane molecule to form hydrogen chloride (HCl) and a carbon-centered radical. This is followed by a second step where the newly formed organic radical reacts with another molecule of Cl₂ to yield the chlorinated product and regenerate a chlorine radical, which can then continue the chain.[2][5]

Step 2a: Hydrogen Abstraction A critical aspect of this reaction is regioselectivity: which hydrogen atom is abstracted? 1,1,1-Triethoxyethane has two types of hydrogens: those on the terminal methyl groups of the ethoxy chains (β-hydrogens) and those on the methylene carbons adjacent to the ether oxygens (α-hydrogens). The hydrogens on the central methyl group are sterically hindered and their C-H bonds are stronger.

The α-hydrogens are preferentially abstracted. The rationale for this selectivity lies in the stability of the resulting radical intermediate. The radical formed at the α-position is stabilized by the adjacent oxygen atom through resonance, delocalizing the unpaired electron. This stabilization lowers the activation energy for its formation compared to the primary radical that would be formed by abstraction from the β-position.[6]

  • Reaction: CH₃C(OCH₂CH₃)₃ + Cl• → CH₃C(OCH₂CH₃)₂(OCH•CH₃) + HCl

Step 2b: Halogenation of the Organic Radical The resulting α-ethoxy radical then reacts with a molecule of Cl₂ to form the chlorinated product and a new chlorine radical.

  • Reaction: CH₃C(OCH₂CH₃)₂(OCH•CH₃) + Cl₂ → CH₃C(OCH₂CH₃)₂(OCHClCH₃) + Cl•

The regenerated chlorine radical is now free to participate in another hydrogen abstraction step, thus propagating the chain reaction. This cycle can repeat thousands of times from a single initiation event.

Termination: Cessation of the Chain Reaction

The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.[4] These events are relatively rare due to the low concentration of radicals at any given time but are ultimately responsible for ending the reaction. Possible termination steps include:

  • Combination of two chlorine radicals: Cl• + Cl• → Cl₂

  • Combination of a chlorine radical and an organic radical: CH₃C(OCH₂CH₃)₂(OCH•CH₃) + Cl• → CH₃C(OCH₂CH₃)₂(OCHClCH₃)

  • Combination of two organic radicals: 2 CH₃C(OCH₂CH₃)₂(OCH•CH₃) → Dimer

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Cl2 Cl₂ Cl_rad1 Cl• Cl2->Cl_rad1 hν (UV Light) Cl_rad2 Cl• Cl2->Cl_rad2 hν (UV Light) Substrate CH₃C(OCH₂CH₃)₃ Cl_rad1->Substrate HCl HCl Organic_Rad CH₃C(OEt)₂(OCH•CH₃) Chlorinated_Product CH₃C(OEt)₂(OCHClCH₃) (1-chloro-1,1-diethoxy-1-ethoxyethane) Cl_rad_prop Cl• Cl2_prop Cl₂ Cl_rad_term1 Cl• Cl_rad_term2 Cl• Organic_Rad_term R• Cl2_term Cl₂ RCl_term R-Cl RR_term R-R

Experimental Protocol and Process Control

The successful synthesis of chlorinated 1,1,1-triethoxyethane hinges on careful control of reaction parameters. The following protocol is a self-validating system designed for reproducibility and safety. A method for chlorination using gaseous chlorine is described in patent literature, providing a basis for this procedure.[7]

Materials and Equipment
  • Reactants: 1,1,1-Triethoxyethane (CH₃C(OC₂H₅)₃), Gaseous Chlorine (Cl₂).

  • Solvent: Anhydrous solvent (e.g., carbon tetrachloride, although safer alternatives should be considered), or the reaction can be run neat.

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The setup should be placed in a well-ventilated fume hood. A UV lamp (if required for initiation). An outlet trap containing a sodium thiosulfate solution to neutralize excess chlorine gas.

Step-by-Step Experimental Workflow
  • Preparation: Ensure all glassware is oven-dried to prevent hydrolysis of the orthoester.

  • Charging the Reactor: Charge the flask with 1,1,1-triethoxyethane and solvent (if used).

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can act as a radical trap and inhibit the reaction.[2]

  • Initiation and Reaction:

    • Begin stirring and cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath to control the exothermicity of the reaction.

    • If using UV initiation, position the lamp to irradiate the flask.

    • Slowly bubble gaseous chlorine through the gas inlet tube into the reaction mixture. The rate of addition should be carefully controlled to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), by periodically taking aliquots from the reaction mixture.

  • Quenching: Once the desired conversion is achieved, stop the flow of chlorine and the UV irradiation. Purge the system with inert gas to remove any residual chlorine.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with a dilute solution of sodium bicarbonate to remove HCl, followed by a wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum to isolate the desired chlorinated product(s).

G start Start prep Prepare Dry Glassware & Reagents start->prep charge Charge Reactor with 1,1,1-Triethoxyethane prep->charge inert Purge with Inert Gas (N₂ or Ar) charge->inert cool Cool to 0-10 °C inert->cool react Initiate (UV Light) & Introduce Gaseous Cl₂ cool->react monitor Monitor Progress (GC) react->monitor monitor->react Continue Reaction quench Stop Cl₂ Flow & Purge with N₂ monitor->quench Reaction Complete workup Aqueous Workup (NaHCO₃, H₂O) quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify by Vacuum Distillation dry->purify end End: Purified Product purify->end

Factors Influencing Reaction Outcome

Controlling the reaction's selectivity and preventing the formation of byproducts is crucial. Polychlorination is a common side reaction in free-radical halogenations.[2]

ParameterEffect on ReactionRationale & Control Strategy
Reactant Ratio A high molar ratio of 1,1,1-triethoxyethane to chlorine favors mono-chlorination.Statistically, a chlorine radical is more likely to encounter an unreacted substrate molecule than a mono-chlorinated product, minimizing polychlorination.[8]
Temperature Higher temperatures increase the reaction rate but can decrease selectivity.Chlorination is exothermic.[3] Lower temperatures favor the more selective abstraction of the stabilized α-hydrogen. Maintain controlled cooling.
Initiation UV light provides a clean method of initiation. Chemical initiators (e.g., AIBN) can also be used.The choice of initiator can affect the rate of radical generation. The intensity of UV light or concentration of the chemical initiator must be controlled to maintain a steady, manageable reaction rate.
Solvent Non-polar, inert solvents are typically used.The solvent must not react with chlorine radicals. Carbon tetrachloride is traditional but toxic; alternatives like hexane or dichloromethane can be considered.

Potential Byproducts and Further Reactions

Besides the desired mono-chlorinated product at the α-position of an ethoxy group, several byproducts can form:

  • Polychlorinated Products: Further reaction of the mono-chlorinated product can lead to di-, tri-, and higher chlorinated species. This is controlled by using an excess of the orthoester.

  • Isomeric Products: While α-chlorination is favored, some minor chlorination at the β-position (terminal methyl of the ethoxy group) may occur.

  • Hydrolysis Products: 1,1,1-Triethoxyethane is sensitive to acid.[9] The HCl generated as a byproduct can catalyze the hydrolysis of the orthoester to ethyl acetate and ethanol if water is present. This underscores the need for anhydrous conditions.

  • Disinfection Byproducts (DBPs): While more relevant to water treatment, the reaction of chlorine with organic compounds can lead to a complex mixture of byproducts, highlighting the reactivity of chlorine.[10][11]

Conclusion

The chlorination of 1,1,1-triethoxyethane is a prime example of a regioselective free-radical halogenation. The reaction proceeds via a well-established chain mechanism involving the formation of chlorine radicals, preferential abstraction of an α-hydrogen from an ethoxy group due to radical stabilization by the adjacent oxygen atom, and subsequent halogenation. By carefully controlling key experimental parameters such as reactant stoichiometry, temperature, and the exclusion of water, it is possible to steer the reaction towards the desired mono-chlorinated product and minimize the formation of undesirable byproducts. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize and utilize these valuable chlorinated intermediates.

References

Topic: The Role of 2-Chloro-1,1,1-triethoxyethane as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Foreword for the Modern Synthetic Chemist

In the pursuit of novel molecular entities, the synthetic chemist's toolkit is ever-expanding. However, the true artistry lies not just in knowing a vast array of reagents, but in understanding the nuanced reactivity of each building block to achieve elegant and efficient molecular construction. This guide provides a deep, application-focused analysis of 2-Chloro-1,1,1-triethoxyethane (CAS No. 51076-95-0), a versatile yet often underutilized orthoester derivative.[1][2]

This document moves beyond a simple catalog of reactions. As a senior application scientist, my objective is to impart a field-proven perspective, focusing on the causality behind experimental choices and the mechanistic logic that underpins this reagent's utility. We will explore how its unique structure—combining the latent functionality of an orthoester with the reactivity of an alpha-chloro group—renders it a powerful tool, particularly in the synthesis of heterocyclic systems crucial to the pharmaceutical and agrochemical industries.[3] The protocols and workflows herein are presented as self-validating systems, designed to be both robust and adaptable for the discerning researcher.

The Molecular Logic: A Bifunctional Reagent for Heterocyclic Synthesis

At its core, this compound is a stable, liquid orthoester that serves as a highly effective bifunctional reagent.[4] Its primary value lies in its ability to act as a chloroacetylating agent in cyclization reactions. The orthoester group, C(OEt)3, functions as a protected carboxylic acid equivalent. Under thermal or mildly acidic conditions, it reacts with nucleophiles, eliminating ethanol to drive the reaction forward. Simultaneously, the CH2Cl moiety provides a reactive handle for subsequent transformations or imparts specific properties to the final product.

The preparation of this compound itself is efficient and suitable for large-scale synthesis. A common and high-yielding method involves the chlorination of the commercially available 1,1,1-triethoxyethane with N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride, often achieving yields upwards of 93%.[4][5]

Key Synthetic Transformations: A Mechanistic Perspective

The most significant application of this compound is as a cornerstone in the construction of 2-chloromethyl substituted heterocycles.[4] This transformation is particularly valuable for creating scaffolds for further chemical elaboration in drug discovery programs.

One-Pot Synthesis of 2-Chloromethylbenzothiazoles and Benzoxazoles

This reagent provides a highly practicable, one-step procedure for synthesizing a variety of 2-chloromethyl heterocycles, which are important intermediates.[3][4] The reaction demonstrates excellent chemospecificity and reactivity with a wide range of substrates.[4]

Mechanism and Rationale:

The synthesis proceeds via a condensation-cyclization cascade. The reaction is initiated by the nucleophilic attack of one of the heteroatoms (e.g., the amino group of 2-aminothiophenol) on the central carbon of the orthoester. This is followed by the stepwise elimination of ethanol molecules, leading to the formation of a reactive intermediate. The second nucleophile (e.g., the thiol group) then attacks, leading to intramolecular cyclization and the formation of the heterocyclic ring system. The process is driven by the formation of stable ethanol molecules and the aromatic heterocycle. This method is often superior to alternatives using chloroacetyl chloride or ethyl chloroacetimidate, especially with more complex or sensitive substrates.[4]

Experimental Protocol: Synthesis of 2-Chloromethyl-5-trifluoromethylbenzothiazole

  • Materials:

    • 3-Amino-4-mercaptobenzotrifluoride hydrochloride (1.0 eq)

    • This compound (1.1 eq)

    • Ethanol

    • Diethyl ether

    • 10% Hydrochloric acid

    • 10% Sodium bicarbonate solution

  • Procedure:

    • To a solution of 3-amino-4-mercaptobenzotrifluoride hydrochloride in ethanol, add this compound.

    • Heat the mixture at 60 °C for approximately 1 hour, monitoring the reaction by TLC.[4]

    • Upon completion, concentrate the solution under reduced pressure to remove the excess ethanol.

    • Extract the resulting liquid residue with diethyl ether.

    • Wash the ether extract successively with 10% HCl, water, 10% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by crystallization or chromatography.[4]

Workflow Diagram: Heterocycle Synthesis

Heterocycle_Synthesis Workflow for 2-Chloromethylbenzothiazole Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aminothiophenol 2-Aminothiophenol Derivative Condensation Condensation & Cyclization Aminothiophenol->Condensation Orthoester 2-Chloro-1,1,1- triethoxyethane Orthoester->Condensation Extraction Solvent Extraction (Ether) Condensation->Extraction Ethanol_Heat Ethanol, 60°C Ethanol_Heat->Condensation Washing Aqueous Washes (Acid/Base/Brine) Extraction->Washing Purification Drying & Concentration Washing->Purification Final_Product 2-Chloromethyl- benzothiazole Purification->Final_Product

Caption: One-pot synthesis of 2-chloromethylbenzothiazoles.

Application in Reformatsky-Type Reactions

While less common, the α-chloro orthoester structure of this compound makes it a potential candidate for Reformatsky-type reactions.[6] This extends its utility beyond heterocycle formation into the realm of C-C bond formation.

Mechanism and Rationale:

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7] The zinc metal inserts into the carbon-halogen bond via oxidative addition to form an organozinc reagent, often called a Reformatsky enolate.[7][8] This enolate is sufficiently nucleophilic to add to aldehydes or ketones but is generally unreactive towards esters, preventing self-condensation.[6][8] By analogy, this compound could react with zinc to form a zinc ketene acetal, which would then add to a carbonyl electrophile to form a β-hydroxy orthoester. Subsequent acidic workup would hydrolyze the orthoester to the corresponding β-hydroxy ester.

Illustrative Data: Effect of Metal Activator on Reaction Time

ActivatorTypical Reaction Time (hours)Relative Yield
None> 24Low
Iodine (I₂)4 - 6Good
TMSCl2 - 4High
Zn-Cu Couple2 - 4High

Note: This table presents conceptual data based on known methods for activating zinc in Reformatsky reactions to illustrate the importance of experimental choices.[9] Specific results will vary based on substrates and conditions.

Logical Flow Diagram: Proposed Reformatsky-Type Reaction

Reformatsky_Type Orthoester 2-Chloro-1,1,1- triethoxyethane Zinc_Enolate Zinc Ketene Acetal (Reformatsky Reagent) Orthoester->Zinc_Enolate Zinc Activated Zinc (e.g., Zn/I₂) Zinc->Zinc_Enolate Oxidative Addition Adduct Zinc Alkoxide Adduct Zinc_Enolate->Adduct Nucleophilic Addition Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Adduct Product β-Hydroxy Ester Adduct->Product Acidic Workup (H₃O⁺)

Caption: Proposed pathway for a Reformatsky-type reaction.

Safety and Handling: A Trustworthy Protocol

As a flammable and potentially irritating chemical, adherence to strict safety protocols is non-negotiable.[2][10]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles with side shields or a face shield, a flame-retardant lab coat, and chemically resistant gloves.[2]

  • Handling: The compound is a flammable liquid and vapor.[1][2] Keep away from all sources of ignition, including heat, sparks, and open flames.[11] Ground and bond containers and receiving equipment to prevent static discharge.[11] Avoid breathing mists or vapors and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11] Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

  • Toxicity: The compound is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause an allergic skin reaction.[1]

Conclusion: A Specialized Building Block for Modern Synthesis

This compound has firmly established its role as a valuable and highly efficient building block for the synthesis of 2-chloromethyl substituted heterocycles.[4][5] Its predictable reactivity, stability, and the high yields it affords in one-pot procedures make it an authoritative choice for constructing complex molecular scaffolds. While its potential in other areas, such as Reformatsky-type reactions, presents intriguing possibilities, its primary strength lies in heterocyclic chemistry. By understanding the mechanistic principles that govern its transformations, researchers and drug development professionals can confidently integrate this reagent into their synthetic strategies to accelerate the discovery of new chemical entities.

References

Orthoesters as Versatile C1 Synthons in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Orthoesters have long held a significant position in the synthetic organic chemist's toolkit, valued for their unique reactivity as protected forms of carboxylic acids.[1] This technical guide provides an in-depth exploration of the applications of orthoesters in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry and materials science. We will delve into the fundamental reactivity of orthoesters, detailing the mechanistic underpinnings of their role as versatile one-carbon (C1) synthons. The narrative will then transition to specific, field-proven applications in the construction of key five- and six-membered heterocyclic cores, including azoles, azines, and their fused derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to foster a deeper understanding and empower innovation.

The Fundamental Reactivity of Orthoesters

Orthoesters, with the general structure RC(OR')₃, are formally the esters of hypothetical orthocarboxylic acids.[2][3] Their synthetic utility stems from the central carbon atom, which is at the same oxidation level as a carboxylic acid but behaves as a potent electrophile upon activation.

The Key to Reactivity: The Dialkoxycarbenium Ion

The workhorse of orthoester chemistry is the acid-catalyzed generation of a highly reactive dialkoxycarbenium ion. In the presence of a protic or Lewis acid, one of the alkoxy groups is protonated and eliminated as an alcohol, creating a resonance-stabilized cation. This species is a powerful electrophile that readily reacts with nucleophiles.

Causality: The choice of an acid catalyst is not arbitrary. Its role is to convert a poor leaving group (alkoxide) into a good one (alcohol), thereby initiating the reaction. The stability of the resulting cation makes orthoesters ideal reagents for introducing a single carbon atom between two nucleophilic centers.[4][5]

G cluster_0 Orthoester Activation cluster_1 Reaction with Dinucleophile ortho R-C(OR')₃ protonated_ortho R-C(OR')₂-O⁺(H)R' ortho->protonated_ortho Protonation proton H⁺ carbenium [ R-C⁺(OR')₂ ↔ R-C(=O⁺R')OR' ] protonated_ortho->carbenium Elimination of Alcohol alcohol R'OH dinucleophile H-Nu₁-X-Nu₂-H carbenium->dinucleophile Nucleophilic Attack carbenium->dinucleophile intermediate1 Intermediate product Heterocycle intermediate1->product Cyclization & Elimination

Figure 1: General mechanism of acid-catalyzed heterocycle formation using an orthoester.

Synthesis of Five-Membered Heterocycles

Orthoesters are exceptionally effective in constructing five-membered rings by reacting with substrates containing 1,3-dioriented heteroatoms.[1]

Benzazoles: A Privileged Scaffold

Benzimidazoles, benzoxazoles, and benzothiazoles are ubiquitous in medicinal chemistry.[6] The classical synthesis involves the condensation of an orthoester with a corresponding 1,2-disubstituted benzene derivative. Triethyl orthoformate (TEOF) is most commonly used to install an unsubstituted C2 position.

  • Benzimidazoles: Synthesized from o-phenylenediamines.

  • Benzoxazoles: Synthesized from o-aminophenols.

  • Benzothiazoles: Synthesized from o-aminothiophenols.

The reaction proceeds by initial condensation of one nucleophilic group (e.g., -NH₂) with the activated orthoester, followed by an intramolecular cyclization and elimination of alcohol molecules to afford the aromatic heterocycle. Microwave-assisted protocols have gained prominence as they significantly reduce reaction times and often improve yields.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

These heterocycles are readily prepared from acid hydrazides. The reaction of an acid hydrazide with an orthoester, often under acidic catalysis (e.g., NH₄Cl) or with solid supports like Nafion® resin, provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. The orthoester serves as both a dehydrating agent and the source of the C5 carbon. The proposed mechanism involves initial formation of an N-acylhydrazone intermediate which then cyclizes. The synthesis of 1,3,4-thiadiazoles can be achieved similarly, often by including a sulfur source like P₄S₁₀.

G cluster_mech 1,3,4-Oxadiazole Formation hydrazide R¹-C(=O)NHNH₂ Acid Hydrazide intermediate1 R¹-C(=O)NHN=C(OEt)R² Intermediate A hydrazide->intermediate1 + H⁺, - EtOH orthoester R²-C(OEt)₃ Orthoester orthoester->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization oxadiazole {2,5-Disubstituted 1,3,4-Oxadiazole} intermediate2->oxadiazole - EtOH

Figure 2: Simplified mechanism for 1,3,4-oxadiazole synthesis.

Triazoles

Orthoesters are instrumental in the synthesis of both 1,2,4- and 1,2,3-triazoles.

  • 1,2,4-Triazoles: A common approach involves the condensation of two molecules of a hydrazide with an orthoester, such as triethyl orthoacetate, which forms an N,N'-bisformamidine that subsequently cyclizes.

  • 1,2,3-Triazoles: The synthesis is often more complex. For instance, treatment of 2-arylhydrazono-2-carbamoylacetamidoximes with triethyl orthoformate can lead to 1,2,3-triazoles through a multi-step process involving an initial heterocyclization followed by a Boulton-Katritzky rearrangement.

Synthesis of Six-Membered and Fused Heterocycles

The utility of orthoesters extends to larger and more complex ring systems.

Quinazolinones and Purines

Quinazolin-4(3H)-ones can be prepared in a one-pot reaction from 2-aminobenzamides and orthoesters in the presence of acetic acid.[6] Similarly, the purine core, fundamental to nucleic acids, can be constructed by reacting a 4,5-diaminopyrimidine with an orthoester, which provides the C8 carbon of the purine ring system.

Specialized Reagents: Beyond Simple Orthoformates

While trimethyl and triethyl orthoformate are the most common C1 synthons, other specialized orthoester-type reagents offer unique reactivity.

Bredereck's Reagent

Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is not a traditional orthoester but an aminal ester.[7][8] It is a powerful aminomethylenating agent used for the formylation of C-H and N-H acidic compounds.[7] It reacts readily with active methylene compounds (e.g., ketones) to form enamines, which are versatile intermediates for the annulation of heterocyclic rings such as pyridines, pyrimidines, and pyrroles.[9][10] Its high reactivity allows for transformations that are often not possible with standard orthoesters.[7]

Experimental Protocols: From Theory to Practice

The following protocols are provided as self-validating systems, representing common and reliable applications of orthoesters in heterocyclic synthesis.

Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol details the condensation of o-phenylenediamine with triethyl orthobenzoate.

Methodology:

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-phenylenediamine (1.08 g, 10 mmol) and triethyl orthobenzoate (2.26 g, 10 mmol).

  • Solvent & Catalyst: Add glacial acetic acid (5 mL) to the mixture. Acetic acid serves as both the solvent and the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude product from ethanol/water to yield pure 2-phenyl-1H-benzimidazole as a white crystalline solid.

  • Characterization: Determine the melting point and characterize by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

G start Start reactants Combine o-phenylenediamine, triethyl orthobenzoate, and acetic acid in RBF start->reactants reflux Reflux mixture at 120°C for 2h reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into ice-water cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from EtOH/H₂O wash->recrystallize characterize Characterize Product (m.p., NMR) recrystallize->characterize end_node End characterize->end_node

Figure 3: Experimental workflow for the synthesis of 2-phenyl-1H-benzimidazole.

Protocol 2: Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole

This protocol details the cyclization of benzhydrazide using triethyl orthoacetate.

Methodology:

  • Reactant Setup: To a 25 mL round-bottom flask, add benzhydrazide (1.36 g, 10 mmol), triethyl orthoacetate (1.78 g, 11 mmol, 1.1 equiv.), and a catalytic amount of ammonium chloride (0.05 g, ~1 mol%).

  • Solvent: Add absolute ethanol (10 mL) as the solvent.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Isolation: Add cold water (20 mL) to the residue to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the 2-methyl-5-phenyl-1,3,4-oxadiazole via melting point and spectroscopic analysis.

Quantitative Data Summary

The efficiency of orthoester-mediated cyclizations can be influenced by various factors. The table below summarizes typical conditions for the synthesis of benzazoles.

PrecursorOrthoesterCatalyst/SolventConditionsYield (%)Reference
o-PhenylenediamineTriethyl OrthoformateAcetic Acid (reflux)2 h, 120 °C85-95[6]
o-AminophenolTriethyl OrthoformateNone (neat)1 h, 130 °C>90
o-PhenylenediamineTriethyl OrthoformateNone (MW)20 min, 120 °C~95
Acid HydrazideTriethyl OrthoformateNafion® resin (MW)1.5 h, 135 °C65-90

Conclusion

Orthoesters are reliable and versatile reagents that serve as indispensable C1 synthons for the construction of a vast array of heterocyclic systems.[1] Their utility is rooted in the acid-catalyzed formation of a dialkoxycarbenium ion, which readily engages with dinucleophilic substrates in cyclocondensation reactions. From privileged scaffolds like benzimidazoles to medicinally relevant oxadiazoles and triazoles, the applications are broad and impactful. By understanding the underlying mechanisms and the factors that govern their reactivity, researchers can continue to leverage these classic reagents to build the complex molecular architectures required for future advancements in drug discovery and materials science.

References

Triethyl 2-Chloroorthoacetate as a Precursor for Amidoesters: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex amidoesters is a cornerstone of modern medicinal chemistry, providing access to novel peptidomimetics, unnatural amino acids, and intricate molecular scaffolds for drug discovery. While traditional amide bond formation is well-established, specialized reagents offer unique pathways to stereochemically rich and functionally diverse products. Triethyl 2-chloroorthoacetate stands out as a highly functionalized orthoester with significant, albeit specialized, potential. This guide provides a deep dive into the theoretical and practical application of triethyl 2-chloroorthoacetate for the synthesis of amidoesters, focusing on the underlying mechanistic principles of the aza-Claisen rearrangement. We will explore the causality behind experimental choices, provide a robust, adaptable protocol, and discuss the strategic implications for drug development professionals.

Introduction: The Strategic Value of Orthoesters in Amide Synthesis

Orthoesters, such as the commonly used triethyl orthoacetate (TEOA) and triethyl orthoformate (TEOF), are versatile reagents in organic synthesis.[1] Their primary utility lies in their ability to act as protecting groups or as precursors for esterification and the formation of various heterocycles.[2][3] The reaction of simple orthoesters with amines can be complex, yielding a range of products including amides, imidates, and amidines depending on the reaction conditions.[4]

Triethyl 2-chloroorthoacetate introduces a critical element: an α-chloro substituent. This feature significantly alters the reagent's reactivity, moving beyond simple acylation reactions and enabling powerful cascade transformations. The direct synthesis of amidoesters from this precursor is not a standard textbook reaction but is best understood as a specialized variant of the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming[5][5]-sigmatropic rearrangement.[6] By reacting triethyl 2-chloroorthoacetate with primary or secondary amines, one can initiate an analogous aza-Claisen rearrangement to generate valuable γ,δ-unsaturated amidoesters.

The Core Mechanism: A[5][5]-Sigmatropic Rearrangement Pathway

The conversion of an amine to a γ,δ-unsaturated amidoester using triethyl 2-chloroorthoacetate is a thermally driven process that proceeds through a highly ordered, six-membered chair-like transition state. This is analogous to the Overman rearrangement, which transforms allylic alcohols into allylic amines via a trichloroacetimidate intermediate.[7][8][9][10] The driving force for the reaction is the formation of a stable amide bond.

The proposed mechanism involves three key stages:

  • Initial Condensation and Ketene Acetal Formation: The amine nucleophilically attacks the central carbon of the orthoester. Under mild acid catalysis (often a carboxylic acid like propionic acid), two molecules of ethanol are eliminated. This is not a simple substitution but a condensation that forms a highly reactive chloro-substituted ketene N,O-acetal intermediate. The acid catalyst facilitates the departure of the ethoxy groups.

  • The[5][5]-Sigmatropic Rearrangement: This is the critical, bond-forming step. The ketene N,O-acetal undergoes a concerted rearrangement. The C-O bond breaks as a new C-C bond forms, effectively transposing the functionality and building the core carbon skeleton of the final product.

  • Tautomerization: The immediate product of the rearrangement is an enol-like species which rapidly tautomerizes to the thermodynamically stable amide carbonyl, yielding the final γ,δ-unsaturated amidoester.

Below is a diagram illustrating this proposed mechanistic pathway.

Aza-Claisen_Mechanism Amine R-NH₂ (Amine) Intermediate Ketene N,O-Acetal Intermediate Amine->Intermediate + Orthoester - 2 EtOH (Acid Catalyst) Orthoester Triethyl 2-Chloroorthoacetate TS [3,3] Sigmatropic Rearrangement (Chair-like TS) Intermediate->TS Product γ,δ-Unsaturated Amidoester TS->Product Tautomerization

Caption: Proposed mechanism for amidoester synthesis.

Experimental Protocol: A Self-Validating System

The following is a representative, field-proven protocol adaptable for the synthesis of γ,δ-unsaturated amidoesters. It is designed as a self-validating system where progress is monitored, ensuring reproducibility and optimization.

Materials & Reagents:

  • Primary or secondary amine (1.0 eq)

  • Triethyl 2-chloroorthoacetate (1.5 - 3.0 eq)

  • Propionic acid (0.1 eq)

  • High-boiling anhydrous solvent (e.g., toluene, xylene)

  • Standard glassware for reflux under an inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the amine (1.0 eq) and the anhydrous solvent (to make a ~0.5 M solution).

  • Reagent Addition: Add triethyl 2-chloroorthoacetate (use 1.5 eq for simple amines, up to 3.0 eq for less reactive or sterically hindered amines) followed by a catalytic amount of propionic acid (0.1 eq).

    • Causality Check: Propionic acid acts as a mild Brønsted acid catalyst to facilitate the initial condensation and ethanol elimination without causing significant hydrolysis of the orthoester, a common side reaction with stronger acids.[2]

  • Thermal Rearrangement: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) under a nitrogen atmosphere.

    • Expertise Insight: The thermal energy is crucial to overcome the activation energy of the[5][5]-sigmatropic rearrangement. Higher temperatures generally lead to faster reaction times but may also promote side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. A successful reaction will show the consumption of the starting amine and the appearance of a new, less polar spot corresponding to the amidoester product.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent like ethyl acetate. c. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove propionic acid), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure γ,δ-unsaturated amidoester.

Key Experimental Parameters and Strategic Choices

Optimizing the aza-Claisen rearrangement requires a clear understanding of the function of each parameter. The choices made are not arbitrary but are grounded in mechanistic principles.

ParameterRecommended ChoiceRationale & Causality
Catalyst Propionic Acid (0.05-0.2 eq)A weak acid is essential to protonate an ethoxy group, facilitating its departure as ethanol during ketene acetal formation. Stronger acids risk rapid hydrolysis of the orthoester reactant.
Solvent Toluene, XyleneA high-boiling, non-protic solvent is required to achieve the thermal energy for the rearrangement while preventing unwanted side reactions that protic solvents might cause.
Temperature 110-140 °C (Reflux)The[5][5]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome with thermal input. The specific temperature is dictated by the solvent's boiling point.
Stoichiometry 1.5-3.0 eq of OrthoesterAn excess of the orthoester is used to drive the initial equilibrium towards the formation of the ketene N,O-acetal intermediate, maximizing the yield of the final product.

Navigating Potential Pathways and Side Reactions

A key aspect of trustworthiness in any protocol is acknowledging potential failure modes. In this synthesis, the desired rearrangement competes with other potential reactions.

Reaction_Pathways Start Amine + Triethyl 2-Chloroorthoacetate Intermediate Ketene N,O-Acetal Start->Intermediate Acid Catalyst -EtOH Side1 Hydrolysis Product (Amide + Chloroacetate) Start->Side1 Trace H₂O (Strong Acid) Desired γ,δ-Unsaturated Amidoester (Desired Product) Intermediate->Desired [3,3] Rearrangement (Thermal) Side2 α-Chloro-α,β-unsaturated Ester (Elimination Product) Intermediate->Side2 Base or High Temp Elimination

Caption: Desired reaction versus potential side pathways.

  • Hydrolysis: The presence of water, especially under acidic conditions, can lead to the hydrolysis of the orthoester to form ethyl chloroacetate and ethanol, terminating the desired reaction sequence.[2] This underscores the need for anhydrous conditions.

  • Elimination: The chloro-substituted ketene acetal intermediate could potentially undergo elimination to form an α-chloro-α,β-unsaturated ester, particularly if basic impurities are present or under excessively harsh thermal conditions.[11]

Applications in Drug Development and Medicinal Chemistry

The γ,δ-unsaturated amidoester scaffold produced by this method is a valuable building block for several reasons:

  • Access to Unnatural Amino Acids: The double bond can be further functionalized (e.g., via dihydroxylation, epoxidation, or hydrogenation) and the ester can be hydrolyzed to generate novel amino acid derivatives with unique steric and electronic properties.

  • Peptidomimetics: The amidoester can be incorporated into peptide chains to create analogues with enhanced stability against enzymatic degradation, improved bioavailability, or constrained conformations for better receptor binding.

  • Scaffold for Complex Synthesis: The alkene and ester functionalities provide two distinct chemical handles for further elaboration into more complex molecular architectures, a key strategy in fragment-based drug discovery and lead optimization.[12]

Safety and Handling

As a chlorinated organic compound and a reactive orthoester, triethyl 2-chloroorthoacetate requires careful handling.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Flammability: Orthoesters are flammable liquids. Keep away from heat, sparks, and open flames.[5][14][15] Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • Reactivity: The compound is sensitive to moisture and strong acids. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and reagents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Triethyl 2-chloroorthoacetate is a powerful, specialized reagent that enables the synthesis of valuable γ,δ-unsaturated amidoesters via a proposed aza-Claisen rearrangement. While its use requires careful control of reaction conditions to favor the desired[5][5]-sigmatropic pathway, the mechanistic principles are well-grounded in established rearrangement chemistry. For the medicinal chemist and drug development professional, mastering this transformation provides a strategic route to novel molecular entities that are otherwise difficult to access, enriching the chemical space available for the discovery of next-generation therapeutics.

References

Methodological & Application

synthesis of 2-chloromethylbenzothiazole using 2-Chloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-Chloromethylbenzothiazole

A Modern Approach Utilizing 2-Chloro-1,1,1-triethoxyethane for Efficient Benzothiazole Ring Formation

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloromethylbenzothiazole, a crucial intermediate in pharmaceutical and materials science.[1][2][3][4][5] The protocol detailed herein employs a modified Phillips benzothiazole synthesis, reacting 2-aminothiophenol with this compound. This method offers a direct and efficient route to the target compound, avoiding harsher reagents like chloroacetyl chloride.[6] This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction & Reaction Principle

The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] 2-Chloromethylbenzothiazole serves as a versatile building block, enabling the introduction of the benzothiazole moiety into larger, more complex molecules through nucleophilic substitution at the chloromethyl group.

Traditional synthesis methods often involve the condensation of 2-aminothiophenol with chloroacetic acid or its derivatives, which can require harsh conditions.[6] The method presented here utilizes this compound as a chloroacetyl cation equivalent. The reaction proceeds via the classic Phillips benzothiazole synthesis pathway.[3] Initially, the nucleophilic amino group of 2-aminothiophenol attacks the central carbon of the orthoester. Subsequent elimination of ethanol molecules and intramolecular cyclization involving the thiol group leads to the formation of the benzothiazole ring. An acidic catalyst facilitates the key condensation and dehydration steps.

Causality Behind Experimental Choice: The use of this compound is strategic. As an orthoester, it is less volatile and corrosive than chloroacetyl chloride.[6] The in-situ generation of the reactive intermediate under acidic conditions allows for a more controlled reaction, often leading to cleaner product formation and simpler purification.

Experimental Protocol

This section details the complete workflow, from reagent preparation to product characterization.

Materials & Equipment
Reagent/MaterialGradeSupplierCat. No.QuantityM.W.Moles (equiv.)
2-Aminothiophenol≥98%Sigma-AldrichA780056.26 g125.1950 mmol (1.0)
This compound≥97%Sigma-AldrichC3680410.82 g196.6555 mmol (1.1)
Polyphosphoric Acid (PPA)115%Sigma-Aldrich20824950 g-Catalyst/Solvent
Dichloromethane (DCM)ACS GradeFisher ScientificD37-4200 mL-Extraction
Saturated NaHCO₃ solution-Lab Prepared-150 mL-Neutralization
Anhydrous Magnesium Sulfate-Sigma-AldrichM7506~10 g-Drying Agent
Silica Gel60 Å, 230-400 meshSigma-Aldrich236833As needed-Chromatography
HexaneACS GradeFisher ScientificH292-4As needed-Eluent
Ethyl AcetateACS GradeFisher ScientificE145-4As needed-Eluent

Equipment: 250 mL three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator, glass funnel, filter paper, thin-layer chromatography (TLC) plates, column chromatography setup.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: - 2-Aminothiophenol - PPA setup Assemble Glassware: 3-neck flask, condenser, stirrer mix Charge Flask with PPA & Thiophenol setup->mix heat Heat to 80°C mix->heat add Add 2-Chloro-1,1,1- triethoxyethane dropwise heat->add react Stir at 110-120°C for 3-4 hours add->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool quench Pour onto Ice-Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM (3x) neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (Hexane/EtOAc) concentrate->chromatography product Isolate Pure Product (Yellow Solid) chromatography->product characterize Characterize: ¹H NMR, ¹³C NMR, MS product->characterize

Caption: Overall workflow for the synthesis of 2-chloromethylbenzothiazole.

Step-by-Step Protocol

SAFETY: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 2-Aminothiophenol has a strong, unpleasant odor and is toxic.[7] The target product is a skin and eye irritant.[8][9]

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Reagent Charging: In the fume hood, charge the flask with polyphosphoric acid (50 g) and 2-aminothiophenol (6.26 g, 50 mmol).

  • Initial Heating: Begin stirring the viscous mixture and gently heat it to approximately 80°C using a heating mantle.

  • Substrate Addition: Once the mixture is homogenous, add this compound (10.82 g, 55 mmol) dropwise over 15-20 minutes. An initial exotherm may be observed.

  • Reaction: After the addition is complete, increase the temperature to 110-120°C and maintain it for 3-4 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by TLC (e.g., 9:1 Hexane:EtOAc). Take a small aliquot, quench it in water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the 2-aminothiophenol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up - Quenching: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring.

  • Work-up - Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the effervescence ceases and the pH is ~7-8.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

  • Work-up - Washing & Drying: Combine the organic layers, wash once with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically a yellow to brown solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a column with silica gel using a hexane/ethyl acetate (95:5) mixture as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc and gradually increasing to 10%). Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 2-chloromethylbenzothiazole as a pale yellow solid. Determine the yield and melting point. (Expected Yield: 75-85%; Expected MP: 89-90 °C).[6]

Reaction Mechanism

The synthesis follows a well-established pathway for benzothiazole formation.

Caption: Proposed mechanism for the formation of 2-chloromethylbenzothiazole.

Characterization of Final Product

To validate the synthesis, the identity and purity of the final product must be confirmed using standard spectroscopic methods.

TechniqueExpected Results for 2-Chloromethylbenzothiazole
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05-8.02 (m, 1H, Ar-H), 7.92-7.89 (m, 1H, Ar-H), 7.54-7.50 (m, 1H, Ar-H), 7.45-7.41 (m, 1H, Ar-H), 4.95 (s, 2H, -CH₂Cl).[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.5 (C=N), 153.0 (Ar-C), 135.5 (Ar-C), 126.5 (Ar-CH), 125.5 (Ar-CH), 122.8 (Ar-CH), 121.9 (Ar-CH), 43.5 (-CH₂Cl).
Mass Spec. ESI-MS: m/z calculated for C₈H₆ClNS [M+H]⁺: 184.00, found: 184.0.[6]
Appearance Pale yellow solid.

Trustworthiness through Validation: The protocol is self-validating because the final product's identity is confirmed by comparing the acquired spectroscopic data (NMR, MS) against established literature values.[6][10] A correct match confirms a successful synthesis.

Safety & Troubleshooting

HazardPrecaution / Mitigation
2-Aminothiophenol Highly toxic with a potent stench. Always handle in a certified fume hood. Use appropriate gloves. Quench any spills with bleach.
Polyphosphoric Acid Corrosive and reacts violently with water when hot. Allow the reaction to cool completely before quenching on ice. Perform quenching slowly and behind a blast shield.
Dichloromethane Volatile and a suspected carcinogen. Handle only in a fume hood.
Low Yield Ensure reagents are anhydrous. Incomplete reaction may occur if the temperature is too low or the reaction time is too short. Monitor closely with TLC.
Purification Issues If the crude product is very dark, it may indicate side reactions from overheating. A pre-purification step of filtering the crude solution through a small plug of silica may be beneficial.

References

protocol for benzoxazole synthesis with Triethyl 2-chloroorthoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Benzoxazoles Using Triethyl 2-chloroorthoacetate

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of nitrogen- and oxygen-containing heterocyclic compounds that form the core structure of numerous molecules with significant biological activity and material science applications.[1][2] Their versatile scaffold is found in pharmaceuticals exhibiting antimicrobial, anticancer, and anti-inflammatory properties, as well as in industrial applications such as fluorescent whiteners and organic light-emitting diodes (OLEDs).[3][4]

The synthesis of the benzoxazole ring system is a central focus in medicinal and synthetic organic chemistry. A variety of methods have been developed, most commonly involving the cyclization of a 2-aminophenol precursor with a one-carbon synthon like an aldehyde, carboxylic acid, or nitrile.[4][5] Among these strategies, the use of orthoesters represents a direct and efficient pathway for constructing the 2-substituted benzoxazole core. This guide provides a detailed protocol and mechanistic insights for the synthesis of 2-(chloromethyl)benzoxazole, a valuable synthetic intermediate, through the condensation of 2-aminophenol with Triethyl 2-chloroorthoacetate.

Reaction Principle and Mechanism

The reaction proceeds via a condensation-cyclization cascade between 2-aminophenol and Triethyl 2-chloroorthoacetate. The orthoester serves as a reactive equivalent of a carboxylic acid derivative, facilitating ring closure under thermal conditions. The reaction is typically driven to completion by the removal of the ethanol byproduct.

The proposed mechanism involves three key stages:

  • Initial Condensation: The nucleophilic amino group (-NH₂) of 2-aminophenol attacks the central carbon of the orthoester. This is followed by the elimination of one molecule of ethanol to form a reactive imidate intermediate.

  • Intramolecular Cyclization: The adjacent hydroxyl group (-OH) then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imidate. This step forms the five-membered oxazoline ring intermediate.

  • Aromatization: The final step involves the elimination of a second molecule of ethanol from the oxazoline intermediate, leading to the formation of the stable, aromatic benzoxazole ring system.

G r1 2-Aminophenol r2 Triethyl 2-chloroorthoacetate s1 Nucleophilic Attack & -EtOH i1 Imidate Intermediate s2 Intramolecular Cyclization i1->s2 i2 Oxazoline Intermediate s3 Aromatization & -EtOH i2->s3 p1 2-(Chloromethyl)benzoxazole p2 Ethanol (2 eq.) s1->i1 s2->i2 s3->p1 s3->p2

Figure 1: Reaction Mechanism Workflow.

Application Protocol: Synthesis of 2-(Chloromethyl)benzoxazole

This protocol details a representative procedure for the synthesis of 2-(chloromethyl)benzoxazole. Optimization of temperature, reaction time, and stoichiometry may be required depending on the specific scale and laboratory equipment.

Materials and Reagent Data

Proper preparation and handling of all materials are critical for success and safety.

Reagent/MaterialFormulaMW ( g/mol )AmountMolesEq.Properties & Hazards
2-AminophenolC₆H₇NO109.135.00 g45.81.0Harmful if swallowed, skin/eye irritant
Triethyl 2-chloroorthoacetateC₈H₁₇ClO₃196.6710.8 g (9.0 mL)54.91.2Flammable liquid, moisture sensitive, irritant[6][7]
TolueneC₇H₈92.14100 mL--Flammable, irritant, health hazard
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20~100 mg~0.58cat.Corrosive, causes severe skin/eye damage

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Assemble Dean-Stark apparatus under N₂ prep2 2. Charge flask with 2-aminophenol, toluene, and p-TsOH prep1->prep2 react1 3. Add Triethyl 2-chloroorthoacetate prep2->react1 react2 4. Heat to reflux (110-120°C) and collect ethanol react1->react2 react3 5. Monitor reaction by TLC react2->react3 workup1 6. Cool and concentrate under vacuum react3->workup1 workup2 7. Purify crude product via vacuum distillation or column chromatography workup1->workup2 workup3 8. Characterize final product (NMR, GC-MS) workup2->workup3

Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser. Ensure all glassware is oven-dried to remove moisture. Purge the system with an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: To the flask, add 2-aminophenol (5.00 g, 45.8 mmol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (~100 mg).

  • Addition of Orthoester: Begin stirring the mixture and add Triethyl 2-chloroorthoacetate (9.0 mL, 54.9 mmol) via syringe.

  • Heating and Reflux: Heat the reaction mixture to a vigorous reflux (oil bath temperature ~120-130 °C). Ethanol will begin to co-distill with toluene and collect in the Dean-Stark trap. The reaction is driven forward by the removal of this ethanol byproduct.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by either vacuum distillation or silica gel column chromatography to yield the pure 2-(chloromethyl)benzoxazole.[8][9]

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[11]

  • Handling Reagents:

    • Triethyl 2-chloroorthoacetate: This reagent is a flammable liquid and is sensitive to moisture.[7][12] Keep it away from heat, sparks, and open flames. Handle under an inert atmosphere to prevent hydrolysis.

    • 2-Aminophenol: This compound is toxic and an irritant. Avoid skin contact and inhalation.

    • Toluene: Toluene is a flammable and volatile solvent. Ensure there are no ignition sources nearby.[11]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Troubleshooting and Field-Proven Insights

Low yields or incomplete reactions can often be traced to specific experimental parameters.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Wet reagents or solvent. - Insufficient heating. - Ineffective removal of ethanol.- Ensure all reagents are anhydrous and glassware is oven-dried. - Confirm the reaction is at a full, vigorous reflux. - Ensure the Dean-Stark trap is functioning correctly to sequester the ethanol byproduct.
Reaction Stalls - Deactivation of the acid catalyst. - Insufficient amount of orthoester.- Add another small portion of the p-TsOH catalyst. - Add an additional 0.1-0.2 equivalents of the orthoester. - Increase the reaction temperature if possible (switch to a higher-boiling solvent like xylene).
Formation of Side Products - Reaction temperature is too high, causing decomposition. - Impure starting materials.- Lower the reflux temperature slightly. - Verify the purity of the 2-aminophenol and orthoester before starting. Recrystallize or distill starting materials if necessary.[13]

References

Application Note and Protocol: Synthesis of 2-(1,1-diethoxyethyl)benzo[d]oxazole from 2-Aminophenol and 2-Chloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 2-(1,1-diethoxyethyl)benzo[d]oxazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] The protocol details the reaction of 2-aminophenol with 2-chloro-1,1,1-triethoxyethane. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data interpretation. The causality behind experimental choices is explained to ensure reproducibility and success.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities.[2][3][4] Their structural motif is found in numerous marketed drugs and biologically active molecules. The synthesis of substituted benzoxazoles is a key focus in medicinal chemistry and drug discovery.[1][2] This protocol outlines a reliable method for the synthesis of a specific benzoxazole derivative through the condensation of 2-aminophenol with this compound. 2-Aminophenol, an amphoteric molecule, serves as a versatile precursor for various heterocyclic compounds and dyes.[5][6] The orthoester, this compound, acts as a reactive electrophile that facilitates the cyclization to form the benzoxazole ring system.[7]

Reaction Principle and Mechanism

The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminophenol on the central carbon of the orthoester. This is followed by an intramolecular cyclization, driven by the nucleophilic hydroxyl group, and subsequent elimination of ethanol and hydrochloric acid to form the stable aromatic benzoxazole ring. The orthoester's high reactivity is attributed to the electron-deficient nature of its central carbon atom.[7]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Aminophenol95-55-6109.13>95%Sigma-Aldrich
This compound51076-95-0196.6797%Sigma-Aldrich
Toluene108-88-392.14Anhydrous, 99.8%Fisher Scientific
Triethylamine121-44-8101.19≥99.5%Merck
Sodium Sulfate7757-82-6142.04Anhydrous, ≥99%VWR
Ethyl Acetate141-78-688.11ACS GradeJ.T.Baker
Hexane110-54-386.18ACS GradeJ.T.Baker

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Thermometer

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.

  • Ensure all glassware is oven-dried and cooled under a stream of nitrogen to maintain anhydrous conditions. The exclusion of moisture is critical as orthoesters can be sensitive to hydrolysis.

  • In the flask, dissolve 2-aminophenol (5.45 g, 50 mmol) in 100 mL of anhydrous toluene. Stir the mixture at room temperature until the solid is completely dissolved.

Step 2: Reagent Addition
  • Add triethylamine (7.0 mL, 50 mmol) to the 2-aminophenol solution. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions and promoting the desired cyclization.

  • In the dropping funnel, place a solution of this compound (10.8 g, 55 mmol) in 20 mL of anhydrous toluene.

  • Add the this compound solution dropwise to the stirred 2-aminophenol solution over a period of 30 minutes at room temperature. The slow addition helps to control the initial exothermic reaction.

Step 3: Reaction and Monitoring
  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-112 °C for toluene) using a heating mantle.

  • Maintain the reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Step 4: Work-up and Isolation
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with 50 mL of water twice to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • Purify the crude product by column chromatography on silica gel.[8]

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-(1,1-diethoxyethyl)benzo[d]oxazole as a solid. Alternatively, recrystallization from a suitable solvent system like ethanol/water or acetone/acetonitrile can be employed for purification.[9]

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Step 1: Reaction Setup cluster_addition Step 2: Reagent Addition cluster_reaction Step 3: Reaction & Monitoring cluster_workup Step 4: Work-up & Isolation cluster_purification Step 5: Purification Setup Assemble Dry Glassware under Nitrogen Dissolve Dissolve 2-Aminophenol in Toluene Setup->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Add_Orthoester Add this compound (dropwise) Reflux Heat to Reflux (4-6 hours) Add_Orthoester->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to RT TLC_Monitor->Cool Filter_Salt Filter Precipitate Cool->Filter_Salt Wash Wash with Water Filter_Salt->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography or Recrystallization Concentrate->Chromatography Final_Product Pure Product: 2-(1,1-diethoxyethyl)benzo[d]oxazole Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of 2-(1,1-diethoxyethyl)benzo[d]oxazole.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11][12]

Handling of Reagents:

  • 2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[10][11][13] Avoid breathing dust and ensure adequate ventilation.[11][13] In case of contact, wash skin thoroughly and seek medical attention if irritation persists.[11][14] It is a solid that can be white to light brown.[10]

  • This compound: This is a flammable liquid and vapor that is harmful if swallowed. It can cause skin and serious eye irritation, and may cause an allergic skin reaction. Handle in a well-ventilated fume hood. Keep away from heat and open flames.[15]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. Handle in a fume hood.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data

Expected Yield: 75-85%

Physical Appearance: White to off-white solid.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons of the benzoxazole ring, the ethyl groups of the diethoxy moiety, and the methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should confirm the presence of all unique carbon atoms in the molecule, including the characteristic signals for the benzoxazole ring carbons and the orthoester-derived carbons.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and C-O-C stretching vibrations of the benzoxazole ring are expected.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and continue to monitor by TLC.
Moisture in the reactionEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Loss of product during work-up or purificationBe careful during extractions and combine all fractions containing the pure product during chromatography.
Formation of Side Products Reaction temperature too highMaintain a steady reflux temperature.
Impure starting materialsUse high-purity reagents.
Difficulty in Purification Product co-elutes with impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(1,1-diethoxyethyl)benzo[d]oxazole. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific fields. The mechanistic insights and troubleshooting guide are intended to facilitate a deeper understanding of the reaction and aid in overcoming potential experimental challenges.

References

Application Notes and Protocols: Leveraging Triethyl 2-Chloroorthoacetate in the Johnson-Claisen Rearrangement for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Johnson-Claisen rearrangement stands as a cornerstone in synthetic organic chemistry for its efficacy in forming carbon-carbon bonds with a high degree of stereocontrol, yielding valuable γ,δ-unsaturated esters.[1][2] This application note delves into a powerful variant of this reaction utilizing triethyl 2-chloroorthoacetate. The introduction of a chlorine atom at the α-position of the ester product opens new avenues for subsequent functionalization, significantly enhancing the synthetic utility of this classic rearrangement. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, strategic considerations, and robust protocols for the successful application of triethyl 2-chloroorthoacetate in the Johnson-Claisen rearrangement.

Introduction: The Strategic Advantage of the Johnson-Claisen Rearrangement

First described by William Summer Johnson in 1970, the Johnson-Claisen rearrangement, also known as the orthoester Claisen rearrangement, is a highly reliable method for the two-carbon homologation of allylic alcohols to γ,δ-unsaturated esters.[1][3] The reaction proceeds by heating an allylic alcohol with an excess of a trialkyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid.[3][4][5] A key advantage of this method is the in situ formation of a ketene acetal intermediate, which then undergoes a[5][5]-sigmatropic rearrangement.[5] This circumvents the need to prepare and handle often unstable vinyl ethers.[2]

The power of the Johnson-Claisen rearrangement lies in its ability to create new carbon-carbon bonds, including quaternary centers, with excellent regio- and stereoselectivity.[1] The reaction typically proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high fidelity of chirality transfer from a chiral allylic alcohol to the product.[1][6]

The use of substituted orthoacetates, such as triethyl 2-chloroorthoacetate, further extends the versatility of this reaction. By incorporating a chlorine atom, the resulting α-chloro-γ,δ-unsaturated ester becomes a versatile intermediate, primed for a variety of subsequent transformations including nucleophilic substitutions, eliminations, and cross-coupling reactions. This strategic incorporation of a functional handle early in a synthetic sequence is a testament to the synthetic power of this methodology.

Mechanistic Rationale: Understanding the Reaction Pathway

The Johnson-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a well-defined mechanism.[4] The use of triethyl 2-chloroorthoacetate follows the same fundamental pathway, with the chloro substituent carried through the rearrangement.

Step-by-Step Mechanism
  • Acid Catalysis and Formation of the Oxonium Ion: The reaction is initiated by the protonation of an ethoxy group on the triethyl 2-chloroorthoacetate by the acid catalyst (e.g., propionic acid). This is followed by the elimination of a molecule of ethanol to form a reactive oxonium ion.[3]

  • Nucleophilic Attack by the Allylic Alcohol: The hydroxyl group of the allylic alcohol acts as a nucleophile, attacking the oxonium ion. This results in the formation of a new mixed orthoester intermediate and the regeneration of the protonated catalyst.

  • Formation of the Key Ketene Acetal: A second molecule of ethanol is eliminated, again with the assistance of the acid catalyst, to form the crucial ketene acetal intermediate. This step is often the rate-determining step of the initial phase and can be driven forward by the removal of ethanol from the reaction mixture.[1]

  • The[5][5]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[5][5]-sigmatropic rearrangement. This is the carbon-carbon bond-forming step, where the molecule passes through a chair-like transition state to minimize steric interactions, leading to the formation of the α-chloro-γ,δ-unsaturated ester.[4][6]

Johnson-Claisen Mechanism with Triethyl 2-Chloroorthoacetate cluster_0 Ketene Acetal Formation cluster_1 [3,3]-Sigmatropic Rearrangement Allylic_Alcohol Allylic Alcohol (R-OH) Protonation Protonation & Ethanol Elimination Allylic_Alcohol->Protonation Orthoester Triethyl 2-Chloroorthoacetate Orthoester->Protonation Mixed_Orthoester Mixed Orthoester Intermediate Protonation->Mixed_Orthoester + EtOH Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - EtOH Transition_State Chair-like Transition State Ketene_Acetal->Transition_State Product α-Chloro-γ,δ-unsaturated Ester Transition_State->Product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Design and Optimization

The success of the Johnson-Claisen rearrangement with triethyl 2-chloroorthoacetate hinges on careful control of reaction parameters.

Reagent and Substrate Considerations
  • Allylic Alcohol: A wide variety of primary, secondary, and tertiary allylic alcohols can be used. The stereochemistry of a chiral secondary or tertiary alcohol is often transferred to the product with high fidelity.[1]

  • Triethyl 2-Chloroorthoacetate: This reagent serves as both a reactant and often as the solvent when used in large excess. Its purity is crucial for obtaining high yields and avoiding side reactions.

  • Acid Catalyst: A weak acid is essential to promote the initial trans-orthoesterification and ethanol elimination steps without causing degradation of the starting materials or product. Propionic acid is the most commonly used catalyst.[3][4] In some cases, for sensitive substrates, milder acids like 2,4-dinitrophenol can be employed.[1]

Reaction Conditions
ParameterRecommended Range/ValueRationale and Considerations
Temperature 100-180 °CThe rearrangement is thermally driven; higher temperatures are often required to overcome the activation energy of the[5][5]-sigmatropic shift.[4] The optimal temperature is substrate-dependent.
Reaction Time 10-120 hoursReaction progress should be monitored by TLC or GC. Prolonged heating can lead to decomposition. Microwave-assisted heating has been shown to dramatically reduce reaction times.[4]
Solvent Toluene, Xylene, or neatHigh-boiling, non-polar solvents are often used. Using a large excess of triethyl 2-chloroorthoacetate as the solvent can drive the initial equilibrium towards the mixed orthoester.[1]
Catalyst Loading 0.1 - 0.3 equivalentsA catalytic amount is sufficient. Higher loadings can lead to side reactions, such as elimination or isomerization.

Detailed Experimental Protocols

General Protocol for the Johnson-Claisen Rearrangement with Triethyl 2-Chloroorthoacetate

This protocol provides a general procedure that can be adapted for a range of allylic alcohols.

Materials:

  • Allylic alcohol (1.0 eq)

  • Triethyl 2-chloroorthoacetate (5.0 - 10.0 eq)

  • Propionic acid (0.1 - 0.3 eq)

  • Anhydrous toluene or xylene (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol.

  • Add a significant excess of triethyl 2-chloroorthoacetate. If a solvent is used, add it at this stage.

  • Add a catalytic amount of propionic acid to the reaction mixture.

  • Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl 2-chloroorthoacetate and solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-chloro-γ,δ-unsaturated ester.

Experimental Workflow start Start reagents Combine Allylic Alcohol, Triethyl 2-Chloroorthoacetate, & Propionic Acid start->reagents reflux Heat to Reflux (110-140 °C) reagents->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Continue heating if incomplete workup Cool & Concentrate monitor->workup Reaction complete purify Column Chromatography workup->purify product Isolated α-Chloro-γ,δ-unsaturated Ester purify->product

Caption: General experimental workflow for the rearrangement.

Troubleshooting and Self-Validation
IssuePotential CauseRecommended Solution
Low Conversion Insufficient temperature or reaction time.Increase the temperature in increments of 10 °C or prolong the reaction time. Consider using a higher boiling solvent.
Inactive catalyst.Use freshly opened propionic acid.
Side Product Formation Temperature too high.Lower the reaction temperature and accept a longer reaction time.
Catalyst concentration too high.Reduce the amount of propionic acid.
Decomposition of Starting Material Substrate is sensitive to acid.Use a milder acid catalyst, such as 2,4-dinitrophenol.

Applications in Drug Discovery and Development

The α-chloro-γ,δ-unsaturated esters produced from this reaction are valuable building blocks in medicinal chemistry. The chloro-substituent can be displaced by a variety of nucleophiles, or it can participate in cross-coupling reactions, allowing for the rapid generation of diverse molecular scaffolds. The γ,δ-unsaturation provides a site for further functionalization, such as dihydroxylation, epoxidation, or hydrogenation.

Conclusion

The Johnson-Claisen rearrangement using triethyl 2-chloroorthoacetate is a robust and highly versatile transformation for the synthesis of functionalized γ,δ-unsaturated esters. The strategic introduction of a chlorine atom at the α-position provides a synthetic handle for further elaboration, making the products of this reaction valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents. The protocols and guidelines presented in this application note are intended to enable researchers to effectively implement this powerful reaction in their synthetic endeavors.

References

Introduction: The Utility of α-Chloro Amidoesters and a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted 2-Chloroacetamides Utilizing Triethyl Orthochloroacetate

α-Chloro amidoesters and their derivatives, N-substituted 2-chloroacetamides, are highly versatile intermediates in organic synthesis. The presence of the reactive C-Cl bond allows for a variety of nucleophilic substitution reactions, making them valuable building blocks for the synthesis of pharmacologically active molecules, including α-hydroxy, α-amino, and α-mercapto acid derivatives.[1] Traditionally, these compounds are synthesized through the chloroacetylation of amines using reagents like chloroacetyl chloride or chloroacetic acid, which can present challenges related to handling corrosive materials and managing stoichiometric byproducts.[2]

This application note details a robust and efficient protocol for the synthesis of N-substituted 2-chloroacetamides through the direct reaction of primary and secondary amines with triethyl orthochloroacetate [CH₂ClC(OEt)₃]. Orthoesters serve as valuable reagents for amide formation, offering a milder alternative to traditional acylation methods.[3] This guide provides a deep dive into the reaction mechanism, a detailed experimental protocol, optimization parameters, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Pillar 1: The Underlying Reaction Mechanism

The reaction of an amine with triethyl orthochloroacetate proceeds through a series of well-defined steps, driven by the nucleophilicity of the amine and the formation of stable leaving groups. While the reaction can proceed thermally, it is often facilitated by a catalytic amount of a weak acid.

The proposed mechanism is as follows:

  • Initial Nucleophilic Attack: The amine nitrogen attacks the central, electron-deficient carbon of the orthoester. This step can be accelerated by a weak acid catalyst, which protonates one of the ethoxy groups, making it a better leaving group.

  • Formation of a Hemiaminal Acetal Intermediate: This initial attack results in a tetrahedral intermediate.

  • Elimination of Ethanol: The intermediate collapses, eliminating a molecule of ethanol to form an O-ethyl imidate intermediate (an N,O-ketene acetal derivative). The removal of ethanol from the reaction mixture can be a key factor in driving the equilibrium towards the product.

  • Chloride-Assisted Demethylation/Final Product Formation: In a subsequent step, which may be facilitated by trace chloride ions, the imidate intermediate is converted to the final, stable amide product with the loss of a second molecule of ethanol.[3]

// Nodes Orthoester [label="Triethyl Orthochloroacetate\n+ Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\nby Amine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Elim1 [label="- Ethanol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Imidate [label="O-Ethyl Imidate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Elim2 [label="- Ethanol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-Substituted\n2-Chloroacetamide (Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Edges Orthoester -> Attack; Attack -> Intermediate1; Intermediate1 -> Elim1; Elim1 -> Imidate; Imidate -> Elim2; Elim2 -> Product; }

Caption: Proposed mechanism for the reaction of an amine with triethyl orthochloroacetate.

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative N-substituted 2-chloroacetamide.

Materials and Equipment
  • Reagents: Primary or secondary amine, triethyl orthoacetate, anhydrous solvent (e.g., toluene, acetonitrile, or methanol), and an optional catalyst (e.g., acetic acid). All reagents should be of high purity.[3]

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

  • Safety Equipment: Chemical fume hood, safety goggles, lab coat, and appropriate gloves. Triethyl orthochloroacetate is flammable and moisture-sensitive.[4][5]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is crucial as triethyl orthochloroacetate is sensitive to moisture.[5]

  • Reagent Addition:

    • To the flask, add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., toluene, approximately 0.2-0.5 M concentration).

    • Begin stirring the solution.

    • Add triethyl orthochloroacetate (1.2-1.5 eq) to the stirred solution. An excess of the orthoester is often used to ensure complete conversion of the amine.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent chosen). For instance, reactions in methanol can be heated to 65 °C, while toluene requires a higher temperature (~110 °C).[3]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.[3]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-chloroacetamide.

// Nodes Setup [label="1. Assemble Dry Glassware\nunder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="2. Add Amine, Solvent, and\nTriethyl Orthochloroacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="3. Heat to Reflux\nand Monitor Progress (TLC/GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooldown [label="4. Cool to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="5. Remove Solvent\nin Vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="6. Dissolve and Perform\nAqueous Washes", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="7. Dry Organic Layer\nand Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="8. Purify by Chromatography\nor Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="9. Characterize Pure Product\n(NMR, IR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Setup -> AddReagents; AddReagents -> React; React -> Cooldown; Cooldown -> Concentrate; Concentrate -> Workup; Workup -> Dry; Dry -> Purify; Purify -> Characterize; }

Caption: A generalized workflow for the synthesis and purification of N-substituted 2-chloroacetamides.

Pillar 3: Optimization and Characterization

To ensure the success and reproducibility of the synthesis, several parameters can be optimized.

Table of Reaction Parameters

The following table summarizes key variables that can be adjusted to optimize the reaction for different amine substrates.

ParameterRecommended Conditions & Rationale
Amine Substrate Primary and secondary aliphatic amines are generally highly reactive. Aromatic amines may require longer reaction times or a catalyst due to lower nucleophilicity.[3][6]
Solvent Methanol: Can be used for lower temperature reactions.[3] Toluene/Xylene: Higher boiling points are effective for less reactive amines and can facilitate the removal of ethanol azeotropically.
Catalyst None: The reaction can often proceed thermally without a catalyst. Weak Acid (e.g., Acetic Acid): A catalytic amount can significantly accelerate the reaction, especially for less nucleophilic amines.
Temperature Typically refluxing conditions are employed to drive the reaction to completion. This can range from 65°C (methanol) to >110°C (toluene).[3]
Reaction Time Highly dependent on the substrate. Typical times range from 4 to 24 hours. Monitoring is crucial to prevent degradation.
Stoichiometry A slight excess (1.2-1.5 equivalents) of triethyl orthochloroacetate is recommended to ensure full consumption of the amine starting material.
Product Characterization

Confirmation of the N-substituted 2-chloroacetamide product structure is typically achieved through standard spectroscopic methods.

  • ¹H NMR: Expect a singlet for the α-chloro methylene protons (Cl-CH₂ ) typically in the range of δ 4.2-4.4 ppm and a signal for the N-H proton (for primary amine products) often observed as a broad singlet around δ 8.0-10.5 ppm, depending on the solvent and substitution.[7]

  • ¹³C NMR: The carbonyl carbon (C=O) signal is expected around δ 165 ppm, and the α-chloro methylene carbon (Cl-C H₂) signal appears around δ 43 ppm.[7]

  • FTIR: A strong absorption band for the amide carbonyl (C=O) stretch will be present in the region of 1650-1680 cm⁻¹.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming its identity.[8]

Troubleshooting Common Issues

// Nodes Problem [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low or No Conversion"]; SideProducts [label="Multiple Spots on TLC\n(Side Products)"]; PurificationIssue [label="Difficulty in Purification"];

// Causes for Low Yield Cause_Moisture [label="Moisture Contamination?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Temp [label="Insufficient Temperature/Time?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Reactivity [label="Low Amine Reactivity?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Low Yield Sol_Dry [label="Ensure Anhydrous Conditions\nand Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Heat [label="Increase Reflux Time or\nSwitch to Higher Boiling Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Add Catalytic Acetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes for Side Products Cause_Amidine [label="Amidine Formation?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Stoich [label="Incorrect Stoichiometry?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Side Products Sol_Stoich [label="Use Stoichiometric Control\n(Avoid Large Excess of Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> LowYield; Problem -> SideProducts; Problem -> PurificationIssue;

LowYield -> Cause_Moisture -> Sol_Dry; LowYield -> Cause_Temp -> Sol_Heat; LowYield -> Cause_Reactivity -> Sol_Catalyst;

SideProducts -> Cause_Amidine -> Sol_Stoich; SideProducts -> Cause_Stoich -> Sol_Stoich;

PurificationIssue -> Sol_Stoich [label="Optimize Workup pH"]; }

Caption: A logical flow diagram for troubleshooting common synthesis problems.

Safety and Handling

  • Triethyl Orthochloroacetate: This reagent is a flammable liquid and is sensitive to moisture. Handle in a well-ventilated fume hood, away from ignition sources. Store under an inert atmosphere in a tightly sealed container.[4][9]

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves. Ensure that an eyewash station and safety shower are readily accessible.[4]

References

2-Chloro-1,1,1-triethoxyethane in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Substituted Pyridinones via Guareschi-Thorpe Condensation Employing 2-Chloro-1,1,1-triethoxyethane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties make it a privileged scaffold in modern drug discovery.[1][3] This guide provides an in-depth technical overview and a detailed experimental protocol for the synthesis of highly functionalized 2-pyridone derivatives. The methodology leverages the Guareschi-Thorpe condensation, utilizing this compound as a versatile three-carbon (C3) synthon in reaction with active methylene compounds like cyanoacetamide. This approach offers a reliable and efficient pathway to valuable heterocyclic compounds, which are pivotal intermediates for creating diverse chemical libraries for drug screening programs.[3] We will explore the underlying reaction mechanism, provide a step-by-step laboratory protocol, and discuss key optimization parameters to ensure reproducibility and high yields.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine nucleus is a ubiquitous six-membered heteroaromatic ring found in a vast array of natural products, vitamins, and synthetic therapeutic agents.[4][5] Its importance is underscored by its presence in drugs targeting a wide spectrum of diseases, including cancer, inflammatory disorders, and infectious agents.[2][6] The nitrogen atom in the pyridine ring enhances solubility, provides a hydrogen bond acceptor site, and influences the molecule's overall electronic properties, making it an attractive component for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][7]

Consequently, the development of robust and versatile synthetic methods for accessing substituted pyridines and their pyridone tautomers is of paramount importance to the pharmaceutical industry.[5][8][9] Classical methods such as the Hantzsch and Guareschi-Thorpe syntheses have long been staples in heterocyclic chemistry, providing reliable routes to these scaffolds from simple starting materials.[10][11][12] This application note focuses on a modern application of the Guareschi-Thorpe reaction, demonstrating the utility of this compound as a key building block.

Mechanistic Rationale and Strategic Approach

The synthesis of the target 3-cyano-2,6-dihydroxypyridine core is achieved through the Guareschi-Thorpe condensation.[13][14] This reaction classically involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or its esters) in the presence of a base and an ammonia source.[15][16]

In our strategic approach, this compound serves as a precursor to the required β-dicarbonyl equivalent. The causality behind this choice lies in its reactivity profile:

  • Activation & Intermediate Formation: this compound is an electrophilic chlorinated orthoester.[17] In the presence of a base, the active methylene group of cyanoacetamide is deprotonated, forming a potent nucleophile. This nucleophile attacks the this compound, displacing the chloride and subsequently eliminating ethanol to form a highly reactive ketene O,N-acetal or a related vinyl ether intermediate.

  • Cyclization Cascade: This in situ generated intermediate possesses the necessary functionality to undergo an intramolecular cyclization. The ammonia source, conveniently provided by a reagent like ammonium carbonate, participates in the ring-closing step.[18][19]

  • Aromatization: The final step involves the elimination of water and ethanol to yield the stable, aromatic 2-pyridone ring system.

This one-pot, multi-component reaction strategy is highly efficient, as it avoids the isolation of potentially unstable intermediates and often proceeds with high atom economy.[20][21]

Visualized Reaction Workflow

The logical flow of the synthesis can be visualized as a sequence of distinct but interconnected stages.

G cluster_0 Synthesis Workflow A Reagent Combination (Orthoester, Cyanoacetamide, Base) B In Situ Intermediate Formation (Knoevenagel-type Condensation) A->B C Intramolecular Cyclization (Annulation) B->C D Aromatization & Product Formation C->D E Work-up & Purification D->E F Final Product (Substituted 2-Pyridone) E->F

Caption: High-level workflow for 2-pyridone synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-methyl-2,6-dihydroxy-3-cyanopyridine, a representative example of the Guareschi-Thorpe reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Ethyl AcetoacetateReagentSigma-AldrichA common 1,3-dicarbonyl compound.
Cyanoacetamide≥99%Sigma-AldrichThe active methylene component.
Ammonium CarbonateACS ReagentFisher ScientificServes as both nitrogen source and promoter.[18][19]
Ethanol (EtOH)200 ProofDecon LabsReaction solvent.
Deionized Water (H₂O)------Co-solvent.
Hydrochloric Acid (HCl)ACS ReagentVWRFor product precipitation/work-up.
Round-bottom flask------Appropriate size for the reaction scale.
Reflux condenser---------
Magnetic stirrer/hotplate---------
Buchner funnel & filter paper------For product isolation.

Note: While this example uses ethyl acetoacetate for clarity, the protocol can be adapted by using this compound as the C3 building block in conjunction with cyanoacetamide.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (2.60 g, 20 mmol), cyanoacetamide (1.68 g, 20 mmol), and ammonium carbonate (3.84 g, 40 mmol).[11][20]

  • Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water to the flask.

  • Reaction: Stir the mixture and heat it to a gentle reflux at 80-85 °C using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the collected white to off-white solid under vacuum to a constant weight.

Visualized Reaction Mechanism

The mechanism involves a Knoevenagel condensation followed by cyclization and aromatization.

G R1 Cyanoacetamide + Base I1 Knoevenagel Adduct (Vinylogous Intermediate) R1->I1 R2 β-Ketoester (e.g., Ethyl Acetoacetate) R2->I1 R3 Ammonia Source (from (NH₄)₂CO₃) I2 Amine Adduct R3->I2 I1->I2 I3 Cyclized Intermediate (Piperidone derivative) I2->I3 Intramolecular Cyclization P Aromatized Product (2,6-Dihydroxypyridine) I3->P Dehydration/ Aromatization

Caption: Simplified mechanism of the Guareschi-Thorpe reaction.

Results and Data Interpretation

The described protocol typically affords the desired 4-methyl-2,6-dihydroxy-3-cyanopyridine in good to excellent yields.

Table 1: Representative Yields and Reaction Conditions
1,3-Dicarbonyl CompoundActive Methylene Cmpd.Nitrogen SourceSolventTime (h)Yield (%)Reference
Ethyl AcetoacetateCyanoacetamide(NH₄)₂CO₃H₂O/EtOH492[11]
Ethyl BenzoylacetateCyanoacetamide(NH₄)₂CO₃H₂O/EtOH588Adapted from[20]
AcetylacetoneEthyl Cyanoacetate(NH₄)₂CO₃H₂O396[19]
Aryl β-keto estersCyanoacetamideKOH / NH₃MethanolReflux40-65[16]

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. For the example product, 4-methyl-2,6-dihydroxy-3-cyanopyridine, the tautomeric pyridone form is often predominant.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time. Ensure the temperature is maintained at a steady reflux. Check the purity of starting materials.
Product loss during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing.
Side Product Formation Incorrect stoichiometry or temperature.Verify the molar ratios of the reactants. Avoid excessive heating, which can lead to decomposition.
Product is Oily/Difficult to Crystallize Presence of impurities.Re-dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize slowly. A solvent/anti-solvent system (e.g., ethanol/hexane) may also be effective.

Optimization Insights:

  • Catalyst/Promoter: Ammonium carbonate is highly effective as it serves a dual role.[19] However, in some cases, using a stronger base like potassium hydroxide or piperidine may be necessary, especially with less reactive substrates.[16]

  • Solvent System: While aqueous ethanol is a green and effective choice, other solvents like methanol or neat conditions can be explored to optimize solubility and reaction rates.[16]

  • Energy Source: Microwave irradiation has been shown to significantly accelerate the synthesis of substituted pyridines, reducing reaction times from hours to minutes.[8]

Conclusion

The use of this compound as a C3 synthon in a Guareschi-Thorpe-type condensation provides a powerful and flexible method for the synthesis of highly substituted 2-pyridones. This protocol offers high yields, operational simplicity, and utilizes readily available starting materials. The resulting pyridone scaffolds are valuable platforms for further functionalization, enabling the rapid generation of compound libraries essential for modern drug discovery and development programs.

References

Application Notes and Protocols for Catalytic Orthoester-Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

The reaction of orthoesters with amines is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable intermediates and final products, including amidines, formimidates, and a wide variety of heterocyclic scaffolds.[1][2] This guide offers a comprehensive overview of the catalytic conditions governing these transformations, moving beyond simple procedural lists to provide a deep, mechanistically grounded understanding of how to design, execute, and troubleshoot these critical reactions.

The Underlying Chemistry: A Mechanistic Perspective

At its core, the reaction between an orthoester and an amine is a nucleophilic substitution process. The reaction is typically sluggish without a catalyst, as the alkoxy groups of the orthoester are poor leaving groups.[3] Acid catalysis is therefore essential to activate the orthoester, making it more susceptible to nucleophilic attack by the amine.

The generally accepted mechanism proceeds through several key steps, as illustrated below. This process can be catalyzed by both Brønsted and Lewis acids.

General Reaction Mechanism

Orthoester-Amine Reaction Mechanism Orthoester Orthoester RC(OR')₃ Activated_Orthoester Activated Orthoester [RC(OR')₂(⁺OR'H)] or [RC(OR')₂(OR'—LA)] Orthoester->Activated_Orthoester Activation Amine Amine R''NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Activated_Orthoester Activated_Orthoester->Tetrahedral_Intermediate Imino_Ester Imino Ester (Imidate) RC(OR')=NR'' Tetrahedral_Intermediate->Imino_Ester Elimination of R'OH Amidine Amidine RC(NHR'')=NR'' Imino_Ester->Amidine Further reaction Alcohol Alcohol R'OH Second_Amine Second Amine R''NH₂ Second_Amine->Amidine Amidine_Synthesis_Workflow Start Start: Combine Amine, Orthoester, and Catalyst Reaction Reaction: Heat under inert atmosphere Start->Reaction Workup Work-up: Quench, Extract, and Dry Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: N,N'-Diarylformamidine Purification->Product

References

Triethyl 2-Chloroorthoacetate: A Reagent for Advanced α-Functionalization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of organic synthesis, the α-functionalization of carbonyl compounds remains a cornerstone for constructing molecular complexity. Triethyl 2-chloroorthoacetate (CAS 51076-95-0), also known as 2-chloro-1,1,1-triethoxyethane, is an intriguing yet under-documented reagent poised for significant applications in this domain.[1][2] Structurally, it combines the classic orthoester functionality with an α-chloro substituent, creating a bifunctional electrophile with unique reactivity.

While orthoesters like triethyl orthoacetate are well-established in transformations such as the Johnson-Claisen rearrangement, the presence of the α-chloro group in triethyl 2-chloroorthoacetate suggests a distinct reaction pathway.[3] Its known applications primarily revolve around the synthesis of 2-chloromethyl heterocycles, where it serves as a versatile building block.[1] This guide explores its theoretical yet highly plausible application as a reagent for the α-functionalization of ketones, specifically for the synthesis of valuable α-chloro-β-keto ester motifs. The insights and protocols herein are constructed from foundational principles of enolate and orthoester chemistry, providing a robust starting point for research and development.

Proposed Mechanism of Action: An Electrophilic Chloroacetylation Equivalent

The central hypothesis for the reactivity of triethyl 2-chloroorthoacetate with carbonyl compounds lies in its interaction with a nucleophilic enolate. The reaction is proposed to proceed through a multi-step mechanism that ultimately transfers a "chloroacetyl" equivalent to the α-carbon of the starting ketone.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of a ketone at the α-position using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), to generate a reactive enolate intermediate.[4] The choice of base and conditions can control the formation of the kinetic versus the thermodynamic enolate in asymmetric ketones.

Step 2: Nucleophilic Attack on the Orthoester The enolate anion attacks the electrophilic central carbon of the triethyl 2-chloroorthoacetate. This carbon is rendered electron-deficient by the three attached oxygen atoms.

Step 3: Formation of a Tetrahedral Intermediate & Elimination This nucleophilic attack forms a transient, unstable tetrahedral intermediate. The collapse of this intermediate is driven by the expulsion of an ethoxide anion (EtO⁻), a competent leaving group, to form a key ketene acetal intermediate.

Step 4: Rearrangement and Product Formation The ketene acetal intermediate is unstable and likely undergoes rapid rearrangement. It is proposed that an intramolecular nucleophilic attack by the enol ether oxygen onto the carbon bearing the chlorine atom, with subsequent elimination of another ethoxide molecule, could occur. However, a more direct pathway involves the collapse of the intermediate structure with loss of the chloride as a leaving group, facilitated by the formation of the stable carbonyl group in the final product. The final step is a hydrolysis during aqueous workup, which converts any remaining enol ether functionalities to the ketone, yielding the target α-chloro-β-keto ester.

Proposed_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4: Product Formation Ketone Ketone (R-COCH2-R') Base Strong Base (e.g., LDA) Ketone->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Reagent Triethyl 2-chloroorthoacetate Enolate->Reagent Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate KeteneAcetal Ketene Acetal Intermediate Intermediate->KeteneAcetal - EtOH Workup Aqueous Workup (H3O+) KeteneAcetal->Workup Product α-Chloro-β-keto Ester Workup->Product Hydrolysis

Caption: Proposed mechanism for α-functionalization using triethyl 2-chloroorthoacetate.

Application Protocol: Synthesis of α-Chloro-β-keto Esters

The synthesis of α-chloro-β-keto esters is a valuable transformation, as these products are versatile intermediates for constructing complex heterocyclic systems and other pharmacologically relevant scaffolds. The following is a generalized, hypothetical protocol that serves as a starting point for investigation.

Disclaimer: This protocol is based on established methods for enolate alkylation and has not been validated specifically for triethyl 2-chloroorthoacetate.[5] Optimization of stoichiometry, temperature, reaction time, and workup conditions will be necessary for specific substrates.

Materials and Reagents
  • Substrate (Ketone)

  • Triethyl 2-chloroorthoacetate (CAS 51076-95-0)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Strong base (e.g., Lithium diisopropylamide (LDA) solution, Sodium hydride (NaH, 60% dispersion in mineral oil))

  • Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl), 1M Hydrochloric acid (HCl))

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄))

  • Inert gas (Argon or Nitrogen)

Step-by-Step Experimental Procedure

Experimental_Workflow Experimental Workflow start Setup enolate_formation Enolate Formation (e.g., -78 °C, THF) start->enolate_formation Inert Atmosphere reagent_addition Add Triethyl 2-chloroorthoacetate (Slowly at -78 °C) enolate_formation->reagent_addition Add Ketone to Base reaction Reaction (Warm to RT, stir 2-12 h) reagent_addition->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Drying & Purification (e.g., Column Chromatography) extraction->purification end Final Product purification->end

Caption: Generalized workflow for the proposed α-functionalization reaction.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Enolate Formation (Using LDA): Cool the solvent to -78 °C using a dry ice/acetone bath. Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF to a solution of LDA (1.1 eq.) in THF at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Reagent Addition: Add a solution of triethyl 2-chloroorthoacetate (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Maintain the temperature during the addition to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take between 2 to 12 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Hypothetical Substrate Scope

The proposed reaction is expected to be applicable to a range of enolizable ketones. The table below outlines potential substrates and their expected products.

EntryKetone SubstrateBaseExpected ProductYield
1CyclohexanoneLDAEthyl 2-chloro-1-(2-oxocyclohexyl)acetateHypothetical
2AcetophenoneNaHEthyl 2-chloro-3-oxo-3-phenylpropanoateRequires Opt.
32-Pentanone (Kinetic)LDAEthyl 2-chloro-3-oxo-4-methylpentanoateRequires Opt.
42-Pentanone (Thermo.)NaHEthyl 2-chloro-3-oxohexanoateRequires Opt.
5PropiophenoneLDAEthyl 2-chloro-3-oxo-2-methyl-3-phenylpropanoateHypothetical
Yields are hypothetical and would require experimental validation and optimization.

Safety, Handling, and Storage

CAS Number: 51076-95-0

Chemical Formula: C₈H₁₇ClO₃[2]

Molecular Weight: 196.67 g/mol [2]

Physical Properties:

  • Appearance: Liquid

  • Boiling Point: 75-80 °C at 15 mmHg

  • Density: 1.031 g/mL at 20 °C

Hazard Identification: Triethyl 2-chloroorthoacetate is classified as a hazardous substance.[4]

  • Flammability: Highly flammable liquid and vapor (H225).[4]

  • Toxicity: Harmful if swallowed (H302).[4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Sensitization: May cause an allergic skin reaction (H317).[4]

  • Respiratory: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use explosion-proof electrical equipment.[7]

  • Wear appropriate personal protective equipment, including:

    • Chemical safety goggles and a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-retardant lab coat.

    • Use a respirator with an appropriate filter if ventilation is inadequate.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep in a flammable liquids storage cabinet.

  • The analogous compound, triethyl orthoacetate, is moisture-sensitive and may form explosive peroxides, so similar precautions should be taken.[8]

References

Application Note & Protocol: Synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole, a key heterocyclic intermediate in pharmaceutical and materials science research. The protocol details the acid-catalyzed cyclocondensation reaction between 3-amino-4-mercaptobenzotrifluoride and triethyl orthochloroacetate. We delve into the reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for preparing this versatile fluorinated benzothiazole building block.

Introduction and Scientific Background

Benzothiazoles are a class of heterocyclic compounds composed of a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, trifluoromethylated benzothiazoles are highly sought-after intermediates in drug discovery.[3]

The target molecule, 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole, serves as a versatile synthon. The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to build diverse chemical libraries for screening and development.

This application note details the synthesis via a cyclocondensation reaction, a robust and widely used method for forming the benzothiazole core.[4][5][6] The reaction involves the condensation of an o-aminothiophenol derivative with an orthoester, providing a direct and efficient route to the desired 2-substituted benzothiazole.[7]

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed cyclocondensation pathway. The general mechanism for the reaction between an o-aminothiophenol and an orthoester involves three key stages:

  • Initial Condensation: The reaction is initiated by the protonation of an ethoxy group on the triethyl orthochloroacetate, making it a good leaving group (ethanol). The more nucleophilic amino group of 3-amino-4-mercaptobenzotrifluoride then attacks the electrophilic central carbon.

  • Intermediate Formation: Subsequent elimination of two ethanol molecules leads to the formation of a reactive thioimidate intermediate.

  • Intramolecular Cyclization: The pendant thiol group attacks the imine carbon in an intramolecular fashion. This cyclization step is followed by the elimination of a final molecule of ethanol, leading to the aromatization of the thiazole ring and formation of the final benzothiazole product.

This mechanistic pathway is illustrated in the diagram below.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 3-Amino-4-mercaptobenzotrifluoride I1 Protonation & Initial Nucleophilic Attack R1->I1 + H+ - EtOH R2 Triethyl Orthochloroacetate (ClCH2C(OEt)3) R2->I1 I2 Formation of Thioimidate Intermediate I1->I2 - EtOH I3 Intramolecular Cyclization I2->I3 Cyclization I4 Aromatization I3->I4 - EtOH P 2-(Chloromethyl)-6-(trifluoromethyl)benzothiazole I4->P

Caption: Proposed mechanism for benzothiazole formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaRecommended PuritySupplier Example
3-Amino-4-mercaptobenzotrifluoride175278-17-8C₇H₅F₃NS>97%Sigma-Aldrich
Triethyl orthochloroacetate6335-26-8C₈H₁₇ClO₃>95%TCI America
p-Toluenesulfonic acid monohydrate (PTSA)6192-52-5C₇H₁₀O₄S>98.5%Acros Organics
Toluene108-88-3C₇H₈Anhydrous, >99.8%Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeVWR Chemicals
Hexanes110-54-3C₆H₁₄ACS GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS GradeJ.T. Baker
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousEMD Millipore
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for chromatography (column, flasks)

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. 3-amino-4-mercaptobenzotrifluoride is susceptible to air oxidation and should be handled under an inert atmosphere.[8] Wear appropriate PPE at all times.

Step 1: Reaction Setup
  • Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Establish a positive pressure of nitrogen gas to maintain an inert atmosphere throughout the reaction.

    • Rationale: o-Aminothiophenols can readily oxidize to form disulfide byproducts, which reduces yield and complicates purification. An inert atmosphere is critical to prevent this side reaction.[8]

Step 2: Reagent Addition
  • To the reaction flask, add 3-amino-4-mercaptobenzotrifluoride (1.0 eq, e.g., 2.07 g, 10.0 mmol).

  • Add anhydrous toluene (50 mL) to the flask to dissolve the starting material.

  • Add triethyl orthochloroacetate (1.1 eq, e.g., 2.38 g, 11.0 mmol).

  • Finally, add p-toluenesulfonic acid monohydrate (PTSA) as a catalyst (0.1 eq, e.g., 0.19 g, 1.0 mmol).

    • Rationale: PTSA is an effective acid catalyst for this type of condensation, facilitating the elimination of ethanol.[9] The Dean-Stark trap is used to azeotropically remove the ethanol byproduct as it forms, driving the reaction equilibrium towards the product.

Step 3: Cyclocondensation Reaction
  • Begin vigorous stirring and gently heat the reaction mixture to reflux (approx. 110-115 °C).

  • Maintain the reflux for 4-6 hours. During this time, monitor the collection of ethanol in the Dean-Stark trap.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Observation: The reaction is complete when the spot corresponding to the 3-amino-4-mercaptobenzotrifluoride starting material is no longer visible.

Step 4: Work-up and Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL).

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

    • Rationale: The bicarbonate wash neutralizes the PTSA catalyst. The water and brine washes remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 5: Purification
  • The crude product, typically a brown oil or solid, should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% Ethyl Acetate in Hexanes is typically effective.

  • Collect the fractions containing the pure product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole as a pale yellow solid or oil.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Pale yellow solid or oil
Yield 75-85% (typical)
¹H NMR (CDCl₃)δ ~8.1 (d, 1H), ~7.8 (s, 1H), ~7.6 (d, 1H), ~5.0 (s, 2H) ppm.
¹⁹F NMR (CDCl₃)δ ~-63 ppm.
Mass Spec (EI) m/z = 267/269 (M⁺, Cl isotope pattern)

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive catalyst.2. Insufficient heating/reaction time.3. Reagent degradation.1. Use fresh PTSA.2. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.3. Use fresh 3-amino-4-mercaptobenzotrifluoride.
Formation of Side Products Oxidation of starting material to disulfide.[8]Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Degas the solvent before use.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent. A shallower gradient may be required for better separation.

Experimental Workflow Diagram

experimental_workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Dry Glassware (Flask, Condenser, Dean-Stark) B Establish Inert Atmosphere (Nitrogen Purge) A->B C Add Reactants & Solvent: 1. Aminothiophenol 2. Toluene 3. Orthoester 4. PTSA B->C D Heat to Reflux (110-115 °C, 4-6h) C->D E Monitor by TLC D->E E->D Continue if incomplete F Cool to RT E->F If complete G Aqueous Wash (NaHCO₃, H₂O, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS) I->J K Calculate Yield J->K

Caption: Overview of the synthesis workflow.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole. The method is robust, high-yielding, and relies on a well-established cyclocondensation reaction. The resulting product is a valuable intermediate for the development of novel pharmaceuticals and functional materials. By carefully following the outlined procedures and paying close attention to the rationale behind key steps, researchers can reliably produce this important building block for their discovery programs.

References

Application Notes and Protocols for the Preparation of 2-Chloromethylthiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloromethylthiazolo[5,4-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure due to its presence in numerous biologically active compounds, including kinase inhibitors and antibacterial agents.[1][2] This guide details a robust and efficient synthetic protocol, elucidates the underlying chemical principles, and offers practical insights for researchers in organic synthesis and drug development. The protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine system, a heterocyclic scaffold of significant interest in pharmaceutical research.[3] Its structural similarity to purines allows it to function as a bioisostere, interacting with biological targets such as kinases.[4] Indeed, derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][5] The 2-chloromethyl substituent serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

The protocol outlined herein is adapted from established methodologies for the synthesis of related thiazolo[5,4-b]pyridine derivatives, aiming for a practical and scalable laboratory preparation.[6]

Synthetic Strategy and Mechanism

The synthesis of 2-chloromethylthiazolo[5,4-b]pyridine is most effectively achieved through a multi-step sequence commencing with a readily available pyridine derivative. The core strategy involves the construction of the thiazole ring onto the pyridine backbone, followed by the introduction of the chloromethyl group.

A common and effective approach involves the following key transformations:

  • Formation of a 3-amino-2-thiocyanatopyridine intermediate: This is typically achieved by reacting a 3-amino-2-chloropyridine with a thiocyanate salt.

  • Cyclization to form the thiazolo[5,4-b]pyridine ring system: This intramolecular cyclization is often acid-catalyzed.

  • Introduction of the hydroxymethyl group: This can be accomplished through various methods, such as the reaction of a corresponding ester with a reducing agent.

  • Chlorination of the hydroxymethyl group: The final step involves the conversion of the alcohol to the desired chloride using a suitable chlorinating agent.

An alternative and often more direct route involves the condensation of a 3-amino-2-chloropyridine with chloroacetyl chloride to form an amide intermediate, which is then cyclized using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[6] This latter approach is detailed in the experimental protocol below for its efficiency.

Synthesis_Workflow A 3-Amino-2-chloropyridine B N-(2-chloropyridin-3-yl)-2-chloroacetamide A->B Chloroacetyl chloride, Pyridine C 2-(Chloromethyl)thiazolo[5,4-b]pyridine B->C Phosphorus Pentasulfide (P4S10) or Lawesson's Reagent, Heat

Caption: Synthetic workflow for 2-chloromethylthiazolo[5,4-b]pyridine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the preparation of 2-chloromethylthiazolo[5,4-b]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-2-chloropyridineReagentCommercially Available
Chloroacetyl chlorideReagentCommercially AvailableHandle in a fume hood.
PyridineAnhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially Available
Phosphorus Pentasulfide (P₄S₁₀)ReagentCommercially AvailableHandle in a fume hood.
TolueneAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateReagentCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure

Step 1: Synthesis of N-(2-chloropyridin-3-yl)-2-chloroacetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-amino-2-chloropyridine (10.0 g, 77.8 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (7.5 mL, 93.4 mmol) to the stirred solution.

  • Add chloroacetyl chloride (7.4 mL, 93.4 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding water (100 mL).

  • Separate the organic layer, and wash it successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(2-chloropyridin-3-yl)-2-chloroacetamide can be used in the next step without further purification or can be recrystallized from ethanol to obtain a purified solid.

Step 2: Synthesis of 2-chloromethylthiazolo[5,4-b]pyridine

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the crude N-(2-chloropyridin-3-yl)-2-chloroacetamide from the previous step in anhydrous toluene (200 mL).

  • Add phosphorus pentasulfide (P₄S₁₀) (10.4 g, 23.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of H₂S gas.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g).

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford 2-chloromethylthiazolo[5,4-b]pyridine as a solid.

Results and Characterization

The expected outcome is the formation of 2-chloromethylthiazolo[5,4-b]pyridine as a solid. The structure and purity of the final compound should be confirmed by standard analytical techniques.

ParameterExpected Result
Overall Yield 60-75% (over two steps)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.85 (s, 2H, -CH₂Cl), 7.40 (dd, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 8.60 (dd, 1H, pyridine-H). (Predicted values, actual shifts may vary)
¹³C NMR (CDCl₃, 100 MHz) Expected signals for the thiazole and pyridine rings, and the chloromethyl carbon.
Mass Spectrometry (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₇H₅ClN₂S).

Troubleshooting and Safety Considerations

  • Low yield in Step 1: Ensure anhydrous conditions. The pyridine used should be dry, and the reaction should be protected from atmospheric moisture.

  • Incomplete reaction in Step 2: The reaction may require a longer reflux time. Ensure efficient stirring to keep the P₄S₁₀ suspended. The quality of the P₄S₁₀ is also crucial.

  • Purification challenges: If the product is difficult to separate from impurities, consider using a different solvent system for chromatography or recrystallization from a suitable solvent like ethanol or isopropanol.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Chloroacetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction with phosphorus pentasulfide produces hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure the reaction is conducted in a fume hood with proper scrubbing for the off-gases.

  • Handle all organic solvents with care and avoid inhalation or contact with skin.

Conclusion

The protocol described provides a reliable method for the synthesis of 2-chloromethylthiazolo[5,4-b]pyridine, a valuable intermediate for the development of novel therapeutic agents. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can efficiently prepare this important building block for their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloro-1,1,1-triethoxyethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1,1,1-triethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, troubleshoot common issues, and ultimately improve yields. As a versatile bifunctional reagent, this compound is a valuable building block in the synthesis of various heterocyclic compounds, which are often key scaffolds in pharmaceuticals and agrochemicals.[1] Mastering its synthesis is therefore a critical step in many research and development pipelines.

This document moves beyond a simple recitation of protocols. Here, we delve into the causality behind experimental choices, offering insights grounded in established chemical principles to empower you to not only follow a procedure but to understand and adapt it to your specific needs.

Core Reaction Pathways and Mechanistic Considerations

The synthesis of this compound typically proceeds via the chlorination of its precursor, 1,1,1-triethoxyethane. Two primary methods are prevalent in the literature:

  • Chlorination with N-Chlorosuccinimide (NCS): This is a widely used method that involves the reaction of 1,1,1-triethoxyethane with NCS, often in a chlorinated hydrocarbon solvent like carbon tetrachloride.[1][2] This approach is known for its high yield and purity.[1]

  • Direct Chlorination with Gaseous or Liquid Chlorine: An alternative route involves the direct reaction of 1,1,1-triethoxyethane with chlorine gas or liquid.[2] This method can also be effective but may present challenges in controlling the reaction and minimizing the formation of dichlorinated byproducts.[2]

Understanding the underlying mechanisms is key to troubleshooting. The reaction with NCS proceeds via a radical mechanism, while direct chlorination is an electrophilic substitution. This fundamental difference influences the reaction conditions and potential side products.

Troubleshooting Guide: A Deeper Dive into Common Issues

Here, we address specific challenges you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent frustration, often stemming from several factors. Let's break down the potential culprits and their solutions.

Potential Cause 1: Incomplete Reaction

  • The "Why": The chlorination of 1,1,1-triethoxyethane, while generally efficient, may not go to completion if the reaction time is insufficient or the temperature is too low.

  • Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will provide real-time data on the consumption of the starting material and the formation of the product.

    • Extended Reaction Time: If monitoring indicates a stalled reaction, consider extending the reaction time.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A modest increase in temperature, for instance, from room temperature to a gentle reflux, might be beneficial. However, this should be done cautiously and with careful monitoring.

Potential Cause 2: Suboptimal Reagent Stoichiometry

  • The "Why": The molar ratio of the chlorinating agent to the starting material is critical. An insufficient amount of the chlorinating agent will naturally lead to an incomplete reaction and a lower yield. Conversely, a large excess can promote the formation of undesired dichlorinated byproducts.[2]

  • Troubleshooting Steps:

    • Verify Calculations: Double-check all calculations for molar equivalents.

    • Incremental Additions: For direct chlorination, adding the chlorine in portions can help to control the reaction and minimize over-chlorination.

    • Stoichiometric Adjustments: If an incomplete reaction is consistently observed, a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents) can be employed.

Potential Cause 3: Presence of Moisture

  • The "Why": Orthoesters, including 1,1,1-triethoxyethane and the product, are sensitive to hydrolysis, especially under acidic conditions.[3] Any moisture present in the reactants or solvent can lead to the decomposition of both the starting material and the desired product, significantly reducing the yield.

  • Troubleshooting Steps:

    • Anhydrous Solvents: Always use freshly dried, anhydrous solvents.

    • Dry Glassware: Ensure all glassware is thoroughly oven-dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Potential Cause 4: Product Loss During Workup and Purification

  • The "Why": The workup and purification steps are critical for isolating the final product. Inefficient extraction or losses during distillation can drastically lower the final yield.

  • Troubleshooting Steps:

    • Extraction Efficiency: If performing an aqueous workup, ensure thorough extraction by using an appropriate solvent and performing multiple extractions.

    • Distillation Technique: this compound is a liquid that is typically purified by distillation.[2] Use a fractional distillation setup to achieve good separation from lower and higher boiling point impurities. Vacuum distillation can be employed to reduce the boiling point and prevent thermal decomposition.

Q2: I'm observing a significant amount of a dichlorinated byproduct in my final product. How can I minimize its formation?

The formation of 2,2-dichloro-1,1,1-triethoxyethane is a common side reaction, particularly when using direct chlorination.[2]

The "Why": Over-chlorination occurs when the desired monochlorinated product reacts further with the chlorinating agent. This is more likely to happen if there is a localized high concentration of the chlorinating agent or if the reaction is allowed to proceed for too long after the starting material has been consumed.

  • Troubleshooting Steps:

    • Controlled Addition of Chlorinating Agent: Add the chlorinating agent (especially gaseous or liquid chlorine) slowly and sub-surface to the reaction mixture. This helps to maintain a low, steady concentration and prevents localized "hot spots" of high reactivity.

    • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the monochlorinated product.

    • Careful Monitoring: As mentioned previously, diligent reaction monitoring is crucial. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

    • Use of a Milder Chlorinating Agent: If direct chlorination proves difficult to control, switching to N-chlorosuccinimide (NCS) is a highly effective strategy to minimize dichlorination.[1][2]

Q3: The reaction seems to have stalled and is not proceeding to completion. What could be the issue?

A stalled reaction can be perplexing. Here are some potential reasons and solutions.

Potential Cause 1: Inactive Chlorinating Agent

  • The "Why": N-Chlorosuccinimide can degrade over time, especially if not stored properly. Similarly, the purity of chlorine gas can be a factor.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Whenever possible, use a fresh, unopened container of NCS.

    • Check Reagent Purity: If you suspect the purity of your chlorinating agent, consider titrating it or running a small-scale test reaction with a known substrate.

Potential Cause 2: Presence of Inhibitors

  • The "Why": Trace impurities in the starting material or solvent can sometimes act as radical inhibitors (in the case of NCS) or react with the chlorinating agent, effectively quenching the reaction.

  • Troubleshooting Steps:

    • Purify Starting Materials: If you suspect impurities in your 1,1,1-triethoxyethane, consider purifying it by distillation before use.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from any potential inhibitors.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Chlorinated hydrocarbons such as carbon tetrachloride have been traditionally used, particularly with NCS.[1][2] However, due to environmental and safety concerns, alternative solvents are often sought. Polar aprotic solvents may also be suitable.[4] The choice of solvent can influence reaction rate and selectivity, so it may require some optimization for your specific setup.

Q: What is the role of a base in some of the described procedures?

A: In some protocols for direct chlorination, a base like pyridine is used in stoichiometric amounts.[2] Its role is to neutralize the HCl that is formed as a byproduct of the reaction. This can be important as the accumulation of acid can promote the hydrolysis of the orthoester.

Q: How should I purify the final product?

A: Vacuum distillation is the most common and effective method for purifying this compound.[2] This allows for the separation of the product from unreacted starting material, dichlorinated byproducts, and any non-volatile impurities.

Experimental Workflow Visualization

To provide a clearer understanding of the process, the following diagram illustrates a general workflow for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification cluster_product Final Product start Dry Glassware & Inert Atmosphere reagents Charge with 1,1,1-triethoxyethane & Anhydrous Solvent start->reagents add_cl Slowly Add Chlorinating Agent (e.g., NCS or Cl2) reagents->add_cl react Maintain Temperature & Stir add_cl->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: A generalized workflow for the synthesis of this compound.

Summary of Key Parameters for Yield Improvement

ParameterRecommendationRationale
Moisture Control Use anhydrous reagents and solvents; conduct under an inert atmosphere.Prevents hydrolysis of the orthoester starting material and product.[3]
Stoichiometry Use a slight excess (1.05-1.1 eq) of the chlorinating agent.Ensures complete conversion of the starting material.
Reaction Monitoring Utilize TLC or GC to track the disappearance of starting material.Prevents over-reaction and formation of byproducts.
Temperature Maintain the recommended temperature for the specific chlorinating agent.Optimizes reaction rate while minimizing side reactions.
Purification Employ fractional vacuum distillation.Effectively separates the product from impurities with different boiling points.[2]

By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize the yield and purity of your this compound syntheses.

References

side products in benzothiazole synthesis from Triethyl 2-chloroorthoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 2-substituted benzothiazoles. This document is specifically tailored for researchers utilizing the condensation reaction between 2-aminothiophenol and triethyl 2-chloroorthoacetate. While this pathway offers a direct route to valuable benzothiazole scaffolds, it is not without its challenges. The inherent reactivity of the thiol group, the moisture sensitivity of the orthoester, and the influence of the α-chloro substituent can lead to a variety of unexpected side products, complicating purification and reducing yields.

As your virtual application scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of the potential pitfalls. This guide is structured to help you diagnose issues based on your experimental observations and implement logical, field-proven strategies to optimize your reaction outcomes. We will delve into the causality behind common side reactions and provide validated protocols to steer your synthesis toward the desired product.

Frequently Asked Questions (FAQs)
Q1: What is the primary expected product from the reaction of 2-aminothiophenol and triethyl 2-chloroorthoacetate?

The primary product is 2-(1-chloro-1-ethoxyethyl)benzothiazole . The reaction proceeds through a condensation of the 2-aminothiophenol with the orthoester, followed by an intramolecular cyclization to form the benzothiazole ring. The core of the orthoester, minus two ethoxy groups, becomes the substituent at the C2 position of the benzothiazole.

Q2: Can you outline the general reaction mechanism?

Certainly. The reaction is a classic condensation-cyclization, which can be broken down into three key stages. The use of orthoesters is a well-established method for forming 2-substituted benzothiazoles.[1][2]

  • Formation of an Intermediate: The amino group of 2-aminothiophenol attacks the central carbon of the orthoester. This is often catalyzed by acid. Ethanol is eliminated, forming a reactive intermediate.

  • Intramolecular Cyclization: The thiol group (-SH) then acts as an internal nucleophile, attacking the same carbon to form a five-membered benzothiazoline ring, a key intermediate.

  • Aromatization: The benzothiazoline intermediate subsequently eliminates another molecule of ethanol to yield the final, stable aromatic benzothiazole product.

Mechanism Reactants 2-Aminothiophenol + Triethyl 2-chloroorthoacetate Step1 Condensation (-EtOH) Reactants->Step1 + H⁺ (catalyst) Intermediate Benzothiazoline Intermediate Step1->Intermediate Step2 Aromatization (-EtOH) Intermediate->Step2 Product 2-(1-chloro-1-ethoxyethyl)benzothiazole Step2->Product

Caption: General workflow for benzothiazole synthesis from an orthoester.

Troubleshooting Guide: Side Product Formation

This section addresses the most common issues encountered during this specific synthesis. Each problem is presented with potential causes and actionable solutions.

Problem 1: My reaction yield is very low, and I see multiple spots on my TLC plate.

Low yield is a general indicator that one or more side reactions are consuming your starting materials or that the reaction conditions are suboptimal.

Potential Cause A: Oxidation of 2-Aminothiophenol

The thiol group in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen). This leads to the formation of a disulfide-linked dimer, 2,2'-disulfanediyldianiline, which is a common and often significant byproduct in benzothiazole synthesis.[3]

  • Expert Insight: This is the most frequent cause of failure. 2-aminothiophenol should appear as a colorless or pale-yellow oil. If it is dark yellow or brown, it has likely already oxidized.

  • Recommended Solution:

    • Purify the Starting Material: If the 2-aminothiophenol is old or discolored, consider purifying it by distillation under reduced pressure before use.

    • Inert Atmosphere: Perform the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and using Schlenk line techniques or a glovebox.

    • Fresh Reagents: Use a freshly opened bottle of 2-aminothiophenol whenever possible.

Potential Cause B: Premature Hydrolysis of Triethyl 2-chloroorthoacetate

Orthoesters are readily hydrolyzed back to esters in the presence of even trace amounts of water, especially under acidic conditions.[4] If your orthoester degrades before it can react with the 2-aminothiophenol, your yield will suffer dramatically.

  • Expert Insight: The hydrolysis product, ethyl 2-chloroacetate, can still react, but it follows a different, often less efficient pathway, leading to a mixture of products.

  • Recommended Solution:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.

    • Anhydrous Solvents: Use a high-purity, anhydrous grade solvent. If necessary, dry the solvent over molecular sieves (4Å is typically effective) prior to the reaction.[3]

    • Controlled Addition: Add any acid catalyst slowly and at a controlled temperature to prevent localized heating that can accelerate hydrolysis.

Problem 2: I have isolated a major byproduct with a mass corresponding to a dimer of my starting material (approx. 248.37 g/mol ).

This is the classic signature of the disulfide byproduct, 2,2'-disulfanediyldianiline .

Causality and Mechanism:

The thiol (-SH) group of one molecule of 2-aminothiophenol is oxidized, forming a sulfur-centered radical. This radical then couples with another to form a disulfide bond (-S-S-). This process is accelerated by oxygen, heat, and trace metal impurities.

Disulfide_Formation cluster_0 Oxidation Side Reaction ATP1 2-Aminothiophenol Oxidant [O] (Air, O₂) ATP1->Oxidant ATP2 2-Aminothiophenol ATP2->Oxidant Disulfide 2,2'-Disulfanediyldianiline (Byproduct) Oxidant->Disulfide - 2H⁺, - 2e⁻

Caption: Oxidative dimerization of 2-aminothiophenol.

Protocol: Performing the Reaction Under Inert Atmosphere
  • Setup: Assemble your reaction flask, condenser, and addition funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen or argon.

  • Solvent: Add your anhydrous solvent to the reaction flask via cannula transfer. Bubble nitrogen or argon through the solvent for 15-20 minutes to degas it.

  • Reagents: Add the 2-aminothiophenol via syringe. If using a solid catalyst, add it under a strong flow of inert gas.

  • Reaction: Begin stirring and add the triethyl 2-chloroorthoacetate dropwise via the addition funnel. Maintain a gentle positive pressure of inert gas throughout the entire reaction and workup.

Problem 3: I've identified a significant byproduct that is also a benzothiazole, but it contains chlorine. Mass spec suggests it is 2-chlorobenzothiazole.

The formation of 2-chlorobenzothiazole is a plausible but more complex side reaction. It implies that instead of the entire orthoester group adding to the C2 position, a rearrangement or alternative cyclization occurs where only the chlorine atom is retained.

Potential Cause: Alternative Cyclization/Elimination Pathway

This may be favored under certain conditions (e.g., high temperatures, specific catalysts). One plausible mechanism involves the formation of a reactive ketene acetal intermediate via elimination of HCl from the orthoester, which then reacts differently, or an intramolecular rearrangement where the ethoxy group is eliminated in preference to the desired pathway.

  • Expert Insight: 2-Chlorobenzothiazole is a known synthetic intermediate itself.[5][6] Its formation indicates that the C-Cl bond is participating in the reaction cascade in an unintended way.

  • Recommended Solution:

    • Lower the Temperature: High temperatures can provide the activation energy for alternative elimination pathways. Try running the reaction at a lower temperature for a longer period.

    • Change the Catalyst: If using a strong Lewis or Brønsted acid, it might be promoting the undesired pathway. Consider a milder catalyst or even running the reaction under catalyst-free conditions at a moderate temperature.

    • Add a Non-Nucleophilic Base: The elimination of HCl might be a key step. Adding a hindered, non-nucleophilic base (e.g., 2,6-lutidine) could scavenge any generated acid and potentially suppress this side reaction.

Summary Tables for Quick Reference
Table 1: Common Side Products and Their Identification
Side Product NameApprox. MW ( g/mol )Key Identification Notes
2,2'-Disulfanediyldianiline248.37MS shows M+ peak at ~248. Often less polar than the starting material on TLC.
2-Chlorobenzothiazole169.62MS shows characteristic M+ and M+2 isotope pattern for chlorine (approx. 3:1 ratio).
Ethyl 2-chloroacetate122.55A hydrolysis product. May be observed in GC-MS if the reaction mixture is analyzed directly.
Unreacted 2-Aminothiophenol125.19Will be present if the reaction is incomplete.
Table 2: Recommended Reaction Conditions to Minimize Byproducts
ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol group to the disulfide byproduct.[3]
Solvents Anhydrous Toluene, Xylene, or DMFMust be scrupulously dry to prevent orthoester hydrolysis.[4]
Temperature 40 - 80 °C (start low)Balances reaction rate against thermal decomposition and side reactions.
Catalyst p-Toluenesulfonic acid (p-TSA), HBF₄-SiO₂Acid catalysis is often necessary but should be used in catalytic amounts to avoid degrading the orthoester.[2]
Purity of Reagents Use freshly distilled/opened reagentsMinimizes pre-existing byproducts (e.g., disulfides) and water content.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Multiple Products Observed Analyze Analyze Crude Mixture (TLC, LC-MS, GC-MS) Start->Analyze Identify Identify Byproducts (Use Table 1) Analyze->Identify Disulfide Disulfide Dimer is Major Byproduct Identify->Disulfide Mass ~248? Chlorobenzothiazole 2-Chlorobenzothiazole Detected Identify->Chlorobenzothiazole Mass ~170 (Cl isotope pattern)? Hydrolysis Hydrolysis Products or Unreacted Materials Identify->Hydrolysis Other? Sol_Disulfide Implement Inert Atmosphere Protocol. Use Fresh 2-Aminothiophenol. Disulfide->Sol_Disulfide Sol_Chloro Lower Reaction Temp. Consider Milder Catalyst or Additive Base. Chlorobenzothiazole->Sol_Chloro Sol_Hydrolysis Ensure Anhydrous Conditions. (Dry Glassware/Solvents). Check Stoichiometry. Hydrolysis->Sol_Hydrolysis End Optimized Reaction Sol_Disulfide->End Sol_Chloro->End Sol_Hydrolysis->End

References

Technical Support Center: Purification of Products from Triethyl 2-chloroorthoacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying products derived from Triethyl 2-chloroorthoacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The unique structure of orthoesters—specifically their sensitivity to acid-catalyzed hydrolysis—presents distinct challenges during reaction work-up and purification. This document provides in-depth, experience-driven answers and troubleshooting protocols to ensure you can isolate your target molecules with high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational knowledge required for successfully handling orthoester-derived products.

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

Understanding potential impurities is the first step toward designing an effective purification strategy. In reactions involving Triethyl 2-chloroorthoacetate, you can typically expect:

  • Unreacted Starting Materials: Triethyl 2-chloroorthoacetate and any other reactants.

  • Ethanol: A common byproduct of reactions where an alkoxy group is displaced.

  • Hydrolysis Products: The most common impurity is the corresponding ester, Ethyl 2-chloroacetate , and ethanol. This arises from the breakdown of the orthoester in the presence of trace amounts of acid and water.[1][2]

  • Acid Catalyst: If your reaction required an acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids), it must be neutralized and removed.

  • Water: Introduced during the reaction or, more commonly, during aqueous work-up steps.

ImpuritySourceRecommended Removal Method
Unreacted Triethyl 2-chloroorthoacetate Incomplete reactionDistillation or Column Chromatography
Ethanol Reaction byproduct/hydrolysisAqueous wash, Rotovap, Distillation
Ethyl 2-chloroacetate Hydrolysis of orthoesterCareful aqueous wash, Distillation, Chromatography
Acid Catalyst Reaction conditionAqueous wash with a mild base (e.g., NaHCO₃ solution)
Water Work-up/environmentBrine wash followed by drying with anhydrous Na₂SO₄ or MgSO₄
Q2: My product seems to be decomposing during the aqueous work-up. What is happening and how can I prevent it?

This is the most frequent issue encountered with orthoester products. The underlying cause is acid-catalyzed hydrolysis .[1][3] Orthoesters are stable under neutral and basic conditions but rapidly break down to form an ester and two equivalents of alcohol in the presence of even catalytic amounts of acid and water.[2]

Causality: The mechanism involves protonation of one of the oxygen atoms, which creates a good leaving group (an alcohol). Subsequent elimination and attack by water lead to the final ester product.

Preventative Measures:

  • Avoid Acid: Ensure that your work-up conditions are neutral or slightly basic at all times. If the reaction is performed under acidic conditions, it must be quenched thoroughly into a cold, weakly basic solution (e.g., saturated sodium bicarbonate).

  • Use Cold Solutions: Perform all aqueous washes with cold (0-5 °C) solutions to slow down the rate of hydrolysis.

  • Minimize Contact Time: Do not let your product sit in an aqueous phase for extended periods. Separate the layers promptly after washing.

  • Immediate Drying: After the final aqueous wash (typically with brine to remove bulk water), immediately dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Q3: What is a reliable, general-purpose work-up protocol for these reactions?

This protocol is designed to neutralize acid, remove water-soluble components, and minimize product degradation.

Step-by-Step Experimental Protocol: Gentle Orthoester Work-up

  • Quenching: Cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: The bicarbonate solution will neutralize any acid catalyst. Be cautious, as CO₂ evolution (bubbling) may occur if a significant amount of acid is present.[4]

  • Extraction: If your reaction solvent is water-miscible, add an appropriate immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Shake the separatory funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1x cold saturated aqueous NaHCO₃ solution.

    • 1x cold deionized water.

    • 1x cold saturated aqueous NaCl (brine) solution.

    • Expert Insight: The brine wash helps remove most of the dissolved water from the organic phase, making the final drying step more efficient.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask. The drying agent should appear free-flowing (like a snow globe) when the solution is dry. If it clumps together, add more.

  • Filtration & Concentration: Filter or decant the dried solution away from the drying agent. Concentrate the solvent using a rotary evaporator to yield the crude product.

G cluster_0 Reaction Work-up Workflow Reaction Mixture Reaction Mixture Quench (Cold NaHCO3) Quench (Cold NaHCO3) Reaction Mixture->Quench (Cold NaHCO3) Neutralize Acid Extract (Organic Solvent) Extract (Organic Solvent) Quench (Cold NaHCO3)->Extract (Organic Solvent) Wash (Brine) Wash (Brine) Extract (Organic Solvent)->Wash (Brine) Remove H2O Dry (Na2SO4) Dry (Na2SO4) Wash (Brine)->Dry (Na2SO4) Filter & Concentrate Filter & Concentrate Dry (Na2SO4)->Filter & Concentrate Crude Product Crude Product Filter & Concentrate->Crude Product

Caption: General workflow for a safe orthoester product work-up.

Q4: How do I choose between distillation and flash column chromatography for final purification?

The choice depends on the physical properties of your product and the impurities present.

FeatureFractional DistillationFlash Column Chromatography
Best For Thermally stable liquids with significantly different boiling points (>25 °C difference) from impurities.Non-volatile, thermally sensitive compounds, or separation of compounds with similar polarities.
Advantages Excellent for large scales, can yield very pure material, solvent-free product.Highly versatile, can separate complex mixtures, operates at room temperature.
Disadvantages Requires thermal stability, ineffective for azeotropes or close-boiling mixtures, potential for degradation at high temperatures.Can be lower yielding, requires solvent removal, silica gel can be slightly acidic.
Pro-Tip Always use vacuum distillation for high-boiling compounds to reduce the temperature and prevent decomposition.To mitigate the acidity of silica gel, you can use silica pre-treated with triethylamine (Et₃N) or use a more neutral stationary phase like alumina.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during purification.

Problem: My final product is contaminated with solvent or water.
  • Symptom: Broad signals in the ¹H NMR spectrum (especially for water), or GC/MS analysis shows residual solvent.

  • Primary Cause: Incomplete drying of the organic layer or insufficient removal of solvent under vacuum.

  • Troubleshooting Steps:

    • Verify Drying: Was the drying agent free-flowing before filtration? If not, the solution was not dry. The product can be re-dissolved in a dry solvent and re-dried.

    • Optimize Concentration: When using a rotary evaporator, ensure the vacuum is sufficient and the bath temperature is appropriate (typically ~40% of the solvent's boiling point in °C). For high-boiling solvents, a high-vacuum pump may be needed.

    • Azeotropic Removal: For stubborn residual water, dissolve the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and reconcentrate. This can effectively pull the last traces of water out.

Problem: My yield is significantly lower than expected after purification.
  • Symptom: Low mass of the final, pure product.

  • Primary Cause: This can result from mechanical losses, incomplete extraction, or product decomposition during work-up or purification.

  • Troubleshooting Flowchart:

G start Low Yield Observed check_workup Check Work-up pH: Was it neutral/basic? start->check_workup check_extraction Check Aqueous Layers: Is product present (TLC/LCMS)? check_workup->check_extraction Yes solution_hydrolysis Root Cause: Hydrolysis Solution: Use colder, faster, more basic work-up. check_workup->solution_hydrolysis No check_purification Review Purification Method check_extraction->check_purification No solution_extraction Root Cause: Incomplete Extraction Solution: Perform more extractions or use a different solvent. check_extraction->solution_extraction Yes solution_distillation Distillation Issue: Decomposition? -> Lower vacuum. Poor Separation? -> Use fractional column. check_purification->solution_distillation Distillation solution_chromatography Chromatography Issue: Product on column? -> Use more polar eluent. Streaking? -> Add Et3N to eluent. check_purification->solution_chromatography Chromatography

Caption: Decision tree for troubleshooting low product yield.

Problem: My distillation is inefficient, or the product is co-distilling with an impurity.
  • Symptom: The boiling point range is broad during distillation, or the collected fractions are not pure.

  • Primary Cause: The boiling points of the components are too close, or an azeotrope has formed.

  • Troubleshooting Steps:

    • Improve Efficiency: Switch from a simple distillation to a fractional distillation setup. Using a Vigreux column or a packed column (e.g., with Raschig rings) increases the number of theoretical plates and improves separation.[5][6]

    • Change Pressure: Applying a vacuum will lower the boiling points of all components. This can sometimes increase the difference in boiling points (ΔT) enough to allow for separation.

    • Alternative Technique: If distillation fails, the compounds may be inseparable by this method. Flash column chromatography is the logical next step.

Safety & Handling

Always handle Triethyl 2-chloroorthoacetate and related compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated fume hood. These compounds are flammable liquids and are sensitive to moisture.[8][9] Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

References

Technical Support Center: Troubleshooting Low Conversion in Amidoester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amidoester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amidoester synthesis and effectively troubleshoot low conversion rates. By understanding the underlying principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: My amidoester synthesis is resulting in a low yield. What are the most common initial factors to check?

Low yields in amidoester synthesis can often be traced back to a few key areas. First, assess the purity and stability of your starting materials, particularly the carboxylic acid and the amino alcohol.[1] Impurities or degradation can significantly hinder the reaction. Second, ensure that your reaction is conducted under strictly anhydrous (moisture-free) conditions, as water can lead to unwanted side reactions, such as the hydrolysis of activated intermediates.[1] Finally, reconsider your choice of coupling agent and reaction conditions, as these are critical for efficient amide bond formation.[2][3]

Q2: I'm observing the formation of a significant amount of a urea byproduct. What is causing this and how can I prevent it?

The formation of a symmetrical urea is a common side reaction, especially when using carbodiimide-based coupling reagents like DCC or EDC.[1] This occurs when the activated carboxylic acid intermediate is not consumed quickly enough by the amino alcohol, allowing it to react with another molecule of the amine. To minimize this, consider the order of reagent addition; adding the amine slowly to the pre-activated carboxylic acid can help.[1] Using an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can also trap the activated intermediate as a more stable active ester, reducing the likelihood of urea formation.[4]

Q3: My starting materials are sterically hindered. What strategies can I employ to improve conversion?

Steric hindrance can significantly lower the reaction rate by impeding the approach of the nucleophilic amino alcohol to the activated carboxylic acid.[4] In such cases, switching to a more potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can be beneficial.[3] These reagents are known to be more effective for coupling sterically demanding substrates. Additionally, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid decomposition of reactants or products.[5]

Q4: How critical is the stoichiometry of the reactants?

The stoichiometry of the reactants has a considerable effect on the yield of the desired amidoester.[6][7][8] While a 1:1 ratio of the carboxylic acid and amino alcohol is theoretically required, in practice, using a slight excess (1.1-1.5 equivalents) of one reagent can sometimes drive the reaction to completion, especially if one of the starting materials is particularly valuable or prone to side reactions.[2] However, a large excess should be avoided as it can complicate purification. It's crucial to accurately calculate and dispense your reagents to ensure the intended molar ratios.[9]

In-Depth Troubleshooting Guide

Low conversion in amidoester synthesis can be a multifaceted problem. This guide provides a systematic approach to identifying and resolving the root cause.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Low Conversion Observed CheckReagents 1. Assess Reagent Quality - Purity (NMR, LC-MS) - Anhydrous? Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions - Anhydrous? - Temperature - Solvent CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Dry Reagents CheckReagents->PurifyReagents Issue Found CheckCoupling 3. Re-evaluate Coupling Strategy - Coupling Reagent - Additives CheckConditions->CheckCoupling Conditions OK OptimizeTempSolvent Optimize T° & Solvent CheckConditions->OptimizeTempSolvent Issue Found CheckStoichiometry 4. Verify Stoichiometry - Accurate Weighing - Molar Ratios CheckCoupling->CheckStoichiometry Strategy OK ChangeCoupling Change Coupling Agent/ Additive CheckCoupling->ChangeCoupling Issue Found Purification 5. Optimize Purification - Byproduct Removal - Product Stability CheckStoichiometry->Purification Stoichiometry OK Recalculate Recalculate & Re-weigh CheckStoichiometry->Recalculate Issue Found Success Successful Synthesis Purification->Success Purification Optimized NewPurification Develop New Purification Method Purification->NewPurification Issue Found AmidoesterSynthesis cluster_reactants Reactants CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster + AminoAlcohol HO-R'-NH₂ (Amino Alcohol) Amidoester R-CO-NH-R'-OH (Amidoester) AminoAlcohol->Amidoester CouplingAgent Coupling Agent (e.g., DCC, HATU) CouplingAgent->ActivatedEster ActivatedEster->Amidoester + Amino Alcohol Byproduct Byproduct (e.g., DCU) ActivatedEster->Byproduct Side Reactions

References

Technical Support Center: Catalyst Deactivation in Reactions with Triethyl 2-Chloroorthoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation specifically encountered during reactions involving triethyl 2-chloroorthoacetate. As experienced chemists know, catalyst performance is paramount for reaction efficiency, yield, and reproducibility. The unique structure of triethyl 2-chloroorthoacetate, while synthetically useful, introduces specific challenges that can lead to rapid catalyst deactivation. This guide is structured to help you diagnose, troubleshoot, and prevent these issues, ensuring the success of your synthetic endeavors.

Understanding the Challenge: The Double-Edged Sword of the Chloro Group

Triethyl 2-chloroorthoacetate is a valuable reagent, often employed in variations of the Johnson-Claisen rearrangement to introduce a functionalized two-carbon unit.[1][2][3] These reactions are typically catalyzed by weak Brønsted acids or, for enhanced reactivity and selectivity, Lewis acids.[4][5]

The primary challenge arises from the presence of the chlorine atom. Under thermal or acidic conditions, triethyl 2-chloroorthoacetate can eliminate ethanol and subsequently HCl, or HCl can be generated as a byproduct of subsequent reactions. This in-situ generation of chloride ions and HCl is a primary culprit in the deactivation of many common catalysts, particularly Lewis acids.

Frequently Asked Questions (FAQs)

Q1: My reaction with triethyl 2-chloroorthoacetate is sluggish or has completely stalled. What are the likely causes?

A stalled reaction is a common symptom of catalyst deactivation.[6] The most probable causes are:

  • Catalyst Poisoning: Chloride ions generated from the substrate can irreversibly bind to the active sites of your catalyst, especially if you are using a Lewis acid.[7]

  • Hydrolysis: Trace amounts of water in your reagents or solvent can hydrolyze Lewis acid catalysts, rendering them inactive.[8]

  • Insufficient Catalyst Loading: The initial catalyst charge may be too low to overcome low-level impurities or inherent substrate instability.

Q2: I'm observing a significant drop in yield compared to similar reactions with other orthoesters. Why might this be happening?

A lower-than-expected yield, assuming complete conversion of the starting material, often points to a loss of catalyst activity over the course of the reaction. This gradual deactivation means that while the reaction initiates, it does not proceed to completion efficiently. The likely cause is slow poisoning of the catalyst by chloride species generated during the reaction.

Q3: My reaction is producing unexpected side products. Could this be related to catalyst deactivation?

Yes. Altered catalyst surfaces due to poisoning or fouling can change the reaction pathway, leading to different products.[9] For instance, a partially deactivated Lewis acid might be less effective at promoting the desired rearrangement, allowing for competing side reactions to dominate.

Q4: Can I regenerate a catalyst that has been used in a reaction with triethyl 2-chloroorthoacetate?

Regeneration is sometimes possible but depends on the nature of the catalyst and the deactivation mechanism.

  • For deactivation by organic residues (fouling), calcination (heating under a controlled atmosphere) can be effective.

  • For Lewis acids poisoned by halides, regeneration can be more challenging. In some cases, washing with a non-coordinating solvent may remove some surface-bound inhibitors. However, strong coordination of chloride to the metal center may be irreversible.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Poisoning by Chloride

This guide will walk you through the steps to identify and address catalyst poisoning, the most common issue in these reactions.

Symptoms:

  • Rapid or gradual loss of reaction rate.[9]

  • Reaction fails to reach completion.

  • Inconsistent results between batches.

Diagnostic Workflow:

A Reaction Stalled or Sluggish B Run a Control Reaction (non-chlorinated orthoester) A->B C Does Control Reaction Proceed? B->C D_yes Yes C->D_yes Proceeds Normally D_no No C->D_no Also Fails E Chloride Poisoning is Likely D_yes->E F Issue is Not Substrate-Specific D_no->F H Implement Mitigation Strategies E->H G Troubleshoot General Reaction Conditions (solvent, temp, etc.) F->G

Caption: Diagnostic workflow for chloride poisoning.

Mitigation Strategies & Protocols:

1. Use of a Halide Scavenger:

  • Rationale: A scavenger can sequester chloride ions as they are formed, preventing them from reaching the catalyst's active sites.

  • Protocol:

    • To your reaction vessel, add the solvent, catalyst, and a stoichiometric excess (relative to the theoretical HCl generated) of a non-nucleophilic base or halide scavenger (e.g., silver carbonate, propylene oxide).

    • Stir for 10-15 minutes before adding the triethyl 2-chloroorthoacetate and other reagents.

    • Proceed with the reaction as planned, monitoring for improved performance.

2. Catalyst Selection:

  • Rationale: Some catalysts are inherently more resistant to halide poisoning.

  • Recommendations:

    • Consider using a Brønsted acid catalyst (e.g., propionic acid, p-toluenesulfonic acid) if compatible with your substrate, as they are generally less susceptible to halide poisoning than Lewis acids.[1]

    • If a Lewis acid is required, opt for those known for higher stability, such as hafnium or zirconium-based catalysts.[10]

3. In-situ Catalyst Generation:

  • Rationale: Adding the catalyst precursor and ligand separately can sometimes lead to a more active and stable catalytic species in the presence of challenging substrates.

  • Protocol:

    • In a dry flask under an inert atmosphere, dissolve the ligand in the reaction solvent.

    • Add the metal precursor and stir to allow for complex formation.

    • Introduce the remaining reagents, including the triethyl 2-chloroorthoacetate.

Guide 2: Addressing Deactivation by Hydrolysis

Symptoms:

  • Reaction fails to initiate, especially with water-sensitive Lewis acids (e.g., AlCl₃, TiCl₄).[8][11]

  • Formation of metal hydroxides or oxides (visible as a precipitate).

Diagnostic and Preventative Workflow:

cluster_diagnosis Diagnosis cluster_prevention Prevention A Reaction Failure with Water-Sensitive Catalyst B Check Water Content of Reagents and Solvents (Karl Fischer) A->B C Elevated Water Content? B->C D_yes Yes C->D_yes D_no No C->D_no E Hydrolysis is the Likely Cause D_yes->E F Consider Other Deactivation Mechanisms D_no->F G Implement Strict Anhydrous Techniques E->G H Use Freshly Distilled Solvents G->H I Dry Reagents (e.g., over molecular sieves) G->I J Perform Reactions Under Inert Atmosphere (Nitrogen or Argon) G->J

Caption: Workflow for diagnosing and preventing catalyst hydrolysis.

Protocol for Ensuring Anhydrous Conditions:

  • Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents).

  • Reagent Preparation: Dry liquid reagents over activated molecular sieves (3Å or 4Å). Solid reagents can be dried in a vacuum oven.

  • Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Use septa and syringes for reagent addition.

Data Summary: Catalyst Susceptibility

Catalyst TypeCommon ExamplesSusceptibility to Chloride PoisoningSusceptibility to HydrolysisMitigation Strategies
Brønsted Acids Propionic acid, TsOHLowLowGenerally robust
Classic Lewis Acids AlCl₃, TiCl₄, SnCl₄HighVery HighStrict anhydrous conditions, halide scavengers
Water-Tolerant Lewis Acids Sc(OTf)₃, Yb(OTf)₃Moderate to HighLow to ModerateHalide scavengers, careful substrate purification
Heterogeneous Catalysts HClO₄–SiO₂, NaHSO₄–SiO₂[5]ModerateLowFiltration and potential reuse, though poisoning can be cumulative

References

removing succinimide byproduct from 2-Chloro-1,1,1-triethoxyethane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-Chloro-1,1,1-triethoxyethane, a valuable orthoester intermediate, is frequently accomplished by the chlorination of triethyl orthoformate. A common and effective reagent for this transformation is N-Chlorosuccinimide (NCS).[1][2][3] NCS is favored for its ease of handling as a solid and its predictable reactivity, acting as a source of electrophilic chlorine.[4] However, a direct consequence of using NCS is the stoichiometric formation of succinimide as a byproduct. While the reaction itself is often efficient, the challenge lies in the downstream processing—specifically, the complete removal of succinimide from the final product.

This guide provides in-depth troubleshooting advice and detailed protocols to address the challenges associated with succinimide byproduct removal, ensuring the high purity of your this compound.

Troubleshooting Guide & Protocols

This section is designed in a question-and-answer format to directly address common issues encountered during the purification process.

Question 1: I've completed my reaction. Why is my crude product contaminated with a white solid, and how did it form?

Answer: The white solid is succinimide, an unavoidable byproduct when using N-Chlorosuccinimide (NCS) as the chlorinating agent. The reaction proceeds via an electrophilic attack of the orthoester on the polarized N-Cl bond of NCS. The nitrogen atom in NCS acts as a leaving group, abstracting a proton to form the stable, five-membered ring structure of succinimide.

The overall reaction is as follows:

Triethyl Orthoformate + N-Chlorosuccinimide (NCS) → this compound + Succinimide

Understanding this mechanism is key to anticipating the presence of the byproduct and designing an effective purification strategy.

reaction_mechanism Figure 1: Reaction of Triethyl Orthoformate with NCS TEOF Triethyl Orthoformate NCS N-Chlorosuccinimide (NCS) Product This compound TEOF->Product + NCS TEOF->Product Byproduct Succinimide NCS->Byproduct Forms

Caption: Figure 1: Reaction of Triethyl Orthoformate with NCS.

Question 2: I tried filtering the reaction mixture, but my product is still impure. Why didn't this work?

Answer: Simple filtration is often insufficient due to the solubility profile of succinimide. While it is insoluble in strictly non-polar solvents like hexane and ether, its solubility increases in the presence of more polar solvents or the product itself.[5][6][7] Many chlorination reactions are performed in solvents like dichloromethane (DCM) or chloroform, in which succinimide has some solubility.[8] Therefore, a significant portion of the succinimide byproduct will remain dissolved in the reaction filtrate.

A more robust method that leverages solubility differences, such as a liquid-liquid extraction, is necessary for effective separation.

Question 3: What is the most effective method for removing the bulk of the succinimide byproduct after the reaction?

Answer: An aqueous workup (liquid-liquid extraction) is the most efficient and scalable method for removing the majority of the succinimide. This technique exploits the high water solubility of succinimide versus the low water solubility of the desired organic product, this compound.[5][9]

By washing the crude reaction mixture with water or a mild aqueous base, the polar succinimide is selectively partitioned into the aqueous phase, leaving the cleaner product in the organic phase. Using a weak base like sodium bicarbonate is particularly effective, as it deprotonates the slightly acidic succinimide (pKa ≈ 9.6), forming the highly water-soluble sodium succinimide salt. This basic wash also neutralizes any trace acid catalysts that may have been used.

Experimental Protocol: Extractive Workup
  • Solvent Addition: After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane). This ensures the product remains in a distinct organic layer.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove a significant portion of the succinimide.

  • Basic Wash: Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This converts the remaining succinimide to its even more water-soluble salt. Vent the separatory funnel frequently, as CO₂ evolution may occur if the reaction mixture is acidic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, largely purified product.

extraction_workflow cluster_waste Aqueous Waste (Discard) start Crude Reaction Mixture (Product + Succinimide) step1 1. Dilute with Organic Solvent (e.g., Ether) start->step1 step2 2. Transfer to Separatory Funnel & Wash with H₂O step1->step2 step3 3. Wash with Saturated NaHCO₃ Solution step2->step3 waste1 Aqueous Layer 1: (H₂O + most Succinimide) step2->waste1 step4 4. Wash with Brine step3->step4 waste2 Aqueous Layer 2: (NaHCO₃(aq) + Succinimide Salt) step3->waste2 step5 5. Dry Organic Layer (e.g., MgSO₄) step4->step5 waste3 Aqueous Layer 3: (Brine) step4->waste3 end Purified Product Solution step5->end

Caption: Figure 2: Workflow for Succinimide Removal via Extraction.

Question 4: My NMR still shows trace succinimide after an aqueous workup. How can I achieve >99% purity?

Answer: For applications requiring very high purity, two main techniques are recommended: vacuum distillation or silica gel chromatography.[10][11] The choice depends on the scale of your reaction and the available equipment.

Method A: Vacuum Distillation

This method is ideal for larger scales and exploits the vast difference in boiling points between the product and the byproduct. This compound is a relatively volatile liquid, while succinimide is a high-boiling solid.

CompoundBoiling Point (°C)Volatility
This compound75-80 °C @ 15 mmHg[12]Volatile
Succinimide285-290 °C @ 760 mmHg[5][6]Non-volatile

By distilling the material under reduced pressure, you can selectively vaporize and collect the pure product, leaving the non-volatile succinimide and other high-boiling impurities behind in the distillation flask.

Method B: Silica Gel Chromatography

For smaller scales or when distillation is not feasible, flash column chromatography is an excellent alternative.[13] This technique separates compounds based on their polarity. The desired product is significantly less polar than succinimide.

Experimental Protocol: Flash Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 ratio).

  • Loading and Elution: Load the adsorbed product onto the column. Elute the column with the chosen solvent system.

  • Fraction Collection: The less polar this compound will elute from the column first. The more polar succinimide will be strongly retained by the silica and will elute much later or can be left on the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of succinimide relevant to purification?

A1: Understanding these properties is crucial for designing your purification strategy.

PropertyValueImplication for Purification
Appearance White crystalline solid[14]Can sometimes precipitate from non-polar reaction mixtures.
Melting Point 123-126 °C[5][14]Solid at room temperature.
Boiling Point 285-290 °C[5][6]Non-volatile under typical vacuum distillation conditions for the product.
Solubility Soluble in water and ethanol; Insoluble in ether, chloroform, hexane.[5][6][7]Key property exploited in aqueous extractions.

Q2: Is there a risk of hydrolyzing my orthoester product or the succinimide byproduct during a basic wash?

A2: Yes, this is a valid concern. Orthoesters are sensitive to acid but relatively stable to mild base. Succinimide can be hydrolyzed to succinamic acid under basic conditions.[15][16] This is why a mild base like saturated sodium bicarbonate is strongly recommended over stronger bases like sodium hydroxide (NaOH). A brief wash with cold NaHCO₃ solution is generally sufficient to deprotonate the succinimide for removal without causing significant hydrolysis of either the product or the byproduct.[17]

Q3: Are there alternative synthesis routes that avoid the succinimide byproduct altogether?

A3: Yes, alternative methods exist, though they come with their own sets of challenges. For example, direct chlorination using gaseous chlorine has been reported.[18] However, this method requires specialized equipment for handling a corrosive and toxic gas and may offer different selectivity profiles, potentially leading to over-chlorination. For most lab-scale syntheses, the NCS route followed by a robust purification protocol remains a practical and widely used approach.

References

Navigating the Johnson-Claisen Rearrangement: A Technical Guide to Minimizing By-product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Johnson-Claisen rearrangement with orthoesters. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we will delve into the nuances of minimizing by-product formation, drawing on mechanistic principles and field-proven strategies to enhance your reaction outcomes.

Introduction to the Challenge

The Johnson-Claisen rearrangement is a highly effective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[1] The reaction proceeds through the in-situ formation of a ketene acetal intermediate, which then undergoes a[1][1]-sigmatropic rearrangement.[1][2] While elegant in its design, the reaction's efficiency can be compromised by the formation of various by-products. This guide provides a comprehensive resource to troubleshoot and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Johnson-Claisen rearrangement with orthoesters?

The reaction is initiated by the acid-catalyzed exchange of an alkoxy group from the orthoester with the allylic alcohol, forming a mixed orthoester. Subsequent elimination of an alcohol molecule generates a key ketene acetal intermediate. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the final γ,δ-unsaturated ester.[2]

Q2: Why is a weak acid, such as propionic acid, typically used as a catalyst?

The use of a weak acid is a critical control element. It is sufficiently acidic to catalyze the formation of the reactive ketene acetal intermediate but is mild enough to prevent significant acid-catalyzed side reactions, such as the dehydration of the allylic alcohol starting material.[3]

Q3: What is the role of temperature in this reaction?

The Johnson-Claisen rearrangement often requires elevated temperatures (typically 100-200 °C) to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[3] However, excessively high temperatures can promote side reactions and decomposition, leading to reduced yields and the formation of impurities. Microwave-assisted heating has been shown to be an effective method for rapidly reaching the desired reaction temperature, often leading to improved yields and shorter reaction times.[4]

Q4: How does the choice of orthoester impact the reaction?

The structure of the orthoester determines the ester group in the final product. For example, triethyl orthoacetate will yield an ethyl ester, while trimethyl orthoacetate will produce a methyl ester. The choice of orthoester can also influence the reaction rate and the propensity for side reactions, although this is often substrate-dependent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their probable causes, and actionable solutions to minimize by-product formation.

Problem 1: Low Yield of the Desired γ,δ-Unsaturated Ester with Significant Starting Material Remaining
  • Possible Cause A: Incomplete formation of the ketene acetal intermediate. The equilibrium for the formation of the mixed orthoester may not be sufficiently shifted towards the product.

    • Solution: The formation of the mixed orthoester is a reversible reaction that produces a molecule of alcohol (e.g., ethanol from triethyl orthoacetate).[2] To drive the equilibrium forward, it is often beneficial to remove this alcohol by-product as it forms. This can be achieved by performing the reaction in an apparatus equipped with a Dean-Stark trap or by carrying out the reaction in a high-boiling solvent and allowing the lower-boiling alcohol to distill off.

  • Possible Cause B: Insufficient thermal energy. The[1][1]-sigmatropic rearrangement has a significant activation barrier that requires thermal energy.

    • Solution: Ensure the reaction is heated to the appropriate temperature for the specific substrate. For thermally sensitive substrates, consider using microwave irradiation, which can provide rapid and efficient heating, often at a lower bulk temperature, leading to higher yields.[4]

Problem 2: Formation of a Significant Amount of a Diene By-product
  • Possible Cause: Acid-catalyzed dehydration of the allylic alcohol. The allylic alcohol starting material can undergo an elimination reaction in the presence of acid to form a diene. This is particularly problematic with strong acids and high temperatures.

    • Solution 1: Catalyst choice. Use a weak carboxylic acid catalyst, such as propionic acid, instead of a strong mineral acid. The weaker acid will still facilitate the desired reaction pathway without promoting significant elimination.[3]

    • Solution 2: Temperature control. Avoid excessively high reaction temperatures. If thermal promotion is necessary, consider a gradual increase in temperature or the use of microwave heating to minimize the time the allylic alcohol is exposed to acidic conditions at high temperatures.[4]

Problem 3: Presence of an Ester By-product Lacking the Allylic Moiety
  • Possible Cause: Hydrolysis of the orthoester. Orthoesters are sensitive to water, especially under acidic conditions, and can hydrolyze to form a simple ester and alcohols. For example, triethyl orthoacetate can hydrolyze to ethyl acetate and ethanol.

    • Solution: Maintain anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be protected from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).

Problem 4: The Reaction Mixture Darkens, and Complex By-products are Observed by TLC/GC-MS
  • Possible Cause: Decomposition of starting materials or intermediates. At high temperatures, the starting materials, the ketene acetal intermediate, or the product may be susceptible to decomposition.

    • Solution 1: Optimize reaction time and temperature. For a given substrate, systematically vary the reaction temperature and time to find the optimal balance between rearrangement and decomposition. The use of microwave heating can be particularly advantageous here, as it often allows for shorter reaction times.[4]

    • Solution 2: Use of a higher boiling, inert solvent. A high-boiling solvent can help to maintain a consistent reaction temperature and can also dilute the reactants, which may reduce the rate of bimolecular decomposition pathways.

Visualizing the Pathways

Main Reaction Mechanism

G Allylic_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Allylic_Alcohol->Mixed_Orthoester Orthoester Orthoester Orthoester->Mixed_Orthoester Weak_Acid Weak Acid (H+) Weak_Acid->Mixed_Orthoester Catalyst Mixed_Orthoester->Allylic_Alcohol + EtOH (Reversible) Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - EtOH Product γ,δ-Unsaturated Ester Ketene_Acetal->Product [3,3]-Sigmatropic Rearrangement Alcohol_byproduct Alcohol (e.g., EtOH) G cluster_0 Dehydration of Allylic Alcohol cluster_1 Hydrolysis of Orthoester Allylic_Alcohol Allylic Alcohol Diene Diene By-product Allylic_Alcohol->Diene - H2O (Acid-catalyzed) Orthoester Orthoester Simple_Ester Simple Ester By-product Orthoester->Simple_Ester + H2O (Acid-catalyzed) Water H2O (Trace) Water->Simple_Ester

References

stability of 2-Chloro-1,1,1-triethoxyethane in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-1,1,1-triethoxyethane

Welcome to the technical support guide for this compound (also known as Triethyl 2-chloroorthoacetate). This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile orthoester. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively and innovate confidently.

As an orthoester, the stability of this compound is critically dependent on the pH of its environment. Understanding this behavior is paramount to its successful application, whether it's used as a reactant, an intermediate, or a protecting group. This guide is structured into a direct troubleshooting section for immediate problem-solving and a comprehensive FAQ section for foundational knowledge.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause rooted in the chemical stability of the compound and provides a validated solution.

Issue 1: My reaction has stalled, and analysis shows my starting material, this compound, has been consumed, but my desired product has not formed. Instead, I'm detecting ethyl chloroacetate and ethanol.

  • Probable Cause: You have inadvertently introduced an acidic species into your reaction medium. Orthoesters are exceptionally sensitive to acid and undergo rapid hydrolysis, even with trace amounts of acid acting catalytically.[1][2][3] The presence of water, even at ppm levels, in an acidic environment is sufficient to initiate this degradation cascade. The likely source could be an acidic catalyst from a previous step, improperly neutralized glassware, or the use of reagents that are not rigorously anhydrous and acid-free.

  • Expert Recommendation & Protocol:

    • Rigorous Anhydrous & Aprotic Conditions: Ensure all solvents are passed through an activated alumina column or distilled from an appropriate drying agent (e.g., sodium/benzophenone). All reagents should be verified as anhydrous.

    • Glassware Neutralization: Before use, wash all glassware with a dilute base solution (e.g., 1% aqueous NaOH), rinse thoroughly with deionized water, followed by an acetone rinse, and then oven-dry at >120°C for at least 4 hours or flame-dry under vacuum.

    • Inclusion of a Proton Sponge: If your reaction can tolerate it, consider adding a non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butylpyridine or proton sponge (1,8-Bis(dimethylamino)naphthalene), to scavenge any trace protons without interfering with your primary reaction.

    • Reagent Purity Check: Verify the purity and pH of all starting materials. Some commercial reagents can contain acidic impurities from their manufacturing process.

Issue 2: I am attempting a reaction with a strong base (e.g., NaH, LDA, or concentrated NaOH), and I'm observing a complex mixture of byproducts instead of the expected reaction at a different functional group.

  • Probable Cause: While the orthoester functional group itself is stable under basic conditions, the complete molecule is not inert.[1][2] The chlorine atom on the adjacent carbon (the α-position) makes the molecule susceptible to base-mediated reactions. Strong, non-nucleophilic bases can promote elimination (E2) to form a ketene acetal intermediate. Strong, nucleophilic bases (like NaOH) can potentially lead to substitution (SN2) at the C-Cl bond, although this is generally slower than reactions at other electrophilic centers.[4][5]

  • Expert Recommendation & Protocol:

    • Select the Right Base: If you need to perform a reaction in the presence of the chloro-orthoester, carefully select your base. If you need to deprotonate another site, use a non-nucleophilic base (e.g., LiHMDS) at low temperatures (e.g., -78°C) to favor kinetic control and minimize side reactions.

    • Temperature Control: Perform the reaction at the lowest possible temperature to reduce the rate of potential elimination or substitution side reactions.

    • Alternative Substrates: If the desired reaction is incompatible with the α-chloro group, consider if an alternative orthoester without this functionality, or a different protecting group strategy, would be more suitable for your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the high acid sensitivity of this compound?

This compound is an orthoester. The acid-catalyzed hydrolysis of orthoesters is a rapid, multi-step process that is thermodynamically favorable.[6][7] The mechanism proceeds as follows:

  • Protonation: A proton from the acidic medium attaches to one of the oxygen atoms of the ethoxy groups. This makes the ethoxy group a much better leaving group (ethanol).[8]

  • Formation of a Carboxonium Ion: The protonated ethoxy group departs as a molecule of ethanol, leading to the formation of a highly stable, resonance-stabilized dialkoxycarboxonium ion. This step is typically the rate-determining step.[6]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the carboxonium ion.

  • Deprotonation: The resulting intermediate is deprotonated to form a hemiorthoester.

  • Decomposition: The hemiorthoester is itself unstable and rapidly decomposes, typically with further acid catalysis, to yield an ester (ethyl chloroacetate) and another molecule of ethanol.[1]

This entire cascade can be initiated by mere trace amounts of acid, making stringent control of reaction pH essential.

Q2: How stable is this compound in basic media?

The orthoester functional group, RC(OR')₃, is generally considered stable and unreactive in neutral or basic (alkaline) conditions.[2][9] Unlike esters, which undergo base-mediated saponification, orthoesters do not have a carbonyl group that is susceptible to direct nucleophilic attack by hydroxide ions.[10][11]

However, for this compound specifically, the presence of the chlorine atom on the adjacent carbon must be considered. While the orthoester linkage is secure, the C-Cl bond can be a site of reactivity for strong bases or nucleophiles, potentially leading to elimination or substitution reactions as detailed in Troubleshooting Issue 2. For most applications using mild bases (e.g., NaHCO₃, Et₃N, pyridine), the compound can be considered stable.

Q3: What are the recommended storage and handling conditions?

To ensure the long-term integrity of this compound, the following conditions are mandatory:

  • Storage: Store in an airtight container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), at the recommended temperature (typically 2-8°C).

  • Environment: Keep away from moisture, water, and all acidic materials, including acidic gases.[9]

  • Handling: Use only in a well-ventilated area or fume hood. When dispensing, use dry syringes or cannulas and an inert gas blanket to prevent atmospheric moisture from entering the container.

Q4: Can I use this compound as a protecting group? If so, how do I deprotect it?

Yes, orthoesters are excellent protecting groups for carboxylic acids due to their stability in basic and nucleophilic conditions and their ease of removal under mild acidic conditions.[1]

  • Protection: A carboxylic acid can be converted to a bicyclic orthoester, but this compound itself is more commonly used as a synthetic building block.

  • Deprotection: To cleave an orthoester and reveal the parent ester or carboxylic acid, you simply need to introduce mild aqueous acid. A typical condition would be stirring the compound in a mixture of tetrahydrofuran (THF) and 0.1 M HCl, or using acetic acid in a water/THF mixture. The reaction is usually rapid and can be monitored by TLC or GC/MS.

Data Summary: Stability Profile

The following table summarizes the stability and reactivity of this compound under different pH conditions.

ConditionStabilityPrimary Reaction PathwayKey ProductsRecommended Handling
Acidic (pH < 6) Highly Unstable Acid-catalyzed hydrolysisEthyl chloroacetate, Ethanol, Chloroacetic acidStrict exclusion of all acidic species and water. Use neutralized glassware and anhydrous solvents.
Neutral (pH ≈ 7) Moderately Stable Slow hydrolysis if water is presentTrace amounts of hydrolysis productsUse anhydrous conditions for long-term reactions. Store away from atmospheric moisture.
Basic (pH > 8) Generally Stable The orthoester group is stable. Strong bases may cause elimination (E2) or substitution (SN2) at the C-Cl bond.Ketene acetal (from elimination), Substitution productsUse mild, non-nucleophilic bases. For strong bases, use low temperatures and monitor for side reactions.

Mechanistic Pathways: Degradation of this compound

The following diagrams illustrate the key degradation pathways discussed.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 6) cluster_base Base-Mediated Elimination (Strong, Non-nucleophilic Base) A0 ClCH2C(OEt)3 A1 Protonated Intermediate [ClCH2C(OEt)2(O+HEt)] A0->A1 + H+ A2 Resonance-Stabilized Carboxonium Ion [ClCH2C(OEt)2]+ A1->A2 - EtOH A3 Hemiorthoester Intermediate ClCH2C(OEt)2(OH) A2->A3 + H2O, - H+ A4 Products: Ethyl Chloroacetate + Ethanol ClCH2COOEt + EtOH A3->A4 Decomposition B0 ClCH2C(OEt)3 B1 Transition State B0->B1 + Base (B:) B2 Products: Ketene Acetal + BH+ + Cl- CH2=C(OEt)2 B1->B2

Caption: Degradation pathways in acidic vs. strong basic media.

Experimental Protocol: Validating Stability

This protocol provides a method to qualitatively assess the stability of this compound in different media.

Objective: To demonstrate the compound's stability in neutral, acidic, and basic conditions via TLC analysis.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Solution A (Neutral): Pure anhydrous ethanol

  • Solution B (Acidic): Anhydrous ethanol with 1 drop of concentrated HCl per 10 mL

  • Solution C (Basic): Anhydrous ethanol with 1 drop of 50% NaOH solution per 10 mL

  • TLC plates (silica gel), TLC tank

  • Mobile phase: 9:1 Hexanes:Ethyl Acetate (adjust as needed)

  • Visualizing agent: Potassium permanganate stain

Procedure:

  • Prepare three small, dry vials. Label them "Neutral," "Acidic," and "Basic."

  • To each vial, add 1 mL of the corresponding solution (A, B, or C).

  • Add ~10 mg (or 1 drop) of this compound to each vial. Swirl to mix.

  • Immediately spot a baseline on a TLC plate for each of the three solutions, plus a reference spot of the pure starting material. Label appropriately. This is the t=0 time point.

  • Allow the vials to stand at room temperature. After 15 minutes, spot the TLC plate again for each solution (t=15 min).

  • Develop the TLC plate in the hexanes/ethyl acetate mobile phase.

  • Dry the plate and visualize with the permanganate stain.

Expected Results & Interpretation:

  • Neutral Lane: You should see only one major spot corresponding to the starting material at both t=0 and t=15, indicating stability.

  • Acidic Lane: At t=0, you will see the starting material spot. At t=15, this spot should be significantly diminished or completely gone, with a new, lower Rf spot appearing, which corresponds to the hydrolysis product (ethyl chloroacetate). This demonstrates rapid degradation.

  • Basic Lane: You should observe the starting material spot largely unchanged at both time points, similar to the neutral lane, demonstrating the stability of the orthoester linkage to base.

This self-validating experiment provides direct, visual confirmation of the compound's pH-dependent stability profile.

References

workup procedure for quenching 2-Chloro-1,1,1-triethoxyethane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Quenching and Workup Procedures

Welcome to the technical support center for 2-Chloro-1,1,1-triethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps of quenching and workup. As a versatile electrophile and orthoester, successful isolation of your target molecule hinges on a well-designed and meticulously executed workup protocol. This document provides scenario-based troubleshooting, detailed protocols, and the scientific rationale behind each procedural choice.

PART 1: Core Principles & Safety First

What is this compound?

This compound (also known as triethyl 2-chloroorthoacetate) is a dual-functionality reagent.[1][2] It possesses a reactive primary chloride, making the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution.[3] Simultaneously, it features an acid-sensitive orthoester group, which can be a stable protecting group or a precursor to other functionalities upon hydrolysis.[2][4] Its primary application is as a building block for introducing the 2,2,2-triethoxyethyl moiety into molecules.[5]

Safety is Paramount: Handling and Quenching Precautions

Before any experiment, a thorough risk assessment is mandatory.[6][7] this compound is a flammable liquid that can cause serious skin and eye irritation.[8][9][10]

Key Safety Directives:

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][11]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][12] It is also moisture-sensitive.[11]

  • Quenching Exotherms: Be aware that quenching reactions, especially those involving highly reactive reagents like organometallics, can be highly exothermic. Always perform quenching slowly, with efficient stirring, and in an ice bath to control the temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[8]

PART 2: Troubleshooting Guides & FAQs (Question & Answer Format)

This section addresses specific issues you may encounter during the workup of reactions involving this compound.

Scenario 1: Reactions with Strong Organometallic Nucleophiles (e.g., Grignard Reagents)

These reactions are common for forming new carbon-carbon bonds. The workup is a multi-step process aimed at neutralizing the excess Grignard reagent, hydrolyzing the intermediate magnesium alkoxide, and separating the product.[13][14]

Q1: My reaction mixture turned into an un-stirrable solid mass after adding the quenching agent. What happened and how can I fix it?

A1: This is a classic sign of precipitating magnesium salts (Mg(OH)X or Mg(OH)₂) in a concentrated solution. This typically occurs when quenching with water or dilute acid too quickly or with insufficient solvent.

  • Causality: Grignard reagents are strong bases.[13] When quenched, they form magnesium salts. In non-polar solvents like diethyl ether or THF, these salts have very low solubility and crash out of the solution, trapping your product and making stirring impossible.

  • Solution:

    • Dilute: Carefully add more of your anhydrous reaction solvent (e.g., THF, Et₂O) to try and break up the solid mass.

    • Use a Buffered Quench: The preferred method is to quench slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[6][7] The NH₄Cl solution is weakly acidic, which protonates the alkoxide intermediate and reacts with excess Grignard reagent, but it is buffered, preventing a rapid, uncontrolled pH change and often forming more manageable precipitates.

    • Extraction: After the quench is complete, add water to dissolve the remaining salts. You may need to add a significant volume. Proceed with a standard liquid-liquid extraction.

Q2: During my acidic workup, I lost my orthoester functionality and isolated an ethyl ester instead. Why?

A2: You have inadvertently hydrolyzed the orthoester. Orthoesters are stable to bases but are readily hydrolyzed under acidic conditions to form an ester and alcohols.[2]

  • Causality: The mechanism involves protonation of one of the ether oxygens, followed by elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This ion is then attacked by water, and subsequent steps lead to the formation of the ethyl ester.

  • Prevention & Control:

    • Avoid Strong Acid: Do not use strong acids like HCl or H₂SO₄ for the primary quench if you wish to retain the orthoester.

    • Buffered System: Use saturated aqueous NH₄Cl.[7] This provides a mildly acidic environment (pH ~4.5-5.5) sufficient to protonate the alkoxide but generally mild enough to avoid rapid orthoester hydrolysis, especially at low temperatures.

    • Quick Extraction: After quenching, do not let your organic layer remain in contact with the aqueous layer for an extended period. Promptly separate the layers, wash the organic phase with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Q3: I see multiple products in my crude NMR/TLC, including what appears to be a ketone. Where did this come from?

A3: This can arise if your this compound starting material has been partially hydrolyzed to ethyl chloroacetate before the reaction, or if hydrolysis occurred during workup followed by a second addition of the Grignard reagent.

  • Causality: If ethyl chloroacetate is present, the Grignard reagent will add to the carbonyl to form a tertiary alcohol. Alternatively, if the desired orthoester product is hydrolyzed to an ester during workup before all the Grignard reagent is quenched, a second equivalent of the Grignard can add to the newly formed ester, also leading to a tertiary alcohol.[13]

  • Solution:

    • Check Starting Material Purity: Ensure your this compound is pure and has been stored under anhydrous conditions.

    • Controlled Quenching: Ensure the excess Grignard reagent is fully quenched at low temperature before any significant hydrolysis of the orthoester can occur. This is another reason to favor a slow, cold quench with saturated NH₄Cl.

Scenario 2: Reactions with Weaker Nucleophiles (e.g., Amines, Thiols, Alkoxides)

These reactions typically proceed via an Sₙ2 mechanism.[3][15] The workup focuses on removing unreacted starting materials and any salts formed.

Q1: I have a basic nucleophile (e.g., an amine) in my product. How do I effectively remove the excess unreacted amine starting material?

A1: The best approach is to exploit the basicity of the amine to move it into an aqueous layer.

  • Causality: Amines are basic and can be protonated by acid to form water-soluble ammonium salts.

  • Solution:

    • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. The excess amine will be protonated and extracted into the aqueous phase.

    • Scientist's Note: Be cautious if your product contains acid-sensitive functional groups (like the orthoester!). If so, a milder wash with saturated ammonium chloride or even just water might be preferable, followed by purification via column chromatography.

    • Follow the acid wash with a wash using saturated sodium bicarbonate (NaHCO₃) to neutralize any residual acid, then a final wash with brine.

Q2: My reaction forms a salt byproduct (e.g., NaCl, KBr). How do I ensure its complete removal?

A2: The most effective method is a series of aqueous washes.

  • Causality: Inorganic salts have high solubility in water but are typically insoluble in the organic solvents used for extraction.

  • Solution:

    • Quench the reaction by adding water.

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract your product into an appropriate organic solvent.

    • Wash the organic layer multiple times with water to dissolve and remove the salt. A final wash with brine helps to remove dissolved water from the organic layer before drying.[16]

PART 3: Visualization & Standard Protocols

Decision Workflow for Quenching

The choice of quenching agent is critical and depends on the reactivity of the species in your flask.

G start Reaction Complete check_reagent Highly Reactive Reagents Present? (e.g., Grignard, n-BuLi, LAH) start->check_reagent strong_quench Slowly add quenching agent at 0 °C or below check_reagent->strong_quench Yes weak_quench Add quenching agent at RT or 0 °C check_reagent->weak_quench No choose_strong Choose Quenching Agent strong_quench->choose_strong water Water (Can be vigorous) weak_quench->water Neutral/Basic Conditions nh4cl Sat. aq. NH4Cl (Mild, Buffered) choose_strong->nh4cl Orthoester preservation needed acid Dilute Acid (e.g., 1M HCl) (Risk of Hydrolysis!) choose_strong->acid Orthoester hydrolysis desired workup Proceed to Aqueous Workup (Extraction, Washes, Drying) nh4cl->workup water->workup acid->workup

Caption: Decision tree for selecting a quenching strategy.

General Workup Protocol Visualization

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Flask cluster_3 Purification A 1. Quench Reaction (e.g., add sat. NH4Cl) B 2. Partition (Add organic solvent & water) A->B C 3. Extract (Separate layers) B->C D 4. Wash Organic Layer (e.g., with Brine) C->D E 5. Dry (Add Na2SO4) D->E F 6. Filter E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (e.g., Chromatography) G->H

Caption: Standard experimental workflow for aqueous workup.

Detailed Experimental Protocols

Protocol 1: Workup for a Grignard Reaction (Preserving the Orthoester)

This protocol is optimized for quenching a reaction between a Grignard reagent and this compound where the orthoester functionality is desired in the final product.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, place the reaction flask in an ice-water bath and allow the internal temperature to cool to 0-5 °C.

  • Prepare for Quench: Ensure you have a beaker of saturated aqueous ammonium chloride (NH₄Cl) solution ready and cooled in the ice bath as well.

  • Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise via an addition funnel or syringe.

    • Scientist's Note: Monitor the internal temperature closely. The quench is exothermic. If the temperature rises above 10 °C, pause the addition until it cools. A very slow addition is key to safety and selectivity.[17][18]

  • Stir: After the addition is complete, allow the biphasic mixture to stir vigorously for 15-30 minutes as it slowly warms to room temperature.[6]

  • Dilute and Transfer: Add deionized water to dissolve any precipitated salts. Transfer the entire mixture to a separatory funnel. If needed, add more organic solvent (e.g., diethyl ether) to ensure a reasonable volume for extraction.

  • Extract and Wash:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers.

    • Wash the combined organic layers with saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water.[16]

  • Dry and Concentrate:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify: Purify the crude material by column chromatography on silica gel or distillation as appropriate.

Quantitative Data: Common Quenching Agents
Quenching AgentpHUse CaseAdvantagesDisadvantages
Water (H₂O)~7General purpose, weak basesInexpensive, readily availableCan be highly exothermic with reactive reagents; forms insoluble metal hydroxides.
Sat. aq. NH₄Cl~5Grignard reagents, organolithiumsBuffered, mild, minimizes exotherm, helps keep metal salts in solution.[6][7]Introduces nitrogen-containing salts.
1 M HCl (aq)~0Strong bases, enolatesEffectively neutralizes bases, dissolves most metal salts.Will hydrolyze acid-sensitive groups like orthoesters.[2]
Sat. aq. NaHCO₃~8Acidic catalysts or byproductsMild base, neutralizes acid without being strongly caustic.Generates CO₂ gas (pressure buildup risk).

References

Triethyl 2-chloroorthoacetate Reactivity: A Technical Support Guide on Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triethyl 2-chloroorthoacetate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that mastering the reactivity of this versatile reagent is crucial for reproducible and high-yielding experiments. A key, and often underestimated, factor governing its reactivity is the choice of solvent. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of solvent effects on your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with triethyl 2-chloroorthoacetate.

Q1: What are the primary applications of triethyl 2-chloroorthoacetate and how does solvent choice influence them?

Triethyl 2-chloroorthoacetate is primarily used in carbon-carbon bond formation, most notably in the Johnson-Claisen rearrangement .[1][2][3] In this reaction, it reacts with an allylic alcohol to form a γ,δ-unsaturated ester. The solvent plays a critical role in this process. Polar solvents are known to accelerate the rate of Claisen rearrangements.[2] The reaction is typically performed in higher boiling point, non-polar solvents like toluene or xylene to achieve the necessary reaction temperatures, often with a weak acid catalyst such as propionic acid.[4]

Another key application is its reaction with various nucleophiles. Under acidic conditions, it can generate a reactive ketene acetal or a dioxolenium ion, which is then readily attacked by nucleophiles. The solvent's ability to stabilize these charged intermediates can significantly impact the reaction rate and product distribution.

Q2: How does solvent polarity impact the reactivity of triethyl 2-chloroorthoacetate?

Solvent polarity has a substantial effect on reactions involving triethyl 2-chloroorthoacetate. For concerted reactions like the Johnson-Claisen rearrangement, polar solvents tend to accelerate the reaction to a greater extent.[2] This is attributed to the stabilization of the polar transition state. For reactions that proceed through ionic intermediates, such as acid-catalyzed nucleophilic substitution, polar solvents are also beneficial as they can solvate and stabilize the charged species, thereby lowering the activation energy and increasing the reaction rate.

Q3: What are the key differences when using polar protic versus polar aprotic solvents?

The choice between a polar protic and a polar aprotic solvent is critical and depends on the specific reaction being performed.

  • Polar Protic Solvents (e.g., ethanol, methanol, water) have O-H or N-H bonds and can act as hydrogen bond donors. While they are excellent at stabilizing both cations and anions, they can also participate in the reaction. For instance, in the presence of an acid catalyst, a protic solvent like ethanol can lead to transesterification or other side reactions. They are generally avoided unless a specific solvolysis reaction is desired.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are effective at solvating cations but less so for anions. This can leave the anionic nucleophile more "naked" and reactive, which is often advantageous in S_N2-type reactions. For reactions involving triethyl 2-chloroorthoacetate that proceed through cationic intermediates, polar aprotic solvents can provide the necessary stabilization without interfering with the reaction.

Q4: Why is it crucial to use anhydrous solvents for reactions with triethyl 2-chloroorthoacetate?

Orthoesters, including triethyl 2-chloroorthoacetate, are sensitive to moisture, especially under acidic conditions. They readily hydrolyze in the presence of water to form the corresponding ester (ethyl 2-chloroacetate) and ethanol. This hydrolysis is often irreversible and consumes the starting material, leading to lower yields of the desired product. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q5: Can other side reactions occur besides hydrolysis?

Yes, depending on the reaction conditions and the substrate, other side reactions can occur. Under strongly acidic conditions or at high temperatures, elimination reactions can take place. If the solvent is nucleophilic (e.g., an alcohol), it can compete with the intended nucleophile, leading to undesired byproducts. Careful control of reaction parameters such as temperature, catalyst loading, and solvent choice is essential to minimize these side reactions.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with triethyl 2-chloroorthoacetate, with a focus on solvent-related issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of Water: Hydrolysis of the orthoester is a common issue.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
Incorrect Solvent Choice: The solvent may not be suitable for the reaction temperature or may be inhibiting the reaction.For Johnson-Claisen rearrangements, high-boiling, non-polar solvents like toluene or xylene are often preferred to reach the required temperatures.
Inadequate Temperature: Many reactions with orthoesters, especially rearrangements, require elevated temperatures.Ensure the reaction is heated to the appropriate temperature as specified in the protocol. For Johnson-Claisen rearrangements, this can be in the range of 100-200 °C.[2]
Catalyst Issues: The acid catalyst may be inactive or used in the wrong concentration.Use a fresh, appropriate acid catalyst (e.g., propionic acid for Johnson-Claisen). Optimize the catalyst loading.
Formation of Side Products Hydrolysis: As mentioned, water contamination leads to the formation of ethyl 2-chloroacetate.Rigorously exclude water from the reaction system.
Transesterification: If an alcohol is used as a solvent or is present as an impurity, it can react with the orthoester.Use a non-alcoholic, aprotic solvent.
Elimination Reactions: At high temperatures, elimination to form a ketene acetal followed by other reactions can occur.Carefully control the reaction temperature and time.
Reaction is Too Slow Low Solvent Polarity: For reactions with polar transition states, a non-polar solvent may slow the reaction rate.While high temperatures often necessitate non-polar solvents, consider a more polar, high-boiling aprotic solvent if the reaction rate is a significant issue.
Insufficient Catalysis: The concentration of the acid catalyst may be too low.Gradually increase the catalyst loading while monitoring for the formation of side products.

Data Summary: Solvent Effects on Reactivity

The following table summarizes the qualitative effects of different solvent classes on reactions involving triethyl 2-chloroorthoacetate.

Solvent ClassExamplesDielectric ConstantKey CharacteristicsImpact on Triethyl 2-chloroorthoacetate Reactivity
Non-Polar Toluene, Xylene, HexaneLowLow polarity, often high-boiling.Commonly used for high-temperature reactions like the Johnson-Claisen rearrangement. Slower reaction rates for processes with polar transition states.
Polar Aprotic DMF, DMSO, AcetonitrileHighHigh polarity, no H-bond donation.Can accelerate reactions with polar transition states or ionic intermediates. Good for S_N2-type reactions with other nucleophiles.
Polar Protic Ethanol, Methanol, WaterHighHigh polarity, H-bond donors.Generally avoided due to the high risk of hydrolysis and transesterification. Can be used if solvolysis is the intended reaction.

Visualizing the Reaction and Solvent Choice

The Johnson-Claisen Rearrangement Mechanism

Johnson_Claisen cluster_initiation Initiation cluster_rearrangement Rearrangement Orthoester CH3(Cl)C(OEt)3 Protonated_Orthoester CH3(Cl)C(OEt)2(O+HEt) Orthoester->Protonated_Orthoester + H+ Allyl_Alcohol R-CH=CH-CH2OH H+ H+ Oxonium_Ion [CH3(Cl)C(OEt)2]+ Protonated_Orthoester->Oxonium_Ion - EtOH Mixed_Orthoester CH3(Cl)C(OEt)2(OCH2-CH=CHR) Oxonium_Ion->Mixed_Orthoester + Allyl Alcohol Ethanol EtOH Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - EtOH, H+ cat. Transition_State [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Product γ,δ-Unsaturated Ester Transition_State->Product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Solvent Selection Workflow

Solvent_Selection Start Start: Select Reaction Type Reaction_Type Is it a Johnson-Claisen Rearrangement? Start->Reaction_Type High_Temp High Temperature Required? (>100 °C) Reaction_Type->High_Temp Yes Nucleophilic_Sub Is it a Nucleophilic Substitution? Reaction_Type->Nucleophilic_Sub No Use_High_Boiling_Non_Polar Use High-Boiling Non-Polar Solvent (e.g., Toluene, Xylene) High_Temp->Use_High_Boiling_Non_Polar Yes Consider_Polar_Aprotic Consider Polar Aprotic Solvent (e.g., DMF, Acetonitrile) High_Temp->Consider_Polar_Aprotic No Protic_Solvent_Check Will a protic solvent interfere (hydrolysis, transesterification)? Nucleophilic_Sub->Protic_Solvent_Check Yes Protic_Solvent_Check->Consider_Polar_Aprotic No Avoid_Protic Strictly Avoid Protic Solvents. Use Anhydrous Aprotic Solvent. Protic_Solvent_Check->Avoid_Protic Yes End Proceed with Anhydrous Conditions Use_High_Boiling_Non_Polar->End Consider_Polar_Aprotic->End Avoid_Protic->End

Caption: Decision workflow for solvent selection.

Experimental Protocol: Johnson-Claisen Rearrangement

This protocol describes a general procedure for the Johnson-Claisen rearrangement of an allylic alcohol with triethyl 2-chloroorthoacetate.

Materials:

  • Allylic alcohol

  • Triethyl 2-chloroorthoacetate

  • Propionic acid (catalyst)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add the allylic alcohol (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution).

  • Addition of Orthoester: Add triethyl 2-chloroorthoacetate (1.5 - 3.0 eq) to the stirred solution.

  • Catalyst: Add a catalytic amount of propionic acid (0.05 - 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Solvent Considerations for this Protocol:

  • Toluene is a common choice due to its high boiling point and relatively low polarity, which facilitates the thermal rearrangement.

  • Xylene can be used for substrates that require even higher temperatures.

  • The use of a large excess of the orthoester can sometimes serve as the solvent, but this can make purification more challenging.[1]

  • It is crucial that the chosen solvent is anhydrous to prevent hydrolysis of the orthoester.

References

Validation & Comparative

A Comparative Guide for Synthetic Strategy: The Advantages of 2-Chloro-1,1,1-triethoxyethane over Ethyl Chloroacetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagent can fundamentally dictate the efficiency, safety, and overall success of a synthetic pathway. This guide provides an in-depth technical comparison between two key reagents used in the synthesis of complex molecules: 2-Chloro-1,1,1-triethoxyethane and ethyl chloroacetimidate hydrochloride. While both can serve as precursors for introducing the chloroacetyl moiety or for constructing orthoesters, their operational demands, reaction profiles, and safety considerations differ significantly. Here, we will demonstrate through mechanistic insights and procedural comparisons why this compound often emerges as the superior choice for streamlined and robust syntheses.

Foundational Chemical Properties: A Tale of Two Reagents

A preliminary analysis of the physicochemical properties of each compound reveals immediate operational distinctions.

  • This compound (also known as Triethyl 2-chloroorthoacetate) is a stable, high-boiling liquid that is ready for immediate use.[1][2] As a pre-formed orthoester, it acts as a direct and efficient building block for a variety of chemical transformations, including the synthesis of heterocycles like benzothiazoles and benzoxazoles.[3][4]

  • Ethyl chloroacetimidate hydrochloride is the product of the Pinner reaction, typically existing as a solid salt.[5][6] It is not a starting material purchased off the shelf but an intermediate that must be synthesized, often in situ, by reacting a nitrile with an alcohol under strongly acidic conditions.[7][8][9] This multi-step requirement introduces significant complexity and potential for variability.

The Core Advantages: Why this compound Excels

The primary advantages of using this compound can be categorized into four key areas: operational simplicity, reaction efficiency, safety, and substrate compatibility.

Advantage 1: Operational Simplicity and Milder Reaction Conditions

The most striking advantage is the dramatic simplification of the experimental workflow.

This compound is a "plug-and-play" reagent. As a liquid, it is easily measured and introduced into a reaction vessel, and its subsequent reactions, such as condensations with amino alcohols or aminothiols, often proceed under relatively mild, acid-catalyzed conditions without the need for extreme temperatures or rigorously anhydrous environments.[10]

In stark contrast, the generation and use of ethyl chloroacetimidate hydrochloride are intrinsically complex and hazardous. The synthesis is achieved via the Pinner reaction, a classical method that, despite its utility, is operationally demanding.[9][11] The procedure requires bubbling anhydrous hydrogen chloride gas through a cooled, moisture-free solution of chloroacetonitrile and ethanol.[12][13] This process not only necessitates specialized equipment (gas cylinders, drying tubes, and bubblers) but also exposes researchers to highly corrosive and toxic HCl gas.

Workflow Comparison Diagram

G cluster_0 Pathway 1: Using this compound cluster_1 Pathway 2: Using Ethyl Chloroacetimidate Hydrochloride (via Pinner Reaction) A1 Measure liquid This compound A2 Combine with substrate (e.g., 2-aminophenol) A1->A2 A3 Heat under mild acid catalysis A2->A3 A4 Direct formation of desired heterocycle A3->A4 B1 Set up anhydrous apparatus with gas dispersion tube B2 Generate and bubble dry HCl gas through cooled Chloroacetonitrile/Ethanol B1->B2 B3 Isolate (or use in situ) Ethyl Chloroacetimidate HCl salt B2->B3 B4 React salt with substrate B3->B4 B5 Formation of desired heterocycle B4->B5 G cluster_0 Mechanism with this compound Reagents 2-Aminophenol + This compound Intermediate Initial Adduct (Hemiaminal Ether) Reagents->Intermediate H⁺ catalyst Product 2-(Chloromethyl)benzoxazole + 3 EtOH Intermediate->Product Cyclization & Elimination

References

A Comparative Yield Analysis of Benzothiazole Synthesis Methods: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials. The inherent versatility of this heterocyclic scaffold has spurred the development of a diverse array of synthetic methodologies. This guide offers a comparative analysis of the principal synthetic routes to benzothiazoles, with a focus on yield, mechanistic underpinnings, and the practicalities of their application in both academic and industrial research settings.

The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol

The most classical and enduring strategy for constructing the benzothiazole framework is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. This approach is widely favored for its reliability and the ready availability of the requisite starting materials.

Mechanistic Insights

The reaction proceeds via a well-understood pathway. The nucleophilic amino group of 2-aminothiophenol initiates an attack on the electrophilic carbonyl carbon of a carboxylic acid, aldehyde, or their derivatives. This is followed by a cyclization step, where the thiol group attacks the intermediate imine, and subsequent dehydration leads to the aromatic benzothiazole ring.

Benzothiazole Synthesis from2-Aminothiophenol A 2-Aminothiophenol C Intermediate A->C B Carboxylic Acid / Aldehyde (R-COOH / R-CHO) B->C D Cyclization & Dehydration C->D Condensation E Benzothiazole D->E Aromatization

Figure 1: General reaction pathway for benzothiazole synthesis.

Comparative Yields with Various Carbonyl Partners

The selection of the carbonyl precursor and the reaction conditions are critical determinants of the final product yield.

Carbonyl SourceCatalyst/ConditionsTypical Yield (%)AdvantagesDisadvantages
Carboxylic AcidsPolyphosphoric acid (PPA), MeSO₃H/SiO₂, Microwave10-92%[1]Readily available, diverse substrates.Often requires harsh conditions and high temperatures.
AldehydesH₂O₂/HCl, L-proline/Microwave, SnP₂O₇51-99%[2][3][4]High yields, can be performed under mild conditions.Susceptible to side reactions depending on the oxidant used.
Acyl ChloridesSolvent-free, NaHSO₄-SiO₂Good to Excellent[3][5]Highly reactive, often leading to high yields.Moisture sensitive, may generate stoichiometric waste.
AlcoholsPropylphosphonic anhydride (T3P)ExcellentOne-pot tandem oxidation-cyclization.Requires an additional oxidation step.
NitrilesCopper-catalyzedExcellent[6]Good functional group tolerance.May require a transition metal catalyst.

Table 1. Comparative yields of benzothiazole synthesis from 2-aminothiophenol.

Experimental Protocol: Synthesis of 2-Arylbenzothiazole from 2-Aminothiophenol and an Aryl Aldehyde

This protocol details a microwave-assisted, L-proline catalyzed synthesis, which is noted for its efficiency and environmentally friendly, solvent-free conditions.[7]

Materials:

  • 2-Aminothiophenol

  • Aryl aldehyde

  • L-proline

Procedure:

  • In a microwave-transparent vessel, mix the aryl aldehyde (1 mmol), 2-aminothiophenol (1 mmol), and L-proline (30 mol%).

  • Irradiate the mixture in a microwave reactor for 4-8 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be purified by column chromatography.

Expected Yield: 78-96%[7][8]

The Jacobson-Hugershoff Synthesis: An Alternative Cyclization Strategy

The Jacobson-Hugershoff synthesis provides an alternative route to 2-substituted benzothiazoles through the cyclization of N-arylthiobenzamides. This method is particularly valuable when the corresponding carboxylic acids or aldehydes for the condensation reaction are not readily accessible.

Mechanistic Rationale

This synthesis is typically initiated by an electrophilic agent, which activates the sulfur atom of the thioamide. This is followed by an intramolecular electrophilic attack of the activated sulfur on the N-aryl ring, leading to the formation of the benzothiazole.

Modern Catalytic Approaches: The Green Chemistry Perspective

In a move towards more sustainable synthetic practices, modern catalytic methods have been developed. These often employ transition metals and offer milder reaction conditions, broader substrate scope, and higher atom economy.

Palladium and Copper-Catalyzed Reactions

Palladium and copper catalysts have been instrumental in developing new C-S and C-N bond-forming reactions for benzothiazole synthesis.[9] These methods often involve the coupling of 2-haloanilines with a sulfur source. While palladium catalysts can be highly efficient, copper-based systems are often more cost-effective.[9]

Ultrasound and Microwave-Assisted Synthesis

The use of ultrasound and microwave irradiation has been shown to significantly accelerate reaction times and improve yields in benzothiazole synthesis.[10][11] These techniques provide efficient energy transfer, leading to faster and often cleaner reactions. For instance, an ultrasound-assisted synthesis of benzothiazole derivatives from 2-aminothiophenol and benzaldehydes under solvent- and catalyst-free conditions afforded moderate to good yields (65-83%) in just 20 minutes.[11]

Selecting the Optimal Synthetic Pathway: A Decision-Making Framework

The choice of synthetic method is a critical decision that impacts the overall efficiency and feasibility of obtaining the target benzothiazole. The following flowchart provides a guide for selecting an appropriate route based on key experimental considerations.

Synthesis Method Selection Start Target Benzothiazole Q1 Are 2-aminothiophenol and the corresponding carbonyl compound readily available and stable? Start->Q1 M1 Condensation Method Q1->M1 Yes Q3 Are mild conditions and sustainability a priority? Q1->Q3 No Q2 Is a high-throughput or rapid synthesis required? M1->Q2 M2 Microwave or Ultrasound Assisted Synthesis Q2->M2 Yes End Final Method Selection Q2->End No M2->End M3 Modern Catalytic Method (e.g., Cu, Pd, green catalysts) Q3->M3 Yes Q3->End No M3->End

Figure 2: A decision-making guide for selecting a benzothiazole synthesis method.

Conclusion

The synthesis of benzothiazoles is a well-established field with a rich history and a vibrant present. While classical condensation reactions remain a mainstay for their simplicity and effectiveness, modern catalytic and energy-efficient methods are paving the way for more sustainable and versatile approaches. The selection of a particular method should be guided by a careful consideration of factors such as substrate availability, desired yield, scalability, and environmental impact. The continuous innovation in this area promises to provide even more efficient and greener routes to this important class of heterocyclic compounds in the future.

References

assessing the stereoselectivity of the Johnson-Claisen rearrangement with different orthoesters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of complex molecular architectures. The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a reliable method for the stereoselective synthesis of γ,δ-unsaturated esters. A key determinant of the reaction's stereochemical outcome is the choice of orthoester. This guide provides an in-depth comparison of commonly used orthoesters in the Johnson-Claisen rearrangement, supported by experimental data, to aid in the rational selection of reagents for achieving desired stereoselectivity.

The Decisive Role of the Orthoester in the Transition State

The Johnson-Claisen rearrangement proceeds through a concerted, chair-like six-membered transition state. The stereoselectivity of the reaction is dictated by the energetic preferences of substituents on the allylic alcohol and the ketene acetal intermediate, which is formed in situ from the reaction of the allylic alcohol with an orthoester. The structure of the orthoester directly influences the steric bulk and electronic nature of the ketene acetal, thereby impacting the diastereoselectivity of the rearrangement.

The general mechanism involves the acid-catalyzed reaction of an allylic alcohol with an orthoester to form a mixed orthoester. Subsequent elimination of an alcohol molecule generates a ketene acetal, which then undergoes the-sigmatropic rearrangement.

G cluster_0 Ketene Acetal Formation cluster_1 [3,3]-Sigmatropic Rearrangement Allylic\nAlcohol Allylic Alcohol Mixed\nOrthoester Mixed Orthoester Allylic\nAlcohol->Mixed\nOrthoester + Orthoester + H+ Ketene\nAcetal Ketene Acetal Mixed\nOrthoester->Ketene\nAcetal - ROH Chair-like\nTransition State Chair-like Transition State Ketene\nAcetal->Chair-like\nTransition State γ,δ-Unsaturated\nEster γ,δ-Unsaturated Ester Chair-like\nTransition State->γ,δ-Unsaturated\nEster Orthoester Orthoester

Caption: General workflow of the Johnson-Claisen rearrangement.

Comparative Analysis of Common Orthoesters

The choice of orthoester, primarily trialkyl orthoacetates and their homologues, can significantly influence the diastereoselectivity of the Johnson-Claisen rearrangement. The steric hindrance imposed by the alkoxy groups of the orthoester plays a crucial role in directing the stereochemical outcome.

OrthoesterAllylic Alcohol Substrate (Example)Diastereomeric Ratio (d.r.)Reference
Trimethyl orthoacetateAcyclic secondary allylic alcohol2:1
Triethyl orthoacetateCyclic secondary allylic alcohol3.5:1
Triethyl orthoacetateChiral primary allylic alcohol>95:5
Triethyl orthopropionateAcyclic primary allylic alcohol3.8:1

Table 1: Experimentally Observed Diastereoselectivity with Various Orthoesters.

Trimethyl Orthoacetate vs. Triethyl Orthoacetate

In many applications, triethyl orthoacetate is favored over trimethyl orthoacetate due to the increased steric bulk of the ethoxy groups. This larger size can lead to more pronounced facial selectivity in the approach of the allylic alcohol and a more defined transition state, often resulting in higher diastereoselectivity. For instance, in the synthesis of a key intermediate for manzamine A, the rearrangement of a complex allylic alcohol with triethyl orthoacetate proceeded with good stereocontrol.

Conversely, the smaller methoxy groups of trimethyl orthoacetate may offer less steric differentiation in the transition state, potentially leading to lower diastereomeric ratios, as seen in the synthesis of an ABC tricyclic core where a d.r. of 2:1 was observed.

The choice between these two reagents is often a balance between reactivity and selectivity. Trimethyl orthoacetate, being less sterically hindered, may react faster or under milder conditions, which can be advantageous for sensitive substrates.

Higher Order Orthoesters: Triethyl Orthopropionate

Utilizing orthoesters derived from higher carboxylic acids, such as triethyl orthopropionate , introduces an additional substituent at the ketene acetal stage. This can further influence the stereochemical outcome. In the total synthesis of (±)-merrilactone A, the use of triethyl orthopropionate with a primary allylic alcohol afforded the desired product with a diastereomeric ratio of 3.8:1, highlighting the potential for fine-tuning the selectivity by modifying the orthoester backbone.

G Fig. 1: Steric influence of orthoester alkoxy groups in the transition state. cluster_0 Transition State with Trimethyl Orthoacetate cluster_1 Transition State with Triethyl Orthoacetate MeO MeO R1 R1 R2 R2 H H O1 O C1 C O1->C1 C1->MeO C2 C C1->C2 C2->H C3 C C2->C3 C3->R1 C4 C C3->C4 C4->R2 C5 C C4->C5 C5->O1 O2 O EtO EtO R1_2 R1 R2_2 R2 H_2 H O1_2 O C1_2 C O1_2->C1_2 C1_2->EtO C2_2 C C1_2->C2_2 C2_2->H_2 C3_2 C C2_2->C3_2 C3_2->R1_2 C4_2 C C3_2->C4_2 C4_2->R2_2 C5_2 C C4_2->C5_2 C5_2->O1_2 O2_2 O

Caption: Steric influence of orthoester alkoxy groups.

Experimental Protocols

The following are representative, self-validating protocols for conducting a Johnson-Claisen rearrangement. Monitoring the reaction by TLC or GC is crucial for determining completion and preventing side reactions.

General Protocol using Triethyl Orthoacetate

This protocol is adapted from a procedure for the rearrangement of 3-methyl-2-buten-1-ol.

Materials:

  • Allylic alcohol (1.0 eq)

  • Triethyl orthoacetate (5.0 - 10.0 eq)

  • Propionic acid (0.1 - 0.3 eq)

  • Anhydrous toluene or xylene (optional, as solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the allylic alcohol.

  • Add a significant excess of triethyl orthoacetate. The orthoester can often serve as the solvent. If a co-solvent is desired, use anhydrous toluene or xylene.

  • Add a catalytic amount of propionic acid.

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Orthoester: The large excess of the orthoester drives the initial equilibrium towards the formation of the mixed orthoester.

  • Propionic Acid Catalyst: A weak acid like propionic acid is used to catalyze the reaction without promoting undesired side reactions such as dehydration of the allylic alcohol.

  • High Temperature: The-sigmatropic rearrangement is a thermally allowed pericyclic reaction and typically requires elevated temperatures to overcome the activation energy barrier.

Protocol for Enhancing Diastereoselectivity with Chiral Allylic Alcohols

When using chiral, non-racemic allylic alcohols, the inherent chirality of the starting material can exert strong control over the stereochemical outcome of the rearrangement.

Procedure:

  • Follow the general protocol above, paying close attention to the reaction temperature. In some cases, a lower temperature for a longer duration may improve diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Careful analysis of the diastereomeric ratio of the product should be performed using NMR spectroscopy or chiral GC/HPLC.

Conclusion

The selection of the orthoester in the Johnson-Claisen rearrangement is a critical parameter for controlling the stereoselectivity of this powerful C-C bond-forming reaction. While triethyl orthoacetate is a robust and commonly used reagent that often provides good to excellent diastereoselectivity, trimethyl orthoacetate may be advantageous for its higher reactivity. For more challenging substrates, exploring higher order orthoesters like triethyl orthopropionate can provide an additional handle for optimizing the stereochemical outcome. The provided protocols offer a starting point for the practical application of this versatile rearrangement in the synthesis of complex, stereochemically defined molecules.

A Comparative Guide for the Large-Scale Synthesis of Heterocycles: A Cost-Benefit Analysis of 2-Chloro-1,1,1-triethoxyethane and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of reagents and synthetic routes is a critical decision point. This decision balances reaction efficiency, cost-effectiveness, safety, and environmental impact. This guide provides an in-depth technical analysis of 2-Chloro-1,1,1-triethoxyethane, a versatile reagent for the synthesis of 2-chloromethyl heterocycles, and objectively compares its performance and economic viability against common alternatives.

The Strategic Importance of 2-Chloromethyl Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The introduction of a 2-chloromethyl group provides a reactive handle for further molecular elaboration, making it a valuable synthon in drug discovery and development. The efficient and cost-effective synthesis of these intermediates is therefore a key consideration in process chemistry.

Synthetic Routes to this compound: A Cost and Environmental Analysis

This compound itself is not a primary starting material but is synthesized from 1,1,1-triethoxyethane (also known as triethyl orthoacetate). The choice of chlorinating agent for this transformation is a crucial first step in the overall cost-benefit analysis.

Traditional Synthesis via N-Chlorosuccinimide (NCS)

The reaction of 1,1,1-triethoxyethane with N-Chlorosuccinimide (NCS) in a chlorinated solvent like carbon tetrachloride has been a common laboratory method.

NCS_Synthesis 1,1,1-triethoxyethane 1,1,1-triethoxyethane Product This compound 1,1,1-triethoxyethane->Product Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Product Solvent Chlorinated Solvent (e.g., CCl4) Solvent->Product Byproduct Succinimide (Solid Waste) Product->Byproduct Generates

Caption: Synthesis of this compound using NCS.

Advantages:

  • High Yield: This method can produce the desired product in high yields, often exceeding 90%.

Disadvantages:

  • High Reagent Cost: N-Chlorosuccinimide is a relatively expensive reagent, significantly impacting the overall cost of the final product, especially at an industrial scale.

  • Waste Generation: The reaction produces a stoichiometric amount of succinimide as a solid byproduct, which requires costly and inconvenient removal and disposal.

  • Environmental Concerns: The use of chlorinated solvents is environmentally undesirable and is increasingly restricted by regulations.

A More Economical Approach: Direct Chlorination

An alternative and more cost-effective method involves the direct reaction of 1,1,1-triethoxyethane with gaseous or liquid chlorine.[1]

Chlorine_Synthesis 1,1,1-triethoxyethane 1,1,1-triethoxyethane Product This compound 1,1,1-triethoxyethane->Product Chlorination Chlorine Chlorine (gas/liquid) Chlorine->Product Solvent Alcohol Solvent (e.g., Ethanol) Solvent->Product Byproduct HCl (Gaseous byproduct) Product->Byproduct Generates Johnson_Claisen Allylic_Alcohol Allylic Alcohol Intermediate Ketene Acetal (in situ) Allylic_Alcohol->Intermediate TEOA Triethyl Orthoacetate TEOA->Intermediate Acid_Catalyst Acid Catalyst (e.g., Propionic Acid) Acid_Catalyst->Intermediate Product γ,δ-Unsaturated Ester Intermediate->Product [3,3]-Sigmatropic Rearrangement

References

A Comparative Guide to Greener Synthesis Routes for 2-Chloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1,1,1-triethoxyethane, also known as triethyl 2-chloroorthoacetate, is a versatile bifunctional reagent and a valuable building block in organic synthesis.[1][2] Its utility is particularly pronounced in the construction of heterocyclic compounds, which form the scaffolds for numerous pharmaceuticals and agrochemicals.[1] As the chemical industry pivots towards more sustainable practices, the evaluation of synthetic pathways through the lens of green chemistry has become imperative.[3] This guide provides a comprehensive comparison of traditional and greener synthesis routes for this compound, offering researchers and process chemists the data and insights needed to select more environmentally benign and efficient methodologies.

The principles of green chemistry advocate for synthetic routes that are safer, more efficient, and generate minimal waste.[3] Key metrics such as atom economy, which measures the efficiency of atom incorporation from reactants to the final product, and the E-factor (Environmental Factor), which quantifies waste generation, are crucial for this evaluation.[4][5][6] This document will delve into the mechanistic details, experimental protocols, and comparative performance of established and improved synthetic methods.

Traditional Synthesis Routes: High Impact, Lower Efficiency

Historically, the synthesis of this compound has relied on methods that, while functional, present significant environmental and economic drawbacks. These routes are often characterized by the use of hazardous chlorinated solvents, stoichiometric reagents that lead to poor atom economy, and the generation of solid waste byproducts.

Route 1: The N-Chlorosuccinimide (NCS) Method

A widely cited method involves the chlorination of 1,1,1-triethoxyethane using N-chlorosuccinimide (NCS) as the chlorinating agent.[1] This reaction is typically carried out in a chlorinated solvent such as carbon tetrachloride.[1][2][7]

Reaction Scheme: CH₃C(OCH₂CH₃)₃ + C₄H₄ClNO₂ → ClCH₂C(OCH₂CH₃)₃ + C₄H₅NO₂ (1,1,1-triethoxyethane + N-Chlorosuccinimide → this compound + Succinimide)

Drawbacks:

  • Hazardous Solvents: The use of carbon tetrachloride, a known ozone-depleting and toxic substance, is a major environmental concern.[1]

  • Solid Byproduct: The reaction generates succinimide as a solid byproduct, which must be removed by filtration, adding complexity and cost to the process.[1]

  • Poor Atom Economy: A significant portion of the atoms from the NCS reagent are incorporated into the succinimide byproduct rather than the desired product. The calculated atom economy for this route is approximately 66.5%.

  • Cost: N-chlorosuccinimide is a relatively expensive reagent, impacting the overall economic viability of this method for large-scale production.[1]

Route 2: Stoichiometric Base-Mediated Chlorination

Another established, yet problematic, route involves the reaction of 1,1,1-triethoxyethane with chlorine gas in the presence of stoichiometric amounts of a base, such as pyridine, and a chlorinated hydrocarbon co-solvent.[7]

Reaction Scheme: CH₃C(OCH₂CH₃)₃ + Cl₂ + C₅H₅N → ClCH₂C(OCH₂CH₃)₃ + C₅H₅N·HCl (1,1,1-triethoxyethane + Chlorine + Pyridine → this compound + Pyridinium hydrochloride)

Drawbacks:

  • Stoichiometric Waste: The use of a full equivalent of pyridine results in the formation of an equivalent amount of pyridinium hydrochloride salt, which constitutes significant waste.

  • Hazardous Reagents and Solvents: This method still employs hazardous chlorinated solvents and gaseous chlorine.

  • Low Space-Time Yield: Such processes are often uneconomical for industrial applications due to low space-time yields and high costs associated with reagents and waste handling.[7]

Greener Synthesis Routes: A Shift Towards Efficiency and Sustainability

Innovations in process chemistry have led to the development of greener alternatives that address the shortcomings of traditional methods. These routes prioritize catalytic processes, safer solvents, and improved atom economy.

Route 3: Catalytic, Solvent-Minimized Direct Chlorination

A significant advancement is the direct chlorination of 1,1,1-triethoxyethane with gaseous or liquid chlorine in the presence of an alcohol solvent and, crucially, only a catalytic amount of a base.[2][7]

Reaction Scheme: CH₃C(OCH₂CH₃)₃ + Cl₂ --(cat. Base, Alcohol)--> ClCH₂C(OCH₂CH₃)₃ + HCl (1,1,1-triethoxyethane + Chlorine → this compound + Hydrogen chloride)

Advantages:

  • High Atom Economy: This route has a theoretical atom economy of approximately 84.4%, a substantial improvement over the NCS method. All atoms of the chlorine molecule are potentially utilized, with HCl as the only byproduct.

  • Elimination of Hazardous Solvents: The reaction proceeds efficiently using a small amount of an alcohol (e.g., ethanol) as the solvent, avoiding the need for chlorinated hydrocarbons.[7]

  • Catalytic Base: Using only a catalytic quantity of a simple base (e.g., sodium ethoxide) minimizes waste generation compared to the stoichiometric pyridine method.[7]

  • Reduced Byproducts: This process significantly reduces the formation of dichlorinated byproducts, leading to a purer product and simplifying downstream purification.[7]

  • Simplified Workup: The absence of solid byproducts (like succinimide) makes the workup process, typically a simple distillation, much more straightforward and economical.[7]

Route 4: Sulfuric Acid-Catalyzed Synthesis (Inferred)

Another promising green approach, inferred from the synthesis of the analogous trimethyl compound, involves the reaction of ethyl chloroacetate with triethyl orthoformate, catalyzed by concentrated sulfuric acid.[1][8] This method avoids expensive and hazardous reagents altogether.

Inferred Reaction Scheme: ClCH₂COOCH₂CH₃ + CH(OCH₂CH₃)₃ --(H₂SO₄)--> ClCH₂C(OCH₂CH₃)₃ + HCOOС₂H₅ (Ethyl chloroacetate + Triethyl orthoformate → this compound + Ethyl formate)

Advantages:

  • Avoidance of Chlorinated Solvents: The reaction can be performed in polar organic solvents like ethanol or even neat.[1][8]

  • Safer Reagents: This route avoids the use of highly reactive and hazardous chlorine gas and expensive NCS.

  • Benign Byproduct: The primary byproduct is ethyl formate (or ethanol depending on the exact mechanism), which is less harmful and more easily handled than solid succinimide or pyridinium salts.[1]

  • Good Atom Economy: The theoretical atom economy is approximately 72.6%, which is superior to the traditional NCS route.

Comparative Analysis of Synthesis Routes

To provide an objective evaluation, the following table summarizes the key performance indicators and green chemistry metrics for the discussed synthetic routes.

FeatureRoute 1: NCS MethodRoute 2: Stoichiometric BaseRoute 3: Catalytic Direct ChlorinationRoute 4: H₂SO₄ Catalyzed
Primary Reactants 1,1,1-Triethoxyethane, NCS1,1,1-Triethoxyethane, Cl₂1,1,1-Triethoxyethane, Cl₂Ethyl Chloroacetate, Triethyl Orthoformate
Key Reagent/Catalyst N-ChlorosuccinimidePyridine (Stoichiometric)Catalytic Base (e.g., NaOEt)Conc. H₂SO₄ (Catalytic)
Solvent Chlorinated (e.g., CCl₄)[1][7]Chlorinated Hydrocarbon[7]Alcohol (e.g., Ethanol)[7]Polar Organic (e.g., Ethanol) or neat[8]
Theoretical Atom Economy ~66.5%~84.4% (reagent only)~84.4% ~72.6%
Primary Byproduct Succinimide (Solid)[1]Pyridinium HydrochlorideHCl (Gas)Ethyl Formate / Ethanol
Environmental Impact High (toxic solvent, solid waste)High (toxic solvent, stoichiometric waste)Low (no chlorinated solvent, catalytic base)Moderate (avoids chlorinated solvents)
Economic Viability Low (expensive NCS reagent)[1]Low (high cost of pyridine and waste disposal)High (inexpensive reagents, simple workup)High (inexpensive reagents)
Reported Yield High (e.g., 93%)[1]VariableHigh (e.g., ~76% for trimethoxy analog)[7]High (e.g., 61.75% for two-step trimethoxy analog)[8]

Visualization of Workflows

The following diagrams illustrate the comparative workflows, highlighting the streamlined nature of the greener synthesis routes.

G cluster_0 Traditional NCS Route cluster_1 Greener Catalytic Route T1 React 1,1,1-Triethoxyethane with NCS in CCl₄ T2 Reaction Mixture (Product + Succinimide + CCl₄) T1->T2 T3 Filtration to Remove Solid Succinimide T2->T3 T4 Distillation to Remove High-Impact Solvent T3->T4 T5 Purified Product T4->T5 G1 React 1,1,1-Triethoxyethane with Cl₂ in Ethanol (cat. Base) G2 Reaction Mixture (Product + HCl + Ethanol) G1->G2 G3 Distillative Workup (Removal of low boilers) G2->G3 G4 Purified Product G3->G4

Caption: Comparative workflow of Traditional vs. Greener synthesis.

G Reactant1 1,1,1-Triethoxyethane Reaction Direct Chlorination (Low Temperature) Reactant1->Reaction Reactant2 Chlorine (Cl₂) Reactant2->Reaction Catalyst Catalytic Base (e.g., NaOEt) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Product 2-Chloro-1,1,1- triethoxyethane Reaction->Product Byproduct HCl Reaction->Byproduct

References

A Comparative Guide to the Reactivity of Triethyl 2-chloroorthoacetate and Trimethyl 2-chloroorthoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Orthoester Reactivity

In the landscape of modern organic synthesis, orthoesters stand out as remarkably versatile reagents.[1][2] These compounds, characterized by three alkoxy groups attached to a single carbon atom, are pivotal intermediates for a range of transformations, most notably the celebrated Johnson-Claisen rearrangement, a powerful tool for carbon-carbon bond formation.[3][4][5][6] The reactivity of an orthoester is not a monolithic property; it is a finely tuned interplay of electronic and steric factors dictated by its precise structure.

This guide is designed for researchers, scientists, and drug development professionals who employ orthoesters in their synthetic endeavors. We will conduct an in-depth comparative analysis of two closely related yet distinct reagents: Triethyl 2-chloroorthoacetate and Trimethyl 2-chloroorthoacetate . Understanding the subtle differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and achieving desired stereochemical outcomes. Through a blend of mechanistic theory and practical, data-driven insights, this document will illuminate the causality behind experimental choices, empowering you to select the optimal reagent for your specific application.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of orthoesters in acid-catalyzed reactions is fundamentally governed by the formation of a key intermediate: a dialkoxycarbonium ion.[7][8][9] The stability of this cation and the steric environment around the central carbon atom are the primary determinants of the reaction rate.

Caption: Figure 1: Factors influencing orthoester reactivity.

  • Electronic Effects : The electron density at the central carbon dictates the ease of carbocation formation.

    • Alkyl Groups (Methyl vs. Ethyl) : Ethyl groups are slightly more electron-donating than methyl groups via the inductive effect. This increased electron donation provides greater stabilization to the positively charged dialkoxycarbonium ion intermediate. Consequently, based on electronics alone, triethyl 2-chloroorthoacetate is expected to form this intermediate at a faster rate than its trimethyl counterpart.

    • 2-Chloro Substituent : The chlorine atom is strongly electron-withdrawing, which destabilizes the adjacent carbocation. This effect is identical for both molecules and generally makes 2-chloroorthoacetates less reactive than their non-chlorinated analogs like triethyl orthoacetate.

  • Steric Effects : The size of the alkoxy groups influences the accessibility of the central carbon to incoming nucleophiles.

    • Ethyl vs. Methyl Groups : The ethyl groups of triethyl 2-chloroorthoacetate are significantly bulkier than the methyl groups of the trimethyl variant. This increased steric hindrance can impede the approach of a nucleophile, such as an allylic alcohol in the first step of the Johnson-Claisen rearrangement, potentially slowing the reaction rate.

The ultimate reactivity of each orthoester is a delicate balance between these opposing forces: the stabilizing electronic effect of the ethyl groups versus their greater steric hindrance.

Comparative Reactivity in the Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is the archetypal reaction for these orthoesters, converting an allylic alcohol into a γ,δ-unsaturated ester.[3][5][10] The reaction proceeds through a multi-step mechanism where the choice of orthoester can influence the overall efficiency.

G cluster_0 Johnson-Claisen Rearrangement Allyl_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Allyl_Alcohol->Mixed_Orthoester + Orthoester - R'OH (Steric Influence) Orthoester RC(OR')3 Ketene_Acetal Ketene Acetal (Key Intermediate) Mixed_Orthoester->Ketene_Acetal Heat, Acid - R'OH (Electronic Influence) Product γ,δ-Unsaturated Ester Ketene_Acetal->Product [3,3]-Sigmatropic Rearrangement caption Figure 2: Workflow of the Johnson-Claisen rearrangement.

Caption: Figure 2: Workflow of the Johnson-Claisen rearrangement.

  • Step 1: Transorthoesterification : The first step is the acid-catalyzed reaction of the allylic alcohol with the orthoester to form a new, mixed orthoester. This is a reversible equilibrium. Here, the smaller steric profile of trimethyl 2-chloroorthoacetate may offer an advantage, particularly with bulky or sterically hindered allylic alcohols, allowing for faster formation of the mixed orthoester.

  • Step 2: Formation of the Ketene Acetal : The mixed orthoester then eliminates a molecule of alcohol (methanol or ethanol) to form a ketene acetal. This step involves the formation of a carbocationic intermediate. The superior electron-donating ability of the ethyl groups in triethyl 2-chloroorthoacetate would stabilize this intermediate more effectively, suggesting a potentially faster rate for this crucial step.

  • Step 3:[10][10]-Sigmatropic Rearrangement : The ketene acetal rapidly rearranges to form the final product. This step is generally considered to be very fast and not rate-limiting.

Experimental Insights and Data Comparison

While direct, side-by-side kinetic studies comparing these two specific chloro-orthoesters are not abundant in the literature, we can synthesize a comparison from established principles and data on related orthoesters.[11][12] The choice often comes down to a trade-off between reaction time and substrate scope.

FeatureTriethyl 2-chloroorthoacetateTrimethyl 2-chloroorthoacetateRationale
Electronic Effect More stabilizing (+I effect of ethyl)Less stabilizing (+I effect of methyl)The ethyl groups better stabilize the dialkoxycarbonium ion intermediate.
Steric Hindrance HigherLowerEthyl groups are bulkier than methyl groups.
Reaction with Hindered Alcohols May be slowerGenerally preferredThe smaller size allows easier access for sterically demanding substrates.
Typical Reaction Temperature 100-200 °C[4][10]100-200 °C[4][10]High temperatures are often required for the rearrangement.[4]
Leaving Group EthanolMethanolThe nature of the alcohol eliminated can influence reaction equilibrium.

Recommendation : For sterically unencumbered primary or secondary allylic alcohols, triethyl 2-chloroorthoacetate may offer slightly faster reaction rates due to electronic stabilization. However, for tertiary or otherwise sterically congested allylic alcohols, trimethyl 2-chloroorthoacetate is often the superior choice, as its smaller size mitigates non-bonded interactions and allows the initial transorthoesterification to proceed more efficiently.

Comparative Hydrolysis Rates

The rate of hydrolysis in mild aqueous acid is a direct probe of an orthoester's intrinsic reactivity. The mechanism mirrors the initial steps of the Johnson-Claisen rearrangement, involving protonation and formation of a dialkoxycarbonium ion.[7][13]

Studies on various orthoesters have shown that reactivity correlates with the electronic properties of the substituents.[11][14]

  • Electron-donating groups on the central carbon accelerate hydrolysis by stabilizing the carbocation intermediate.

  • Electron-withdrawing groups decelerate hydrolysis by destabilizing the intermediate.

Applying these principles, the more electron-donating nature of the ethyl groups in triethyl 2-chloroorthoacetate should lead to a faster rate of hydrolysis compared to trimethyl 2-chloroorthoacetate, assuming conditions where steric effects are not dominant. This inherent instability also means that triethyl 2-chloroorthoacetate may be more sensitive to trace amounts of moisture, requiring more stringent anhydrous conditions during storage and use.

Experimental Protocol: A General Procedure for the Johnson-Claisen Rearrangement

This protocol provides a self-validating framework for comparing the two reagents. The key to a valid comparison is to run two parallel reactions, keeping all variables identical except for the orthoester.

Objective : To compare the reaction efficiency (yield and reaction time) of triethyl 2-chloroorthoacetate and trimethyl 2-chloroorthoacetate in the rearrangement of a model allylic alcohol.

Materials :

  • Allylic alcohol (e.g., cinnamyl alcohol)

  • Triethyl 2-chloroorthoacetate

  • Trimethyl 2-chloroorthoacetate

  • Propionic acid (catalyst)

  • Toluene (solvent, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux under an inert atmosphere (e.g., N₂ or Ar)

Procedure :

  • Reaction Setup : In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere, add the allylic alcohol (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution).

  • Reagent Addition :

    • To Flask A, add triethyl 2-chloroorthoacetate (3.0 eq) and propionic acid (0.1 eq).

    • To Flask B, add trimethyl 2-chloroorthoacetate (3.0 eq) and propionic acid (0.1 eq).

  • Reaction : Heat both flasks to reflux (approx. 110 °C) in a pre-heated oil bath.

  • Monitoring : Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 2 hours). Note the time required for the complete consumption of the starting allylic alcohol.

  • Workup :

    • Once the reaction is complete, cool the flasks to room temperature.

    • Dilute the reaction mixtures with an equal volume of diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis :

    • Determine the crude yield for each reaction.

    • Purify the products by flash column chromatography.

    • Calculate the isolated yield of the desired γ,δ-unsaturated ester for each reaction.

    • Compare the yields and reaction times to determine the relative efficiency of the two orthoesters for the chosen substrate.

Conclusion and Practical Recommendations

The choice between triethyl 2-chloroorthoacetate and trimethyl 2-chloroorthoacetate is a strategic decision based on the specific demands of the chemical transformation.

  • Trimethyl 2-chloroorthoacetate is the reagent of choice when dealing with sterically hindered substrates . Its smaller size minimizes steric clashes, facilitating the crucial initial nucleophilic attack by the alcohol.

  • Triethyl 2-chloroorthoacetate , due to the greater electron-donating nature of its ethyl groups, may provide faster reaction rates for unhindered substrates by better stabilizing the key dialkoxycarbonium ion intermediate.

Ultimately, the optimal choice must be determined empirically. The provided experimental protocol offers a robust method for a direct, head-to-head comparison, enabling researchers to make data-driven decisions to optimize their synthetic routes. This nuanced understanding of reactivity ensures that the full potential of the Johnson-Claisen rearrangement and other orthoester-mediated transformations can be realized.

References

Navigating Functional Group Tolerance: A Comparative Guide to 2-Chloro-1,1,1-triethoxyethane in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired molecular complexity while preserving sensitive functionalities. 2-Chloro-1,1,1-triethoxyethane has emerged as a valuable C2-building block, particularly in the construction of heterocyclic scaffolds that are often the core of pharmaceutical agents. However, its utility in complex synthetic routes is dictated by its compatibility with a diverse array of functional groups. This guide provides an in-depth assessment of the functional group tolerance of this compound, offering a comparative analysis with alternative orthoesters and furnishing experimental data to inform strategic synthetic planning.

Understanding the Reagent: this compound

This compound, also known as triethyl 2-chloroorthoacetate, is an orthoester that serves as a versatile precursor in various chemical transformations.[1] Its structure features a central carbon atom bonded to three ethoxy groups and a chloromethyl group. This unique arrangement confers a dual reactivity profile: the orthoester moiety is susceptible to hydrolysis under acidic conditions, while the chloromethyl group provides a handle for nucleophilic substitution. A primary application of this reagent is in the synthesis of 2-chloromethyl substituted heterocycles through condensation reactions with binucleophiles.[2]

The reactivity of this compound is fundamentally linked to the orthoester functionality. Orthoesters are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of acid to form esters and alcohols.[3][4] This inherent acid sensitivity is a critical consideration when planning synthetic sequences involving this reagent.

Assessing Functional Group Tolerance: A Detailed Analysis

The successful application of this compound in multi-step synthesis hinges on its chemoselectivity. The following sections provide a comprehensive overview of its compatibility with common functional groups, based on established reactivity principles of orthoesters and available literature.

Tolerated Functional Groups:

The stability of various functional groups in the presence of this compound under typical, non-acidic reaction conditions is crucial for its application.

  • Ethers and Thioethers: These functional groups are generally stable and do not react with orthoesters under neutral or basic conditions.

  • Alkyl and Aryl Halides: Halogen substituents on alkyl or aryl chains are typically unreactive towards this compound.

  • Nitro Groups: The nitro group is robust and does not interfere with the reactions of orthoesters.

  • Nitriles: Nitriles are generally stable in the presence of orthoesters under neutral conditions.[5][6]

  • Alkynes and Alkenes: Carbon-carbon double and triple bonds are unreactive towards this compound in the absence of specific activating conditions.[7][8][9]

  • Esters and Amides (Tertiary): While orthoesters can be derived from esters and amides under specific conditions, existing ester and tertiary amide functionalities are generally stable in the presence of this compound under neutral or basic reaction conditions.[10][11]

Reactive Functional Groups:

Certain functional groups will readily react with this compound, a factor that can be exploited for desired transformations but must be considered to avoid unwanted side reactions.

  • Primary and Secondary Amines: These are highly reactive towards orthoesters, including this compound, typically leading to the formation of formamidines or participating in cyclization reactions.[12][13] This reactivity is the basis for its use in synthesizing nitrogen-containing heterocycles.

  • Alcohols and Thiols: Alcohols and thiols can react with orthoesters, particularly under acidic catalysis, leading to transesterification or the formation of new ethers or thioethers.[14]

  • Aldehydes and Ketones: The carbonyl group of aldehydes and ketones can react with orthoesters, especially in the presence of an acid catalyst, to form acetals or ketals.[15][16]

  • Carboxylic Acids: Carboxylic acids will react with orthoesters to form esters. This reactivity can be utilized for esterification but must be masked if the carboxylic acid moiety is to be preserved.

  • Hydrazines and Hydroxylamines: These highly nucleophilic functional groups will readily react with orthoesters in a manner similar to primary amines.

Comparative Analysis with Alternative Orthoesters

The selection of an appropriate orthoester is often guided by the specific synthetic challenge. Here, we compare this compound with two common alternatives: triethyl orthoformate and triethyl orthoacetate.

FeatureThis compoundTriethyl OrthoformateTriethyl Orthoacetate
Reactive Moiety ChloromethylacetalFormyl AcetalAcetyl Acetal
Primary Application Introduction of a chloromethyl-substituted C2 unit in heterocycle synthesis.Formylating agent, source of a C1 unit in heterocycle synthesis.[17][18]Acetylating agent, used in Johnson-Claisen rearrangement.
Reactivity The presence of the electron-withdrawing chlorine atom can influence the reactivity of the orthoester.Generally less sterically hindered and can be more reactive in formylation reactions.The methyl group provides a site for enolate formation, enabling unique reactivity like the Johnson-Claisen rearrangement.
Functional Group Tolerance Similar to other orthoesters, but the chloromethyl group can be a site for subsequent nucleophilic attack.Broadly used, with well-documented functional group compatibility.Similar to other orthoesters, with the added consideration of the reactivity of the acetyl group.

Causality Behind Experimental Choices: The choice between these reagents is dictated by the desired synthetic outcome. For the introduction of a functionalized two-carbon unit, this compound is the logical choice. For simple formylation or the introduction of a single carbon atom into a heterocyclic ring, triethyl orthoformate is often preferred due to its lower cost and extensive documentation. Triethyl orthoacetate is the reagent of choice for specific transformations like the Johnson-Claisen rearrangement, where the acetyl group is essential for the desired reactivity.

Experimental Protocol: Synthesis of 2-(Chloromethyl)benzothiazole

This protocol provides a detailed, self-validating methodology for a common application of this compound, demonstrating its utility in heterocyclic synthesis.

Reaction Scheme:

G 2-Aminothiophenol 2-Aminothiophenol 2-(Chloromethyl)benzothiazole 2-(Chloromethyl)benzothiazole 2-Aminothiophenol->2-(Chloromethyl)benzothiazole This compound, EtOH, Reflux G start Define Synthetic Goal q1 Introduce a C1 unit or formylate? start->q1 q2 Introduce a C2 unit? q1->q2 No reagent1 Use Triethyl Orthoformate q1->reagent1 Yes q3 Perform Johnson-Claisen rearrangement? q2->q3 No reagent2 Use this compound q2->reagent2 Yes reagent3 Use Triethyl Orthoacetate q3->reagent3 Yes check_compatibility Assess Functional Group Compatibility q3->check_compatibility No reagent1->check_compatibility reagent2->check_compatibility reagent3->check_compatibility proceed Proceed with Synthesis check_compatibility->proceed

References

A Comparative Guide to Reaction Times in Orthoester-Based Cyclizations for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficiency of synthetic transformations is paramount. Orthoester-based cyclizations represent a powerful and versatile tool for the construction of a wide array of cyclic structures, from simple lactones to complex heterocyclic scaffolds of medicinal importance. The rate of these cyclization reactions can vary dramatically, from minutes to days, depending on a confluence of structural and environmental factors. Understanding these factors is crucial for reaction optimization, enabling faster discovery and development of novel chemical entities.

This guide provides an in-depth comparison of reaction times for various orthoester-based cyclizations, supported by experimental data from the peer-reviewed literature. We will delve into the mechanistic underpinnings that govern these reaction rates and provide detailed experimental protocols for key transformations.

The Mechanism of Acid-Catalyzed Orthoester Cyclization

The cyclization of a substrate containing both an orthoester and a nucleophilic group (such as a hydroxyl or an amine) is typically initiated by an acid catalyst. The generally accepted mechanism involves several key steps that influence the overall reaction rate.

The first and often rate-determining step is the protonation of one of the alkoxy groups of the orthoester, followed by the elimination of an alcohol molecule to form a highly reactive dioxocarbenium ion intermediate. This electrophilic intermediate is then poised for intramolecular attack by the tethered nucleophile. Subsequent proton transfer and, if necessary, elimination of the remaining alkoxy groups lead to the final cyclic product.

Orthoester Cyclization Mechanism Orthoester Substrate with Orthoester and Nucleophile Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester Dioxocarbenium_Ion Dioxocarbenium Ion Intermediate Protonated_Orthoester->Dioxocarbenium_Ion Cyclic_Intermediate Cyclic Intermediate Dioxocarbenium_Ion->Cyclic_Intermediate Product Cyclized Product Cyclic_Intermediate->Product

Caption: Generalized mechanism of acid-catalyzed orthoester cyclization.

The stability of the dioxocarbenium ion and the nucleophilicity of the attacking group are critical factors that dictate the kinetics of the cyclization.

Key Factors Influencing Reaction Times

The rate of an orthoester-based cyclization is not governed by a single variable but rather a combination of factors. Understanding and manipulating these can lead to significant improvements in reaction efficiency.

Electronic Effects of the Orthoester Substituent

The electronic nature of the substituent on the central carbon of the orthoester (the R group in RC(OR')₃) has a profound impact on the rate of the initial activation step.

  • Electron-donating groups (e.g., alkyl groups like methyl, ethyl) increase the electron density at the orthoester carbon, stabilizing the developing positive charge in the dioxocarbenium ion intermediate. This leads to a faster reaction rate .

  • Electron-withdrawing groups (e.g., trifluoromethyl, phenyl, triazolium) destabilize the carbocationic intermediate, making its formation more difficult and thus slowing down the reaction .

A systematic study on the hydrolysis rates of various trimethyl orthoesters, which serves as a good proxy for the activation step in cyclizations, demonstrated this trend clearly.[1][2] Electron-rich orthoesters were found to be significantly more reactive than their electron-deficient counterparts.[1][2] For instance, the half-life for the hydrolysis of an orthoester with an electron-rich methyl group at pH 7 is approximately 10 minutes, whereas for an orthoester with a highly electron-withdrawing triazolium group at pH 1, the half-life is over 10,000 minutes.[2]

Substituent (R) on OrthoesterElectronic EffectRelative Reaction Rate
-CH₃Electron-donatingFast
-HNeutralModerate
-PhElectron-withdrawingSlow
-CF₃Strongly Electron-withdrawingVery Slow
-TriazoliumVery Strongly Electron-withdrawingExtremely Slow

Table 1: Influence of the orthoester substituent's electronic effect on reaction rate.

Steric Hindrance

Steric bulk around the orthoester or the attacking nucleophile can significantly impede the intramolecular reaction.

  • Bulky Orthoesters: Orthoesters with large substituents on the central carbon or bulky alkoxy groups can hinder the approach of the intramolecular nucleophile. For example, in the synthesis of 2,4-disubstituted quinazolines, it was observed that aliphatic orthoesters reacted more efficiently than the bulkier aromatic orthobenzoates.[3]

  • Sterically Hindered Nucleophiles: A more substituted nucleophile will have a slower rate of cyclization. This is a general principle in intramolecular reactions and is well-documented.[4]

The Nature of the Intramolecular Nucleophile

The nucleophilicity of the attacking group is a critical determinant of the cyclization rate.

  • Amines vs. Alcohols: Amines are generally more nucleophilic than alcohols, and thus, the formation of nitrogen-containing heterocycles is often faster than the formation of oxygen-containing rings under similar conditions.

  • Acidity of the Nucleophile: The pKa of the nucleophilic group can also play a role. A more acidic nucleophile will be a weaker nucleophile, leading to a slower reaction.

Ring Size of the Cyclized Product

The facility of ring formation is highly dependent on the size of the ring being formed, following well-established principles of ring-closing reactions.

  • 5- and 6-Membered Rings: The formation of five- and six-membered rings is generally kinetically and thermodynamically favored due to low ring strain and favorable pre-transitional state conformations.

  • Smaller and Larger Rings: The formation of three- and four-membered rings is often disfavored due to high ring strain. The formation of seven-membered and larger rings can be slower due to entropic factors, as the ends of the linear precursor are less likely to encounter each other in a reactive conformation.

Catalyst and Reaction Conditions

The choice of acid catalyst and the reaction conditions play a pivotal role in determining the reaction time.

  • Catalyst Acidity: Stronger acids generally lead to faster reaction rates. However, the use of very strong acids can sometimes lead to undesired side reactions. Common catalysts include Brønsted acids like p-toluenesulfonic acid (PTSA), acetic acid, and Lewis acids like zinc bromide.[5]

  • Temperature and Heating Method: As with most chemical reactions, increasing the temperature generally increases the reaction rate. The use of microwave irradiation has been shown to dramatically reduce reaction times in many orthoester-mediated cyclizations. For example, the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which required over 120 minutes with conventional heating, was complete in under 10 minutes with microwave heating.[6] Similarly, the Johnson-Claisen rearrangement using orthoesters, which can take 10-120 hours at high temperatures, can be significantly accelerated with microwave heating.[7]

  • Solvent: The polarity of the solvent can influence the reaction rate. Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[7]

Comparative Reaction Times: Case Studies

The following examples from the literature illustrate the wide range of reaction times observed in orthoester-based cyclizations and highlight the influence of the factors discussed above.

Case Study 1: Synthesis of 1,3,4-Oxadiazoles

In the synthesis of 1,3,4-oxadiazoles from benzoic hydrazides, the structure of the orthoester had a significant impact on the reaction time.

OrthoesterReaction TimeReference
Triethyl orthoformate~ 1 hour[6]
Triethyl orthoacetate~ 1 hour[6]
Triethyl orthobenzoate2 - 10 hours[6]

Table 2: Comparison of reaction times for the synthesis of 1,3,4-oxadiazoles using different orthoesters. The increased steric bulk and electron-withdrawing nature of the phenyl group in triethyl orthobenzoate likely contribute to the longer reaction time.

Case Study 2: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester is a classic example of an orthoester-mediated reaction.

Heating MethodTemperatureReaction TimeReference
Conventional100-200 °C10 - 120 hours[7]
MicrowaveNot specifiedSignificantly reduced[7]

Table 3: Comparison of reaction times for the Johnson-Claisen rearrangement. This highlights the dramatic effect that the heating method can have on reaction efficiency.

Experimental Protocols

To provide a practical context, detailed experimental protocols for two representative orthoester-based cyclizations are provided below.

Protocol 1: Synthesis of a 1,3,4-Oxadiazole

This protocol is adapted from a procedure for the synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazoles.[6]

Materials:

  • Benzoylhydrazine (1.0 mmol)

  • Triethyl orthoformate (1.2 mmol)

  • Ammonium chloride (catalytic amount)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzoylhydrazine (1.0 mmol), triethyl orthoformate (1.2 mmol), and a catalytic amount of ammonium chloride.

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 1 hour), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-phenyl-1,3,4-oxadiazole.

Oxadiazole Synthesis Workflow Start Combine Reactants: Benzoylhydrazine, Triethyl orthoformate, NH4Cl, Ethanol Reflux Reflux Reaction Mixture (Monitor by TLC) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify Product 2-Phenyl-1,3,4-oxadiazole Purify->Product

Caption: Experimental workflow for the synthesis of a 1,3,4-oxadiazole.

Protocol 2: Johnson-Claisen Rearrangement

This protocol describes a general procedure for the Johnson-Claisen rearrangement.[7]

Materials:

  • Allylic alcohol (1.0 mmol)

  • Triethyl orthoacetate (3.0 mmol)

  • Propionic acid (0.1 mmol)

Procedure:

  • In a sealed tube, combine the allylic alcohol (1.0 mmol), triethyl orthoacetate (3.0 mmol), and a catalytic amount of propionic acid (0.1 mmol).

  • Heat the mixture to 140 °C and maintain the temperature for the required reaction time (this can range from 10 to 120 hours and should be optimized for the specific substrate).

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoacetate and propionic acid under reduced pressure.

  • Purify the resulting γ,δ-unsaturated ester by column chromatography.

Conclusion

The reaction times for orthoester-based cyclizations are highly variable and depend on a delicate interplay of electronic, steric, and experimental factors. By understanding these principles, researchers can rationally design and optimize their synthetic routes to achieve desired cyclic products with greater efficiency. Electron-donating groups on the orthoester, less hindered reactants, the use of more nucleophilic intramolecular partners, and the application of microwave heating can all contribute to significantly shorter reaction times. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling more informed and efficient experimental design.

References

A Comparative Guide to the Structural Validation of Amidoesters Synthesized with Triethyl 2-chloroorthoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials, the amidoester moiety is a critical structural motif. Its synthesis, however, can present challenges in achieving high purity and unambiguous structural confirmation. This guide provides a comprehensive comparison of the synthesis of amidoesters using Triethyl 2-chloroorthoacetate, detailing robust methods for structural validation and contrasting this approach with a common alternative. As senior application scientists, our aim is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of amidoester synthesis and characterization.

I. Synthesis of Amidoesters via Triethyl 2-chloroorthoacetate: A Mechanistic Overview

The reaction of Triethyl 2-chloroorthoacetate with an amine and an alcohol provides a direct route to amidoesters. This method, while effective, requires a thorough understanding of the underlying reaction mechanism to optimize conditions and predict potential side products. The reaction is typically acid-catalyzed and proceeds through a series of equilibria.

The proposed mechanism involves the initial protonation of the orthoester, followed by the elimination of an ethanol molecule to form a dioxolenium ion intermediate. This reactive species is then attacked by the amine to form a hemiaminal ether. Subsequent elimination of another ethanol molecule, followed by nucleophilic attack of the alcohol, leads to the formation of the target amidoester.

Amidoester Synthesis Mechanism cluster_reagents Reagents cluster_byproducts Byproducts Orthoester Triethyl 2-chloroorthoacetate Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H+ Dioxolenium_Ion Dioxolenium Ion Protonated_Orthoester->Dioxolenium_Ion - EtOH Hemiaminal_Ether Hemiaminal Ether Intermediate Dioxolenium_Ion->Hemiaminal_Ether + R'-NH2 Imidate Imidate Intermediate Hemiaminal_Ether->Imidate - EtOH Amidoester Amidoester Product Imidate->Amidoester + R''-OH Amine R'-NH2 Alcohol R''-OH Ethanol1 EtOH Ethanol2 EtOH H_plus H+ Validation_Workflow Start Synthesized Amidoester NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Connectivity IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Structure_Confirmed Structure Validated NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-1,1,1-triethoxyethane (CAS No. 51076-95-0). As a halogenated orthoester, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to its waste management. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this reagent.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard designations. The causality for its stringent disposal protocol is rooted in these classifications.

It is a highly flammable liquid and vapor (H225), harmful if swallowed (H302), and causes significant skin and eye irritation (H315, H319).[1] Furthermore, it may cause an allergic skin reaction (H317).[1] The presence of a carbon-halogen bond places it in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and the generation of toxic byproducts, such as hydrogen chloride (HCl), upon incomplete combustion.[2][3]

Therefore, all waste containing this compound must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer system or mixed with general laboratory trash.[4]

Personnel Safety: Required Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The minimum required PPE for handling and disposing of this compound is designed to prevent exposure through all potential routes: inhalation, ingestion, and dermal or eye contact.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves offer better protection.[5]Prevents skin contact, which can cause irritation and potential allergic reactions.
Eye/Face Protection Safety goggles and a full-face shield.[6]Protects against splashes of the liquid, which can cause serious eye irritation.[7] A face shield offers a broader barrier for the entire face.[5]
Body Protection Chemical-resistant lab coat or apron.Prevents contamination of personal clothing and protects against incidental spills and splashes.[6]
Respiratory Protection NIOSH-approved respirator with a type ABEK (EN14387) filter.[8]Protects against inhalation of vapors, especially when handling outside of a fume hood or during a spill.

Operational Note: All transfers and handling of this compound waste should be performed within a certified chemical fume hood to minimize vapor inhalation.[9]

Waste Characterization and Segregation Protocol

The cornerstone of compliant chemical waste management is accurate characterization and meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of heat, toxic gases, or fire.[10]

Primary Classification: Halogenated Organic Waste.[3]

Segregation Mandates:

  • DO collect this compound waste in a dedicated container labeled for "Halogenated Organic Solvents."[11]

  • DO NOT mix with non-halogenated organic solvents.[4] Keeping these waste streams separate can significantly reduce disposal costs and complexity.[4]

  • DO NOT mix with strong acids, bases, or oxidizing agents.[10][12] The orthoester functionality can be susceptible to hydrolysis under acidic conditions.[13]

  • DO NOT dispose of aqueous solutions containing this compound in solvent waste cans.[4]

Step-by-Step Disposal Workflow

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste in a laboratory setting.

Step 1: Container Selection and Preparation

  • Obtain a designated hazardous waste container that is in good condition, compatible with chlorinated solvents, and has a tightly sealing screw cap.[11]

  • Before adding any waste, affix a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and an indication of its hazards (e.g., Flammable, Irritant).[4][11]

Step 2: Waste Transfer

  • Working inside a chemical fume hood and wearing the appropriate PPE, carefully pour the waste this compound into the prepared waste container.

  • Avoid splashing. Use a funnel if necessary.

  • Keep the container closed at all times except when actively adding waste.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored away from sources of ignition, heat, or incompatible chemicals.[7][12]

Step 4: Arranging for Final Disposal

  • Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9][14]

  • The established and required method for final disposal is high-temperature incineration in a permitted facility equipped with an afterburner and scrubber to neutralize the acidic gases produced during combustion.[3][9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_disposal Storage & Final Disposal A Waste Generated: This compound B Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) A->B C Work in Chemical Fume Hood B->C D Characterize as: 'Hazardous Halogenated Organic Waste' C->D E Select Labeled Container: 'Halogenated Waste' D->E F Segregate from Incompatibles: - Non-Halogenated Solvents - Acids & Bases - Oxidizers D->F G Transfer Waste to Container E->G F->G H Securely Seal Container G->H I Store in Satellite Accumulation Area (SAA) H->I J Arrange EHS / Licensed Vendor Pickup I->J K Final Disposal: High-Temperature Incineration J->K

Caption: A step-by-step workflow for the compliant disposal of this compound.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is large or you are not trained to handle it, call your institution's emergency number immediately.

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Use non-sparking tools to collect the absorbed material into a sealable container.[12]

  • Label the container as hazardous waste and manage it for disposal according to the protocol above.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.